Product packaging for 1,5-dimethyl-1H-pyrazole-4-carbonitrile(Cat. No.:CAS No. 856860-16-7)

1,5-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B2738912
CAS No.: 856860-16-7
M. Wt: 121.143
InChI Key: WFJIZCZXTPDLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,5-dimethyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C6H7N3 and its molecular weight is 121.143. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3 B2738912 1,5-dimethyl-1H-pyrazole-4-carbonitrile CAS No. 856860-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethylpyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-5-6(3-7)4-8-9(5)2/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJIZCZXTPDLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,5-Dimethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 1,5-Dimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms. This structure is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The specific substitution pattern of two methyl groups and a carbonitrile moiety makes this molecule a versatile building block for the synthesis of more complex, biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and significant role in drug discovery, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Identity and Physicochemical Properties

This compound is a distinct isomer within the dimethylpyrazole carbonitrile family. Accurate identification is crucial for reproducible experimental outcomes.

Nomenclature and Identifiers

The structural and identifying information for this compound is summarized below.

Descriptor Value Source
IUPAC Name This compoundN/A
CAS Number 856860-16-7[4]
Molecular Formula C₆H₇N₃[4]
Molecular Weight 121.14 g/mol [4]
MDL Number MFCD04969708[4]
Physicochemical Data

While comprehensive experimental data is limited, the following properties have been reported by commercial suppliers. Researchers should perform their own analyses for confirmation.

Property Value Notes
Appearance White to off-white solid/powderGeneral observation for this class of compounds.
Purity ≥95%As offered by chemical suppliers.[4]
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.Inferred from related pyrazole structures.
Melting Point 153 - 155 °CReported for a related isomer; verification for CAS 856860-16-7 is recommended.

Synthesis and Characterization

The synthesis of substituted pyrazoles is a well-established field of organic chemistry, with the Knorr pyrazole synthesis and its variations being cornerstone methodologies.[5][6][7]

Proposed Synthetic Pathway: A Modified Knorr Approach

The most logical and direct route to this compound involves the condensation of methylhydrazine with a suitable three-carbon electrophilic partner. The choice of (ethoxymethylene)malononitrile or a similar β-ketonitrile equivalent is critical as it provides the necessary carbon backbone and the pre-installed carbonitrile group at the 4-position.

  • Rationale for Reagent Selection:

    • Methylhydrazine: This reagent is essential to introduce the methyl group at the N1 position of the pyrazole ring.

    • 2-Acetylmalononitrile (or equivalent): This precursor provides the C3, C4, and C5 atoms of the ring, along with the C5-methyl and C4-nitrile substituents. The reaction proceeds via an initial condensation, followed by cyclization and dehydration to form the aromatic pyrazole ring.

Synthesis_Pathway reagent1 Methylhydrazine intermediate Hydrazone Intermediate reagent1->intermediate + reagent2 2-Acetylmalononitrile reagent2->intermediate product 1,5-Dimethyl-1H-pyrazole- 4-carbonitrile intermediate->product Cyclization & - H₂O (Acid Catalyst)

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established pyrazole syntheses.[8][9] It serves as a self-validating system by including purification and characterization steps to confirm the final product's identity and purity.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-acetylmalononitrile (1.0 eq) and a suitable solvent such as ethanol or glacial acetic acid.

  • Reagent Addition: Slowly add methylhydrazine (1.05 eq) to the stirred solution. A mild exotherm may be observed.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[8]

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry. Determine the melting point and compare it to literature values where available.

Spectroscopic Analysis (Predicted)

While specific spectra for this exact CAS number are not publicly available in the search results, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.[10][11]

  • ¹H NMR: Two sharp singlets in the aliphatic region (δ 2.0-4.0 ppm) corresponding to the two methyl groups (N-CH₃ and C-CH₃). One singlet in the aromatic region (δ 7.5-8.5 ppm) for the lone proton at the C3 position of the pyrazole ring.

  • ¹³C NMR: Resonances for the two distinct methyl carbons, three aromatic carbons of the pyrazole ring (one of which will be a quaternary carbon with a low-intensity signal), and the characteristic signal for the nitrile carbon (C≡N) typically found around δ 115-120 ppm.

  • FT-IR: A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch.[10][12] C-H stretching bands for the methyl and aromatic protons will also be present.

  • Mass Spectrometry (EI): A molecular ion (M⁺) peak corresponding to the molecular weight of 121.14.

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by its two primary functional components: the nitrile group and the pyrazole ring.

Reactivity of the Nitrile Functional Group

The electron-withdrawing nitrile group is a versatile handle for synthetic transformations.[13]

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (1,5-dimethyl-1H-pyrazole-4-carboxylic acid) or amide, depending on the reaction conditions. These derivatives are valuable intermediates for further coupling reactions.[14]

  • Reduction: The nitrile can be reduced to a primary amine ( (1,5-dimethyl-1H-pyrazol-4-yl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic, nucleophilic handle for building more complex structures.

Reactivity of the Pyrazole Core

The pyrazole ring is aromatic and can undergo electrophilic substitution, though its reactivity is modulated by the existing substituents.[15] The C3 position is the most likely site for electrophilic attack, as the other positions are substituted. Reactions such as halogenation or nitration could potentially occur at this site under forcing conditions.

Reactivity_Workflow cluster_nitrile Nitrile Group Reactions cluster_ring Pyrazole Ring Reactions start 1,5-Dimethyl-1H-pyrazole- 4-carbonitrile hydrolysis 1,5-Dimethyl-1H-pyrazole- 4-carboxylic Acid start->hydrolysis Hydrolysis (H⁺ or OH⁻, H₂O) reduction (1,5-Dimethyl-1H-pyrazol-4-yl) -methanamine start->reduction Reduction (e.g., LiAlH₄) electrophile C3-Substituted Product (e.g., 3-Bromo derivative) start->electrophile Electrophilic Substitution (e.g., Br₂, FeBr₃)

Caption: Key reaction pathways for derivatizing the title compound.

Applications in Research and Drug Discovery

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, with its derivatives showing a wide spectrum of biological activities.[16][17]

The Pyrazole Scaffold: A Privileged Structure

The pyrazole ring is considered a "privileged scaffold" because its derivatives can bind to a wide range of biological targets with high affinity.[1][3] This structural motif is present in numerous FDA-approved drugs, including:

  • Celecoxib: A selective COX-2 inhibitor for treating inflammation.[18]

  • Ruxolitinib & Baricitinib: Janus kinase (JAK) inhibitors used for myelofibrosis and rheumatoid arthritis.[2][3]

  • Crizotinib & Encorafenib: Kinase inhibitors used in targeted cancer therapy.[3][18]

The utility of the pyrazole core stems from its ability to act as a stable, aromatic linker that can be readily functionalized. It can participate in hydrogen bonding as both a donor and acceptor, and its flat structure facilitates favorable interactions within protein binding pockets.

Role as a Key Building Block

This compound is an important building block for creating libraries of novel compounds for high-throughput screening.[] The nitrile group allows for the introduction of diverse functionalities, enabling systematic structure-activity relationship (SAR) studies. For example, converting the nitrile to an amine or carboxylic acid allows for amide bond formation, a key reaction in linking molecular fragments during drug development.

Drug_Discovery_Logic scaffold Privileged Scaffold (Pyrazole Core) building_block 1,5-Dimethyl-1H- pyrazole-4-carbonitrile (Key Intermediate) scaffold->building_block Functionalization synthesis Library Synthesis & SAR Studies building_block->synthesis Derivatization lead_compound Lead Compound (Optimized Potency & Selectivity) synthesis->lead_compound Screening drug_candidate Drug Candidate (Preclinical Testing) lead_compound->drug_candidate Optimization

Caption: Logical workflow from scaffold to drug candidate.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The information provided is based on safety data sheets for pyrazole derivatives.[20][21][22][23]

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[22]

  • General Precautions: Handle in accordance with good industrial hygiene and safety practices.[21]

Recommended Handling Procedures and PPE
  • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[23]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

    • Respiratory Protection: If dust is generated, use an approved particulate respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[23]

Storage and Stability
  • Conditions: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[21]

  • Container: Keep the container tightly closed.

  • Stability: The product is chemically stable under standard ambient conditions.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its strategic combination of a privileged pyrazole scaffold and a reactive nitrile handle makes it a powerful tool for researchers in organic synthesis and drug discovery. A thorough understanding of its synthesis, reactivity, and handling requirements enables its effective and safe use in the development of novel, high-value molecules with significant therapeutic potential.

References

An In-Depth Technical Guide to 1,5-dimethyl-1H-pyrazole-4-carbonitrile: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Nucleus as a Privileged Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a "biologically privileged" scaffold, capable of interacting with a wide array of biological targets. This has led to its incorporation into numerous clinically successful drugs.[1] Within this important class of compounds, 1,5-dimethyl-1H-pyrazole-4-carbonitrile emerges as a versatile and highly functionalized building block, offering synthetic chemists a reliable platform for generating novel molecular entities with significant therapeutic potential. This guide provides a comprehensive overview of its synthesis, properties, and strategic applications in drug development.

Core Compound Identification

The fundamental identity of this key synthetic intermediate is established by its standardized nomenclature and registry number.

IdentifierValueReference
IUPAC Name This compoundN/A
CAS Number 856860-16-7[3][]
Molecular Formula C₆H₇N₃[3]
Molecular Weight 121.14 g/mol [3]

Synthesis and Mechanistic Rationale

While a specific, dedicated publication for the synthesis of this compound is not prominently available, its preparation can be reliably achieved through well-established principles of pyrazole synthesis. The most logical and field-proven approach involves the condensation of a β-dicarbonyl equivalent with a substituted hydrazine, followed by functional group manipulation.

A highly plausible and efficient synthetic route starts from ethyl 2-cyano-3-oxobutanoate. The causality behind this choice of starting material is its commercial availability and the presence of the required cyano group and a suitable keto-ester framework for pyrazole ring formation.

Proposed Synthetic Protocol

Step 1: Pyrazole Ring Formation via Condensation

  • To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature. The use of a slight excess of methylhydrazine ensures the complete consumption of the limiting reagent.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • The resulting crude product, an isomeric mixture of ethyl 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carboxylate and ethyl 3-hydroxy-1,5-dimethyl-1H-pyrazole-4-carboxylate, can be carried forward without extensive purification.

Step 2: Conversion of Hydroxyl to Chloro Group (Vilsmeier-Haack type reaction)

  • To a flask containing phosphoryl chloride (POCl₃, 3.0 equivalents), add the crude pyrazole intermediate from Step 1 slowly at 0 °C. This is a highly exothermic reaction and requires careful temperature control.

  • Allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours. This step converts the pyrazolol to a more reactive chloropyrazole intermediate.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude chloro-pyrazole intermediate.

Step 3: Cyanation (Not required if starting from ethyl 2-cyano-3-oxobutanoate, but a key step in alternative syntheses)

Self-validation note: The proposed route strategically incorporates the nitrile from the start. However, if an alternative starting material like acetylacetone were used, a cyanation step would be necessary. This typically involves converting a pyrazole-4-carbaldehyde (formed via a Vilsmeier-Haack reaction on the pyrazole ring) into the nitrile. A common method is the reaction of the aldehyde with hydroxylamine hydrochloride to form an oxime, followed by dehydration using reagents like acetic anhydride or thionyl chloride.[5]

The choice to begin with a cyano-functionalized precursor is a key experimental design decision that enhances efficiency and avoids additional, often harsh, reaction steps, thereby improving the overall yield and atom economy.

Mechanistic Pathway for Pyrazole Formation

The core of the synthesis lies in the nucleophilic attack of the hydrazine on the dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration & Aromatization A Ethyl 2-cyano-3-oxobutanoate + Methylhydrazine B Hydrazone Intermediate A->B Addition C Intramolecular Nucleophilic Attack D Cyclic Hemiaminal B->D Tautomerization & Cyclization E Dehydration F 1,5-dimethyl-1H-pyrazole (Product Core) D->F - H₂O G cluster_transformations Nitrile Group Transformations cluster_products Resulting Functional Groups Start 1,5-dimethyl-1H- pyrazole-4-carbonitrile Amine Reduction (e.g., LiAlH₄, H₂/cat.) Start->Amine Acid Hydrolysis (acidic or basic) Start->Acid Tetrazole Cycloaddition (e.g., NaN₃) Start->Tetrazole Aminomethyl Aminomethyl Group (-CH₂NH₂) Amine->Aminomethyl CarboxylicAcid Carboxylic Acid (-COOH) Acid->CarboxylicAcid TetrazoleRing Tetrazole Ring Tetrazole->TetrazoleRing Amide_Formation Amide_Formation Aminomethyl->Amide_Formation Further Derivatization Sulfonamide_Formation Sulfonamide_Formation Aminomethyl->Sulfonamide_Formation Further Derivatization Ester_Formation Amide Formation CarboxylicAcid->Ester_Formation Further Derivatization Amide_Formation_2 Amide Formation CarboxylicAcid->Amide_Formation_2 Further Derivatization Alkylation Alkylation TetrazoleRing->Alkylation Further Derivatization

References

An In-Depth Technical Guide to the Spectroscopic Signatures of 1,5-dimethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of heterocyclic compounds is paramount. Pyrazole derivatives, in particular, represent a class of molecules with significant applications in medicinal chemistry and materials science. This guide provides an in-depth analysis of the spectroscopic characteristics of a key pyrazole derivative, 1,5-dimethyl-1H-pyrazole-4-carbonitrile, with a focus on its Nuclear Magnetic Resonance (NMR) spectra. Due to the absence of publicly available experimental spectra for this specific molecule, this guide will present a high-quality predicted ¹H and ¹³C NMR dataset. This predictive analysis is grounded in established principles of NMR spectroscopy and validated by comparative data from structurally related pyrazole derivatives found in the scientific literature.

Molecular Structure and Electronic Environment

To comprehend the NMR spectra of this compound, it is essential to first examine its molecular architecture. The molecule consists of a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. This aromaticity leads to a characteristic distribution of electron density, which is further influenced by the substituents on the ring.

The key structural features influencing the NMR chemical shifts are:

  • N1-Methyl Group: The methyl group attached to the N1 position of the pyrazole ring will exhibit a distinct chemical shift in both ¹H and ¹³C NMR. Its proximity to the aromatic ring and the other nitrogen atom will influence its electronic environment.

  • C5-Methyl Group: The methyl group at the C5 position is adjacent to a nitrogen atom and part of the aromatic system. Its chemical shift will be different from the N1-methyl group due to the differing electronic environment.

  • C4-Carbonitrile Group: The carbonitrile (-C≡N) group at the C4 position is a strong electron-withdrawing group. This has a significant deshielding effect on the nearby nuclei, leading to downfield shifts in their NMR signals.

  • C3-Proton: The lone proton on the pyrazole ring is at the C3 position. Its chemical shift will be characteristic of a proton on an electron-deficient aromatic ring, further influenced by the adjacent nitrogen atom and the distant nitrile group.

The interplay of these electronic effects—aromaticity, inductive effects from the methyl groups, and the strong anisotropic and electron-withdrawing nature of the nitrile group—dictates the precise chemical shifts observed in the ¹H and ¹³C NMR spectra.

Figure 1: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show three distinct signals. The interpretation of these signals is based on the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H37.5 - 7.8Singlet1H
N1-CH₃3.8 - 4.1Singlet3H
C5-CH₃2.4 - 2.7Singlet3H

Table 1: Predicted ¹H NMR Data for this compound.

  • H3 Proton (7.5 - 7.8 ppm): This proton is attached to an sp²-hybridized carbon of the aromatic pyrazole ring. Its downfield chemical shift is a result of being in an electron-deficient environment, a consequence of the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing effect of the carbonitrile group. The absence of adjacent protons results in a singlet multiplicity.

  • N1-Methyl Protons (3.8 - 4.1 ppm): The protons of the methyl group attached to the N1 nitrogen are deshielded due to the electronegativity of the nitrogen atom. This results in a downfield shift compared to a typical alkyl methyl group. This signal is expected to be a sharp singlet.

  • C5-Methyl Protons (2.4 - 2.7 ppm): The methyl group at the C5 position is also attached to the aromatic ring. Its chemical shift is influenced by the adjacent nitrogen atom and the overall aromatic ring current. It is expected to be upfield relative to the N1-methyl group and will also appear as a singlet.

Predicted ¹³C NMR Spectroscopic Data

The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound is anticipated to display six distinct signals, corresponding to the six carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C5145 - 150
C3135 - 140
C≡N115 - 120
C490 - 95
N1-CH₃35 - 40
C5-CH₃12 - 17

Table 2: Predicted ¹³C NMR Data for this compound.

  • C5 (145 - 150 ppm): This carbon is part of the aromatic ring, bonded to a nitrogen atom and a methyl group. Its significant downfield shift is characteristic of a carbon in a heteroaromatic system adjacent to a heteroatom.

  • C3 (135 - 140 ppm): Similar to C5, C3 is an sp²-hybridized carbon within the aromatic ring and bonded to a nitrogen atom. Its chemical shift is also in the downfield region typical for heteroaromatic carbons.

  • C≡N (115 - 120 ppm): The carbon of the nitrile group typically appears in this region of the ¹³C NMR spectrum.

  • C4 (90 - 95 ppm): This carbon is significantly shielded compared to the other ring carbons. This is due to its position in the ring and the strong electron-withdrawing effect of the directly attached nitrile group.

  • N1-CH₃ (35 - 40 ppm): The carbon of the N1-methyl group is in a chemical shift range typical for a methyl group attached to a nitrogen atom in a heteroaromatic system.

  • C5-CH₃ (12 - 17 ppm): The carbon of the C5-methyl group is expected to be the most upfield signal, consistent with a methyl group attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental NMR data for this compound or similar compounds, the following protocol outlines a standard procedure for obtaining high-quality spectra.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the solid this compound. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. c. Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication. d. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Instrument Setup: a. The following parameters are recommended for a standard 400 MHz NMR spectrometer. b. ¹H NMR: i. Pulse Program: A standard single-pulse experiment (e.g., 'zg30'). ii. Spectral Width: Approximately 16 ppm, centered around 6 ppm. iii. Acquisition Time: 2-4 seconds. iv. Relaxation Delay: 1-5 seconds. v. Number of Scans: 8-16 scans for a sufficiently concentrated sample. c. ¹³C NMR: i. Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30'). ii. Spectral Width: Approximately 240 ppm, centered around 120 ppm. iii. Acquisition Time: 1-2 seconds. iv. Relaxation Delay: 2-5 seconds. v. Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum to obtain a pure absorption lineshape. c. Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm). d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the multiplicities (singlet, doublet, etc.) to deduce proton coupling information.

cluster_workflow NMR Data Acquisition Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) InstrumentSetup Instrument Setup (¹H and ¹³C Parameters) SamplePrep->InstrumentSetup DataAcquisition Data Acquisition (FID Generation) InstrumentSetup->DataAcquisition DataProcessing Data Processing (FT, Phasing, Calibration) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) DataProcessing->SpectralAnalysis

Figure 2: Standard workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and multiplicities offer a valuable reference for researchers working with this compound or structurally similar pyrazole derivatives. By understanding the influence of the molecular structure on the NMR parameters, scientists can confidently identify and characterize these important heterocyclic molecules in their research and development endeavors. The provided experimental protocol serves as a practical guide for obtaining high-quality NMR data, ensuring the integrity and reliability of spectroscopic characterization.

An In-depth Technical Guide to 1,5-dimethyl-1H-pyrazole-4-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1,5-dimethyl-1H-pyrazole-4-carbonitrile, a key heterocyclic building block in modern chemical research and development. The document details its core physical and chemical properties, molecular weight, and structural features. Furthermore, it offers insights into established synthetic pathways, analytical characterization techniques, and critical applications, particularly within the pharmaceutical and drug discovery sectors. This guide is intended for researchers, medicinal chemists, and process development scientists who utilize pyrazole derivatives in their work.

Introduction and Strategic Importance

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone for designing molecules with diverse biological activities. Within this important class of compounds, this compound (CAS No. 856860-16-7) emerges as a versatile and valuable intermediate.

The strategic placement of the nitrile group at the 4-position, coupled with methylation at the 1- and 5-positions, provides a stable yet reactive molecule. The nitrile moiety is a key functional handle, readily convertible into other essential groups such as amines, carboxylic acids, or tetrazoles, thus opening extensive avenues for molecular diversification. This guide serves to consolidate the known physicochemical data and contextualize the practical application of this important research chemical.

Molecular Structure and Core Properties

The fundamental attributes of this compound are summarized below. These identifiers are crucial for procurement, registration, and analytical identification.

Key Identifiers and Molecular Data
PropertyValueSource(s)
CAS Number 856860-16-7[2][]
Molecular Formula C₆H₇N₃[2]
Molecular Weight 121.14 g/mol [2]
MDL Number MFCD04969708[2]
Common Purity ≥95%[2]
Molecular Structure Visualization

The structural formula reveals a five-membered pyrazole ring with a methyl group on each nitrogen atom (N1) and an adjacent carbon (C5), and a cyano group at the C4 position.

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough review of publicly available experimental data indicates that specific physical properties such as melting point, boiling point, and solubility for this compound are not extensively documented. As a Senior Application Scientist, I must stress that for any critical application, these values should be determined experimentally using calibrated instrumentation.

PropertyValueRemarks
Appearance White to off-white solidBased on typical appearance of similar pyrazole derivatives.
Melting Point Not reportedExperimental determination via DSC or melting point apparatus is recommended.
Boiling Point Not reportedLikely decomposes at atmospheric pressure. Vacuum distillation may be possible but requires experimental validation.
Solubility Not reportedExpected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. Poorly soluble in water. Experimental verification is necessary.

Synthesis and Analytical Characterization

Understanding the synthesis and analytical profile of a chemical intermediate is paramount for ensuring quality and anticipating potential impurities in downstream applications.

Synthetic Approach

While multiple routes to substituted pyrazoles exist, a common and reliable strategy for producing 4-cyano pyrazoles involves the conversion of a precursor aldehyde.[4] A generalized, two-step workflow is outlined below.

  • Vilsmeier-Haack Formylation: The synthesis often begins with a corresponding 1,5-dimethyl-1H-pyrazole. This starting material undergoes a Vilsmeier-Haack reaction, which uses a reagent formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to install a formyl (-CHO) group at the electron-rich C4 position.[5][6] This reaction is a cornerstone of heterocyclic chemistry for C-H functionalization.

  • Conversion to Nitrile: The resulting 1,5-dimethyl-1H-pyrazole-4-carbaldehyde is then converted to the target carbonitrile. This transformation can be achieved through various methods, such as reaction with hydroxylamine to form an oxime, followed by dehydration, or via direct conversion using reagents like ammonia and an oxidant.[4]

workflow start 1,5-Dimethyl-1H-pyrazole step1 Vilsmeier-Haack Reaction (POCl₃, DMF) start->step1 Formylation intermediate 1,5-Dimethyl-1H-pyrazole- 4-carbaldehyde step1->intermediate step2 Nitrile Formation (e.g., NH₃, Oxidant) intermediate->step2 Conversion product 1,5-Dimethyl-1H-pyrazole- 4-carbonitrile step2->product

References

The Pyrazole-4-carbonitrile Core: A Comprehensive Guide to its Reactivity, Stability, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole-4-carbonitrile motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms and a strategically placed carbonitrile group, possesses a unique combination of electronic properties and structural rigidity.[1][3] These characteristics make it an ideal building block for developing potent and selective therapeutic agents, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.[4][5][6] This guide provides an in-depth analysis of the core's synthetic accessibility, chemical reactivity, and inherent stability. We will explore the causality behind its reaction mechanisms, present validated experimental protocols, and discuss its role as a critical pharmacophore, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Significance of the Pyrazole-4-carbonitrile Scaffold

The pyrazole ring system is a bioisostere of the pyrimidine ring and is found in numerous FDA-approved drugs, including Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Rimonabant (an anorectic agent).[7] The introduction of a carbonitrile (-C≡N) group at the 4-position profoundly influences the electronic landscape of the pyrazole ring, enhancing its utility as a pharmacophore.

The key attributes of the pyrazole-4-carbonitrile core include:

  • Hydrogen Bonding Capabilities: The pyridine-like nitrogen (N2) acts as a hydrogen bond acceptor, while the N1-H group serves as a hydrogen bond donor. This dual functionality allows for specific and strong interactions with biological targets like protein kinases.[8]

  • Structural Rigidity: The aromatic nature of the pyrazole ring provides a rigid and planar scaffold, which is crucial for orienting substituents into optimal binding conformations within a target's active site.

  • Modulation of Physicochemical Properties: The strongly electron-withdrawing nitrile group impacts the core's pKa, lipophilicity, and metabolic stability, providing a handle for fine-tuning the pharmacokinetic profile of a drug candidate.

  • Synthetic Versatility: The nitrile group is a versatile chemical handle that can be transformed into other key functional groups, such as amines, carboxylic acids, or tetrazoles, enabling extensive structure-activity relationship (SAR) studies.

These features collectively establish the pyrazole-4-carbonitrile framework as a foundational element in the design of novel therapeutics.[2][9]

Synthesis of the Pyrazole-4-carbonitrile Core

The most prevalent and efficient method for constructing the polysubstituted pyrazole-4-carbonitrile scaffold is the one-pot, three-component reaction (MCR) of an aromatic aldehyde, malononitrile, and a hydrazine derivative.[1][10] This approach aligns with the principles of green chemistry, often proceeding with high atom economy and allowing for the rapid generation of molecular diversity.[11]

General Reaction Mechanism

The reaction typically proceeds through an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylidene malononitrile intermediate.[11] This is followed by a Michael addition of the hydrazine derivative and subsequent intramolecular cyclization and aromatization to yield the final pyrazole product.

Below is a diagram illustrating the generalized workflow for this multicomponent synthesis.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Aromatic Aldehyde KP Knoevenagel Condensation A->KP B Malononitrile B->KP C Hydrazine Derivative MA Michael Addition C->MA KP->MA CYC Intramolecular Cyclization & Aromatization MA->CYC P Pyrazole-4-carbonitrile Derivative CYC->P caption Workflow for Three-Component Synthesis. G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrazole-4-Carbonitrile Inhibitor hinge Hinge Region (Backbone NH) pocket1 Hydrophobic Pocket 1 pocket2 Solvent-Exposed Region core Pyrazole Core core->hinge H-Bond (N1-H donor, N2 acceptor) r1 R1 Group r1->pocket1 Hydrophobic Interaction r2 R2 Group (N-substituent) r2->pocket2 Polarity & Solubility caption Pharmacophore model for kinase inhibition.

References

An In-depth Technical Guide to the Potential Biological Activities of Dimethyl-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among these, dimethyl-pyrazole derivatives have garnered significant attention due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the principal biological activities of dimethyl-pyrazole derivatives, including their anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. We will delve into the underlying mechanisms of action, present quantitative data from various studies, and provide detailed, field-proven protocols for the in vitro evaluation of these activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile class of compounds.

Introduction: The Versatility of the Dimethyl-Pyrazole Core

The dimethyl-pyrazole core is a highly attractive scaffold in drug discovery for several reasons. The two methyl groups can influence the compound's lipophilicity and metabolic stability, while the pyrazole ring itself can engage in various non-covalent interactions with biological targets. Furthermore, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, and the ring can be readily functionalized at multiple positions, allowing for the creation of diverse chemical libraries with a wide range of pharmacological profiles.[3] The synthesis of dimethyl-pyrazole derivatives is often achieved through well-established methods like the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[3] This synthetic accessibility, coupled with their broad spectrum of biological activities, makes dimethyl-pyrazole derivatives a promising area of research for the development of novel therapeutics.

Anticancer Activity: Targeting the Hallmarks of Cancer

Dimethyl-pyrazole derivatives have emerged as a significant class of compounds with potent anticancer activities, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[4][5]

Mechanisms of Anticancer Action

The anticancer effects of dimethyl-pyrazole derivatives are often multi-faceted. Some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[6][7] A key mechanism for some pyrazole derivatives is the inhibition of critical kinases involved in cancer cell signaling pathways, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][8] For instance, certain pyrazole derivatives have demonstrated potent inhibitory activity against CDK2, a key regulator of the cell cycle, leading to cell cycle arrest and suppression of tumor growth.[8]

Signaling Pathway: Pyrazole Derivatives in Cancer

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR/VEGFR EGFR/VEGFR Kinase_Cascade Kinase Cascade (e.g., PI3K/AKT) EGFR/VEGFR->Kinase_Cascade Apoptosis_Proteins Pro/Anti-Apoptotic Proteins Kinase_Cascade->Apoptosis_Proteins Inhibits Apoptosis Cell_Cycle_Progression Cell_Cycle_Progression Kinase_Cascade->Cell_Cycle_Progression CDK2 CDK2 CDK2->Cell_Cycle_Progression Promotes Apoptosis_Induction Apoptosis Apoptosis_Proteins->Apoptosis_Induction DNA DNA Pyrazole_Derivative Dimethyl-Pyrazole Derivative Pyrazole_Derivative->EGFR/VEGFR Inhibition Pyrazole_Derivative->CDK2 Inhibition Pyrazole_Derivative->Apoptosis_Proteins Promotes Apoptosis Pyrazole_Derivative->DNA Binding/ Intercalation

Caption: Potential anticancer mechanisms of dimethyl-pyrazole derivatives.

Quantitative Anticancer Data

The in vitro anticancer activity of dimethyl-pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound TypeCancer Cell LineIC50 (µM)Reference
Pyrazole Carbaldehyde DerivativeMCF7 (Breast)0.25[4]
Polysubstituted Pyrazole DerivativeHepG2 (Liver)2.0[4]
1,4-Benzoxazine-Pyrazole HybridA549 (Lung)2.82 - 6.28[8]
Pyrazole-Containing IsolongifolanoneMCF7 (Breast)5.21[8]
4,5-dihydro-2H-pyrazole-2-hydroxyphenyl derivativeMCF-7 (Breast)1.31[9]
4,5-dihydro-2H-pyrazole-2-hydroxyphenyl derivativeWM266.5 (Melanoma)0.45[9]
Pyrazole AcetohydrazideA2780 (Ovarian)8.14 - 8.63[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[11]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete culture medium

  • Dimethyl-pyrazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dimethyl-pyrazole derivative in complete culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Anti-inflammatory Activity: Targeting the COX Enzymes

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrazole derivatives, most notably the selective COX-2 inhibitor celecoxib, are well-known for their anti-inflammatory properties.[3][13][14][15]

Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[3][13] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][14] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in housekeeping functions, and COX-2, which is induced during inflammation.[15] Many dimethyl-pyrazole derivatives exhibit selective inhibition of COX-2, which provides the anti-inflammatory benefits while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[14][15]

Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives

anti_inflammatory_pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Promotes Pyrazole_Derivative Dimethyl-Pyrazole Derivative Pyrazole_Derivative->COX2_Enzyme Inhibition

Caption: Mechanism of COX-2 inhibition by dimethyl-pyrazole derivatives.

Quantitative Anti-inflammatory Data

The in vitro anti-inflammatory activity of dimethyl-pyrazole derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes, with IC50 values indicating their potency and selectivity.

Compound TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole-pyridazine hybrid (5f)>1001.50>66.7[16]
Pyrazole-pyridazine hybrid (6f)>1001.15>86.9[16]
1,3,4-trisubstituted pyrazole (PYZ38)>801.33>60.1[17]
Pyrazole analogue (5u)134.121.7974.92[18]
Pyrazole derivative (2a)>10000.01987>50327[19]
Pyrazole derivative (3b)875.560.0394322210[19]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the COX inhibitory activity of dimethyl-pyrazole derivatives.[20][21]

Materials:

  • 96-well plates

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Reaction buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Dimethyl-pyrazole derivative stock solution (in DMSO)

  • Stannous chloride solution (to stop the reaction)

  • Detection reagent (e.g., for measuring prostaglandin E2)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, including serial dilutions of the dimethyl-pyrazole derivative and a reference inhibitor (e.g., celecoxib).

  • Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme. Then, add the various concentrations of the test compound or vehicle control. Incubate for a defined period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a specific time at 37°C to allow for the conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: Stop the reaction by adding stannous chloride solution.

  • Detection: Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Dimethyl-pyrazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[22][23][24]

Mechanisms of Antimicrobial Action

The exact mechanisms of antimicrobial action for many dimethyl-pyrazole derivatives are still under investigation. However, it is believed that they may act by disrupting essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication. The lipophilic nature of some derivatives may facilitate their passage through the microbial cell membrane.

Experimental Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Prepare_Compound_Dilutions Prepare Serial Dilutions of Dimethyl-Pyrazole Derivative Start->Prepare_Compound_Dilutions Inoculate_Plates Inoculate Microtiter Plates with Bacteria and Compound Prepare_Inoculum->Inoculate_Plates Prepare_Compound_Dilutions->Inoculate_Plates Incubate_Plates Incubate Plates at 37°C for 18-24h Inoculate_Plates->Incubate_Plates Read_Results Visually Assess for Bacterial Growth Incubate_Plates->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Data

The antimicrobial activity of dimethyl-pyrazole derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound TypeMicroorganismMIC (µg/mL)Reference
Pyrazole derivative (3)Escherichia coli0.25[24]
Pyrazole derivative (4)Streptococcus epidermidis0.25[24]
Pyrazole derivative (2)Aspergillus niger1.0[24]
Imidazo[2,1-b][3][4][6]thiadiazole derivative (7)Clavibacterium michiganensis1.56[22]
Pyrazole-1-carbothiohydrazide (21a)Staphylococcus aureus62.5-125[23]
Pyrazole-1-carbothiohydrazide (21a)Candida albicans2.9-7.8[23]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[25][26][27]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Dimethyl-pyrazole derivative stock solution (in DMSO)

  • Sterile saline or PBS

  • Spectrophotometer or McFarland standards

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the dimethyl-pyrazole derivative in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Antidiabetic Activity: Modulating Glucose Metabolism

Several dimethyl-pyrazole derivatives have been investigated for their potential as antidiabetic agents.[28][29] Their activity is often linked to the inhibition of enzymes involved in carbohydrate digestion.

Mechanism of Antidiabetic Action

A primary mechanism for the antidiabetic effect of some pyrazole derivatives is the inhibition of α-glucosidase.[30] This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into glucose. By inhibiting α-glucosidase, these compounds can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Logical Relationship: α-Glucosidase Inhibition

antidiabetic_logic Carbohydrates Carbohydrates Alpha_Glucosidase α-Glucosidase Carbohydrates->Alpha_Glucosidase Glucose Glucose Alpha_Glucosidase->Glucose Digestion Bloodstream_Absorption Absorption into Bloodstream Glucose->Bloodstream_Absorption Increased_Blood_Sugar Increased Blood Sugar Bloodstream_Absorption->Increased_Blood_Sugar Pyrazole_Derivative Dimethyl-Pyrazole Derivative Pyrazole_Derivative->Alpha_Glucosidase Inhibition

Caption: Inhibition of α-glucosidase by dimethyl-pyrazole derivatives.

Quantitative Antidiabetic Data

The in vitro antidiabetic activity of dimethyl-pyrazole derivatives is often evaluated by their ability to inhibit α-glucosidase and α-amylase, with IC50 values indicating their potency.

Compoundα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)Reference
Pyz-175.62 ± 0.56119.3 ± 0.75[30]
Pyz-295.85 ± 0.92120.2 ± 0.68[30]
Acarbose (standard)72.58 ± 0.68115.6 ± 0.574[30]
Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol describes a common method for assessing the α-glucosidase inhibitory activity of dimethyl-pyrazole derivatives.[31][32][33]

Materials:

  • 96-well microtiter plates

  • α-glucosidase enzyme solution

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Phosphate buffer (pH 6.8)

  • Dimethyl-pyrazole derivative stock solution (in DMSO)

  • Sodium carbonate solution

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the α-glucosidase enzyme, pNPG substrate, and serial dilutions of the dimethyl-pyrazole derivative in phosphate buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the α-glucosidase enzyme solution and the different concentrations of the test compound. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Add the pNPG substrate to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a defined time.

  • Reaction Termination: Stop the reaction by adding sodium carbonate solution. The hydrolysis of pNPG by α-glucosidase produces a yellow product, p-nitrophenol.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm.

  • Data Analysis: Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound. Determine the IC50 value.

Conclusion and Future Perspectives

Dimethyl-pyrazole derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents in preclinical studies underscores their potential for therapeutic development. The synthetic tractability of the pyrazole core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on elucidating the precise molecular targets and mechanisms of action for novel derivatives, as well as evaluating their in vivo efficacy and safety profiles. The continued exploration of dimethyl-pyrazole chemistry will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of diseases.

References

The Privileged Scaffold: A Technical Guide to Substituted 1H-Pyrazole-4-Carbonitriles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazole-4-carbonitrile core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of substituted 1H-pyrazole-4-carbonitriles for researchers, scientists, and professionals in drug development. We will navigate through the principal synthetic methodologies, delve into the rich spectrum of biological activities, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This document aims to be a comprehensive resource, blending established principles with recent advancements to empower the rational design of novel therapeutics based on this remarkable heterocyclic system.

Introduction: The Enduring Appeal of the Pyrazole Core

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural feature that imparts unique physicochemical properties, including hydrogen bonding capabilities and metabolic stability.[1][2][3] The introduction of a carbonitrile group at the 4-position further enhances the molecule's electronic properties and provides a key handle for synthetic elaboration. This combination has led to the development of a vast library of substituted 1H-pyrazole-4-carbonitrile derivatives with a wide array of biological activities.[4][5] These compounds have been investigated as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among other therapeutic applications.[1][2][5] Notably, the pyrazole nucleus is a key component in several marketed drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscoring the therapeutic relevance of this scaffold.[2] This guide will provide a comprehensive overview of the synthesis and biological significance of this important class of molecules.

Synthetic Strategies for 1H-Pyrazole-4-Carbonitrile Derivatives

The construction of the 1H-pyrazole-4-carbonitrile scaffold can be achieved through various synthetic routes, with multicomponent reactions (MCRs) being a particularly prominent and efficient strategy. These reactions offer significant advantages, including operational simplicity, high atom economy, and the ability to generate molecular diversity in a single step.

One-Pot, Three-Component Reactions: A Workhorse for Pyrazole Synthesis

A widely employed and efficient method for the synthesis of substituted 5-amino-1H-pyrazole-4-carbonitriles is the one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and a hydrazine derivative.[6][7][8] This reaction can be catalyzed by a variety of catalysts, including Lewis acids, bases, and even green catalysts.

A notable example is the use of aluminum chloride (AlCl₃) as a Lewis acid catalyst in an aqueous ethanol solvent system.[7] This method allows for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives in high yields and short reaction times.[7] The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent cyclization and aromatization.

More recently, the development of novel and reusable catalysts has further enhanced the green credentials of this synthetic approach. For instance, a nano copper catalyst stabilized on a layered double hydroxide has been shown to be highly effective in a water/ethanol solvent system at a mild temperature of 55 °C, affording excellent yields and allowing for catalyst recycling.[6]

G Aldehyde Aromatic Aldehyde Knoevenagel_Product Knoevenagel Adduct Aldehyde->Knoevenagel_Product Malononitrile Malononitrile Malononitrile Hydrazine Hydrazine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Hydrazine Product Substituted 1H-Pyrazole-4-carbonitrile Michael_Adduct->Product Cyclization & Dehydration

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[9] The synthesis of pyrazole-4-carbonitrile derivatives is no exception. For example, the reaction of thiophene-2-aldehyde and malononitrile, followed by the addition of phenyl hydrazine, can be efficiently carried out under microwave irradiation to yield the corresponding pyrazole derivatives.[9] This rapid and efficient method is highly amenable to the generation of compound libraries for high-throughput screening.

Green Chemistry Approaches

In line with the principles of green chemistry, several environmentally benign methods for the synthesis of 1H-pyrazole-4-carbonitriles have been developed. These include the use of deep eutectic solvents (DES), such as a mixture of potassium carbonate and glycerol, which can act as both a solvent and a catalyst, leading to high yields and short reaction times for the synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives.[7][10] Furthermore, the use of water or ethanol-water mixtures as solvents and readily available, inexpensive catalysts like sodium chloride contribute to the sustainability of these synthetic protocols.[7][8]

Detailed Experimental Protocol: Three-Component Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives

The following protocol is a representative example of a one-pot, three-component synthesis.[6][7]

  • Reaction Setup: In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent system (e.g., H₂O/EtOH, 1:1 v/v) and the catalyst (e.g., AlCl₃, 15 mol%).

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 80 °C) for the specified time (e.g., 30 minutes).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[8][11]

A Spectrum of Biological Activities

The substituted 1H-pyrazole-4-carbonitrile scaffold has proven to be a fertile ground for the discovery of compounds with a wide range of biological activities.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal properties of 1H-pyrazole-4-carbonitrile derivatives.[1][10][12] These compounds have shown activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal species.[7][10] For instance, certain 3-aryl-1-phenyl-1H-pyrazole-4-carbonitriles have exhibited significant antifungal activity against Candida albicans.[1] The mechanism of action for their antimicrobial effects is often multifaceted and can involve the inhibition of essential enzymes in microbial metabolic pathways.[13]

Anticancer Activity

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents. Substituted 1H-pyrazole-4-carbonitriles have been investigated as inhibitors of various cancer-related targets, including protein kinases and enzymes involved in DNA metabolism.[14] For example, 1H-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of the DNA 6mA demethylase ALKBH1, a potential therapeutic target in gastric cancer.[14] A prodrug strategy was successfully employed to improve the cell permeability and cellular activity of these inhibitors.[14]

G cluster_targets Cellular Targets & Pathways cluster_effects Cellular Effects Pyrazole Substituted 1H-Pyrazole-4-Carbonitrile CDK2 CDK2 Pyrazole->CDK2 Inhibition ALKBH1 ALKBH1 Pyrazole->ALKBH1 Inhibition STAT3 STAT3 Pyrazole->STAT3 Inhibition AMPK AMPK Signaling Pyrazole->AMPK Upregulation CellCycleArrest Cell Cycle Arrest CDK2->CellCycleArrest InhibitionOfProliferation Inhibition of Proliferation ALKBH1->InhibitionOfProliferation STAT3->InhibitionOfProliferation Apoptosis Apoptosis AMPK->Apoptosis

Antioxidant Activity

Several 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives have been synthesized and evaluated for their antioxidant properties.[10] These compounds have demonstrated the ability to scavenge free radicals, with their activity being influenced by the nature and position of substituents on the pyrazole ring.[10]

Other Therapeutic Applications

The versatility of the 1H-pyrazole-4-carbonitrile scaffold extends to a variety of other therapeutic areas. Derivatives have been explored as anti-inflammatory agents, inhibitors of neuronal nitric oxide synthase (nNOS) for potential neuroprotective applications, and as carbonic anhydrase inhibitors.[7][15][16]

Structure-Activity Relationships (SAR): A Guide to Rational Design

The biological activity of substituted 1H-pyrazole-4-carbonitriles is highly dependent on the nature and position of the substituents on the pyrazole ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

For instance, in a series of 1H-pyrazole-4-carboxylic acid amides with antifungal activity, the introduction of a difluoromethyl group at the 3-position of the pyrazole ring was found to be beneficial for activity.[17] Furthermore, molecular docking studies revealed that the carbonyl oxygen atom of the amide could form hydrogen bonds with key amino acid residues in the active site of the target enzyme, succinate dehydrogenase (SDH).[17]

In the context of anticancer agents targeting the DNA demethylase ALKBH1, the optimization of substituents on the pyrazole core led to the discovery of highly potent inhibitors.[14] This highlights the importance of systematic structural modifications to enhance biological activity.

Future Perspectives and Conclusion

The 1H-pyrazole-4-carbonitrile scaffold continues to be a highly attractive framework for the development of novel therapeutic agents. The ease of synthesis, coupled with the broad spectrum of biological activities, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the use of computational tools to guide the rational design of next-generation pyrazole-based drugs. The insights provided in this technical guide aim to equip researchers with the foundational knowledge and practical understanding necessary to contribute to this exciting and impactful field of drug discovery.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole-4-carbonitrile core is a cornerstone in modern medicinal chemistry and drug development, forming the structural basis of numerous therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this pivotal heterocyclic scaffold. We will traverse the foundational discoveries of the pyrazole ring system, delve into the seminal methods for introducing the crucial 4-cyano group, and chart the progression to contemporary, highly efficient multi-component and catalytic strategies. This paper is designed for researchers, scientists, and professionals in drug development, offering not just a recitation of protocols, but a causal analysis of the experimental choices that have shaped the synthesis of this vital pharmacophore.

Introduction: The Significance of the Pyrazole-4-carbonitrile Moiety

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, have garnered immense interest in synthetic and medicinal chemistry due to their diverse biological activities. The introduction of a carbonitrile (cyano) group at the 4-position of the pyrazole ring profoundly influences the molecule's electronic properties and its potential for further functionalization, making pyrazole-4-carbonitriles "privileged scaffolds" in drug discovery. Compounds bearing this moiety have demonstrated a wide spectrum of pharmacological activities, including as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.

This guide will illuminate the historical and chemical narrative of how chemists have developed increasingly sophisticated methods to construct this valuable molecular architecture.

Foundational Discoveries: The Birth of the Pyrazole Ring

The story of pyrazole-4-carbonitrile synthesis is necessarily rooted in the initial discovery of the parent pyrazole ring. Two classical named reactions laid the groundwork for all subsequent pyrazole chemistry.

The Knorr Pyrazole Synthesis (1883)

In 1883, Ludwig Knorr reported the first synthesis of a pyrazole derivative by reacting ethyl acetoacetate, a classic 1,3-dicarbonyl compound, with phenylhydrazine.[1][2] This condensation reaction, which can be acid-catalyzed, proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2]

The Knorr synthesis was a landmark achievement, providing a straightforward and versatile method for accessing a wide range of substituted pyrazoles. The choice of a 1,3-dicarbonyl compound and a hydrazine derivative as starting materials was mechanistically insightful, as it provided the necessary three-carbon and two-nitrogen backbone for the five-membered ring.

Experimental Protocol: Classical Knorr Pyrazole Synthesis

  • Reaction Setup: A mixture of a 1,3-dicarbonyl compound (1 equivalent) and a hydrazine derivative (1 equivalent) is prepared in a suitable solvent, such as ethanol or acetic acid.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the condensation and cyclization.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or chromatography to yield the pyrazole derivative.

The Pechmann Pyrazole Synthesis (1898)

Over a decade later, Hans von Pechmann introduced an alternative approach utilizing the 1,3-dipolar cycloaddition of diazomethane with acetylenic compounds. This method offered a different retrosynthetic disconnection for the pyrazole ring, showcasing the versatility of cycloaddition reactions in heterocyclic synthesis.

The Introduction of the 4-Carbonitrile Group: Early Strategies

With foundational methods for pyrazole ring construction established, the next crucial step was the introduction of the carbonitrile group at the 4-position. Early approaches often relied on the use of precursors that already contained a cyano group or a functionality that could be readily converted to a nitrile.

Synthesis from β-Ketonitriles and Hydrazines

A logical extension of the Knorr synthesis was the use of β-ketonitriles as the three-carbon component. This strategy directly incorporates the cyano group into the final pyrazole structure. The reaction of a β-ketonitrile with a hydrazine proceeds via a similar mechanism to the Knorr synthesis, involving condensation, cyclization, and aromatization.

Experimental Protocol: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile [3]

  • Intermediate Formation: 3-Oxo-3-phenylpropanenitrile is reacted with trichloroacetonitrile to form an intermediate.

  • Cyclization with Hydrazine: The intermediate is then condensed with hydrazine hydrate.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration and recrystallized from a suitable solvent like dioxane to yield 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.[3]

The Vilsmeier-Haack Reaction: Formylation as a Gateway to the Nitrile

The Vilsmeier-Haack reaction provided an indirect but powerful method for introducing a cyano group at the 4-position of a pre-formed pyrazole ring. This reaction utilizes a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and a substituted amide like N,N-dimethylformamide) to install a formyl group (-CHO) onto the electron-rich pyrazole ring, preferentially at the 4-position.[4] The resulting pyrazole-4-carbaldehyde can then be converted to the corresponding pyrazole-4-carbonitrile through standard functional group transformations, such as reaction with hydroxylamine followed by dehydration.

This two-step approach demonstrated the utility of post-cyclization functionalization and provided access to a wider variety of substituted pyrazole-4-carbonitriles.

Diagram: Vilsmeier-Haack Formylation and Subsequent Nitrile Formation

Vilsmeier_Haack_Nitrile_Formation Pyrazole Pyrazole Formylpyrazole Pyrazole-4-carbaldehyde Pyrazole->Formylpyrazole Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Oxime Pyrazole-4-carboxaldehyde Oxime Formylpyrazole->Oxime Condensation Hydroxylamine Hydroxylamine (NH2OH) Cyanopyrazole Pyrazole-4-carbonitrile Oxime->Cyanopyrazole Dehydration Dehydration Dehydration

Caption: Vilsmeier-Haack formylation followed by conversion to the nitrile.

The Modern Era: Multi-component Reactions and Catalytic Innovations

The late 20th and early 21st centuries have witnessed a paradigm shift in the synthesis of pyrazole-4-carbonitriles, driven by the principles of green chemistry and the demand for high-throughput synthesis in drug discovery. This has led to the dominance of multi-component reactions (MCRs).

The Rise of the Three-Component Synthesis

A highly efficient and atom-economical approach to substituted pyrazole-4-carbonitriles involves the one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative.[5][6][7][8][9] This reaction proceeds through a cascade of transformations, typically initiated by a Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. Subsequent Michael addition of the hydrazine, followed by intramolecular cyclization and tautomerization, affords the final pyrazole-4-carbonitrile product.[5]

The elegance of this approach lies in its convergence and operational simplicity, allowing for the rapid generation of diverse libraries of pyrazole-4-carbonitriles by varying the three starting components.

Diagram: Three-Component Synthesis of Pyrazole-4-carbonitriles

Three_Component_Synthesis Aldehyde Aldehyde Knoevenagel_Intermediate Arylidene Malononitrile Aldehyde->Knoevenagel_Intermediate Malononitrile Malononitrile Malononitrile->Knoevenagel_Intermediate Knoevenagel Condensation Hydrazine Hydrazine Michael_Adduct Michael Adduct Hydrazine->Michael_Adduct Knoevenagel_Intermediate->Michael_Adduct Michael Addition Final_Product Pyrazole-4-carbonitrile Michael_Adduct->Final_Product Cyclization & Tautomerization

Caption: General scheme of the three-component synthesis.

Catalysis in Pyrazole-4-carbonitrile Synthesis

Recent research has focused on the development of novel catalysts to improve the efficiency, selectivity, and environmental footprint of these multi-component reactions. A wide array of catalysts have been explored, including:

  • Lewis Acids: To activate the carbonyl group of the aldehyde.

  • Bases: To promote the Knoevenagel condensation.

  • Nanocatalysts: Offering high surface area and recyclability.[5]

  • Organocatalysts: Providing metal-free reaction conditions.

The use of water as a solvent and the development of reusable catalysts are significant advancements in the green synthesis of these important heterocycles.[10]

Table 1: Comparison of Catalytic Systems for the Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives

Catalyst SystemSolventTemperature (°C)Reaction TimeYield (%)Reference
LDH@PTRMS@DCMBA@CuIH₂O/EtOH5515-27 min85-93[5]
Fe₃O₄@SiO₂@vanillin@thioglycolic acid MNPsMechanochemicalNot specifiedShortHigh[6]
Catalyst-freeWaterRoom Temp.VariesExcellent[10]
Pd(II) complexH₂O80 (Ultrasonic)20 minup to 97[1]

Alternative and Niche Methodologies

While multi-component reactions are currently the dominant strategy, other methods for synthesizing pyrazole-4-carbonitriles exist and are valuable in specific contexts.

The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles catalyzed by a strong base to form a cyclic α-cyanoenamine. While not a direct method for forming the pyrazole ring itself, it is a classic nitrile cyclization that can be conceptually applied to the synthesis of fused ring systems containing a pyrazole-4-carbonitrile moiety.

Functional Group Interconversions: The Sandmeyer Reaction

The Sandmeyer reaction provides a route to pyrazole-4-carbonitriles from 4-aminopyrazoles.[11] This reaction involves the diazotization of the amino group with a nitrite source, followed by treatment with a copper(I) cyanide salt to introduce the cyano group.[11] This method is particularly useful for synthesizing pyrazole-4-carbonitriles with substitution patterns that are not readily accessible through other routes.

Diagram: Synthesis of Pyrazole-4-carbonitrile via the Sandmeyer Reaction

Sandmeyer_Reaction Aminopyrazole 4-Aminopyrazole Diazonium_Salt Pyrazole-4-diazonium Salt Aminopyrazole->Diazonium_Salt Diazotization Diazotization (NaNO2, HCl) Cyanopyrazole Pyrazole-4-carbonitrile Diazonium_Salt->Cyanopyrazole Cyanation Copper_Cyanide Copper(I) Cyanide (CuCN)

Caption: The Sandmeyer reaction for converting a 4-amino group to a nitrile.

Conclusion

The synthesis of pyrazole-4-carbonitriles has evolved significantly from the foundational discoveries of the pyrazole ring by Knorr and Pechmann. The journey has progressed from classical cyclization reactions using cyano-functionalized precursors and post-cyclization functional group manipulations to the highly efficient and convergent multi-component reactions that dominate the field today. The ongoing development of novel catalytic systems continues to refine these methods, making the synthesis of this privileged scaffold more sustainable and accessible. This rich history of synthetic innovation underscores the enduring importance of the pyrazole-4-carbonitrile core in the pursuit of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines from Pyrazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazolo[1,5-a]pyrimidines are a pivotal class of nitrogen-containing heterocyclic compounds, demonstrating a wide array of pharmacological activities.[1][2] Their scaffold is a cornerstone in the development of targeted therapies, particularly as inhibitors of protein kinases implicated in oncogenesis.[1][3][4] This document provides a comprehensive guide to the synthesis of these vital compounds using Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically accelerates reaction times, improves yields, and enhances product purity compared to conventional heating methods.[1][3][5][6][7] Detailed protocols, mechanistic insights, and comparative data are presented to empower researchers in medicinal chemistry and drug development.

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines and the Microwave Advantage

The fused bicyclic structure of pyrazolo[1,5-a]pyrimidines offers a versatile scaffold for chemical modifications, making them attractive targets for synthetic organic chemistry.[3] This structural motif is present in several clinically significant drugs, including the hypnotic agent Zaleplon and the anticancer drug Dinaciclib.[4] The core challenge in their synthesis has been the often lengthy reaction times and harsh conditions required by traditional thermal methods, which can lead to side product formation and complex purification procedures.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry.[2][5][7] By utilizing microwave irradiation, polar molecules in the reaction mixture are rapidly and uniformly heated through dielectric heating, a process involving dipolar polarization and ionic conduction.[5] This leads to a significant acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[3][5][6] The key advantages of MAOS include:

  • Accelerated Reaction Rates: Dramatically shorter reaction times.[3][5][6]

  • Higher Yields: Improved conversion of reactants to products.[5][6]

  • Enhanced Purity: Reduced formation of by-products.[5][6]

  • Energy Efficiency: Lower energy consumption compared to conventional heating.[6]

  • Greener Chemistry: Often allows for solvent-free reactions or the use of more environmentally benign solvents.[5][6]

Mechanistic Principles of Pyrazolo[1,5-a]pyrimidine Formation

The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 5-aminopyrazole precursor and a 1,3-bielectrophilic compound.[4][8] The regioselectivity of this reaction is a critical consideration, and it is largely governed by the relative nucleophilicity of the amino groups in the pyrazole precursor and the nature of the electrophilic partner.

The generally accepted mechanism, particularly in the reaction with β-dicarbonyl compounds or their equivalents, proceeds as follows:

  • Initial Nucleophilic Attack: The more nucleophilic exocyclic amino group of the 5-aminopyrazole attacks one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.

  • Intermediate Formation: This initial attack leads to the formation of an enamine or a related intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyrazole ring then attacks the second electrophilic center of the 1,3-dicarbonyl system.

  • Dehydration/Aromatization: Subsequent dehydration and aromatization yield the stable pyrazolo[1,5-a]pyrimidine scaffold.

Microwave irradiation significantly accelerates these steps by providing rapid and uniform heating, which overcomes the activation energy barriers more efficiently than conventional heating.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism 5-Aminopyrazole 5-Aminopyrazole Nucleophilic_Attack Nucleophilic Attack (Exocyclic NH2) 5-Aminopyrazole->Nucleophilic_Attack 1,3-Bielectrophile 1,3-Bielectrophile 1,3-Bielectrophile->Nucleophilic_Attack Intermediate Enamine Intermediate Formation Nucleophilic_Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product Pyrazolo[1,5-a]pyrimidine Dehydration->Product Microwave Microwave Irradiation Microwave->Nucleophilic_Attack Accelerates Microwave->Cyclization Accelerates

Caption: Generalized reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Experimental Protocols

Materials and Equipment
  • Reagents: Substituted 5-aminopyrazoles, various 1,3-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate), aldehydes, and solvents (e.g., ethanol, acetic acid, DMF). All reagents should be of analytical grade or higher.

  • Equipment: A dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator) is essential for controlled and reproducible reactions. Standard laboratory glassware, magnetic stirrers, and a rotary evaporator are also required.

  • Analytical Instruments: Thin Layer Chromatography (TLC) for reaction monitoring, and Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for product characterization.

General Protocol for Microwave-Assisted Synthesis

The following is a general procedure that can be adapted for the synthesis of a variety of pyrazolo[1,5-a]pyrimidine derivatives.

G Start Start Reactant_Prep Prepare Reactant Mixture (5-Aminopyrazole, 1,3-Dicarbonyl, Solvent in Microwave Vial) Start->Reactant_Prep Seal_Vial Seal the Reaction Vial Reactant_Prep->Seal_Vial Microwave_Irradiation Microwave Irradiation (Set Temperature, Time, Power) Seal_Vial->Microwave_Irradiation Cooling Cool to Room Temperature Microwave_Irradiation->Cooling Reaction_Monitoring Monitor Reaction (TLC) Cooling->Reaction_Monitoring Workup Reaction Work-up (Solvent Removal, Extraction) Reaction_Monitoring->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow for microwave-assisted synthesis.

Step-by-Step Procedure:

  • Reactant Preparation: In a suitable microwave reaction vial equipped with a magnetic stir bar, combine the 5-aminopyrazole (1.0 mmol), the 1,3-bielectrophilic reagent (1.1 mmol), and the chosen solvent (2-5 mL).

  • Vial Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters, including temperature, time, and power. A typical starting point is 120-150°C for 5-20 minutes.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature.

  • Reaction Monitoring: Check for the completion of the reaction using TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be subjected to an appropriate work-up procedure, which may involve extraction or precipitation.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using NMR and MS analysis.

Comparative Data: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction outcomes with traditional heating methods.

PrecursorsMethodSolventTimeTemperature (°C)Yield (%)Reference
3,5-Diaminopyrazole and β-enaminoneMicrowaveAcetic Acid20-30 min11075-94[9]
3,5-Diaminopyrazole and β-enaminoneConventionalAcetic Acid4 h (reflux)~118Lower[10]
5-Aminopyrazole and 2-arylmalondialdehydesMicrowaveEthanol10 min170>80[11]
5-Aminopyrazole and 2-arylmalondialdehydesConventionalAcidicNot specifiedNot specified40-60[4]
3-Amino-1H-pyrazole and enaminone derivativeConventionalAcetic AcidReflux~118Not specified[4]
2-Cyano-N-cyclohexyl-3-acrylamide and aminopyrazoleMicrowaveNot specifiedShort timeNot specifiedGood[12]

Conclusion and Future Outlook

Microwave-assisted synthesis represents a significant advancement in the preparation of pyrazolo[1,5-a]pyrimidines, offering a rapid, efficient, and environmentally conscious alternative to conventional methods.[2][6] The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel derivatives with potential therapeutic applications. The continued development of MAOS technology, including scale-up capabilities, promises to further accelerate the drug discovery process for this important class of heterocyclic compounds.[6][7]

References

Application Notes & Protocols: Green Chemistry Approaches to Pyrazole-4-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. Consequently, the development of efficient and sustainable synthetic routes to key intermediates like pyrazole-4-carbonitriles is of paramount importance. This guide provides an in-depth exploration of contemporary green chemistry methodologies for the synthesis of these valuable scaffolds. Moving beyond traditional, often hazardous, synthetic protocols, we detail strategies that leverage multicomponent reactions, aqueous media, alternative energy sources, and benign catalysts. Each section elucidates the mechanistic rationale behind the approach and provides detailed, field-tested protocols suitable for researchers in synthetic chemistry and drug development.

The Strategic Imperative for Greener Pyrazole Synthesis

Pyrazole-4-carbonitriles are not merely synthetic intermediates; they are privileged scaffolds found in a wide array of bioactive molecules, including anti-inflammatory, anticancer, and antibacterial agents.[1] Traditional synthetic methods, while effective, often rely on volatile organic solvents, harsh reaction conditions, and stoichiometric reagents that generate significant chemical waste. The principles of green chemistry compel a paradigm shift towards methodologies that are safer, more energy-efficient, and environmentally benign.[2]

The dominant strategy for constructing the 5-aminopyrazole-4-carbonitrile core involves a one-pot, three-component reaction (3-CR) of an aromatic aldehyde, malononitrile, and a hydrazine derivative. This convergent approach is inherently atom-economical and serves as an ideal platform for applying green chemistry principles.

G Overview of Green Synthetic Strategies cluster_reactants Core Reactants cluster_approaches Green Chemistry Strategies A Aromatic Aldehyde W Aqueous Media (On-Water, NaCl) A->W D Deep Eutectic Solvents (DES) A->D E Energy Input (Microwave, Ultrasound) A->E C Benign / Recyclable Catalysts A->C M Malononitrile M->W M->D M->E M->C H Hydrazine Derivative H->D H->E H->C P Pyrazole-4-Carbonitrile Product W->P D->P E->P C->P

Figure 1: Logical workflow illustrating various green chemistry strategies applied to the core three-component synthesis of pyrazole-4-carbonitriles.

The Power of Water: Catalyst-Free and Salt-Promoted Syntheses

Water is the ultimate green solvent—it is non-toxic, non-flammable, inexpensive, and abundant. Organic reactions performed "on-water" or in aqueous media can benefit from unique hydrophobic effects and hydrogen bonding that accelerate reaction rates, often obviating the need for a catalyst.[3]

Mechanistic Insight: The Role of Aqueous Media

The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form a benzylidene malononitrile intermediate. In water, hydrophobic interactions can bring the organic reactants together, while hydrogen bonding can activate the carbonyl group of the aldehyde, facilitating the initial condensation. Phenylhydrazine then undergoes a Michael addition to the activated alkene, followed by intramolecular cyclization and tautomerization to yield the stable pyrazole ring.

G General reaction mechanism for 3-CR synthesis. cluster_0 Reaction Cascade R1 Aldehyde + Malononitrile Int1 Benzylidene Malononitrile (Knoevenagel Adduct) R1->Int1 Knoevenagel Condensation Int2 Michael Adduct Int1->Int2 Michael Addition R2 + Phenylhydrazine R2->Int2 Int3 Intramolecular Cyclization Int2->Int3 Prod 5-Aminopyrazole- 4-carbonitrile Int3->Prod Tautomerization

Figure 2: A simplified mechanistic pathway for the three-component synthesis of 5-aminopyrazole-4-carbonitriles.

Protocol 1: Catalyst-Free On-Water Synthesis

This protocol represents the pinnacle of simplicity and adherence to green principles, relying solely on water to mediate the reaction at ambient temperature.[3]

Step-by-Step Methodology:

  • To a 50 mL round-bottom flask, add the substituted benzylidene malononitrile (1.0 mmol) and phenylhydrazine (1.0 mmol).

  • Add 10 mL of deionized water to the flask.

  • Stir the resulting suspension vigorously at room temperature.

  • Causality Note: Vigorous stirring is crucial to maximize the interfacial area between the organic reactants and the aqueous phase, facilitating the reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of n-hexane/ethyl acetate). The reaction is typically complete within 15-30 minutes.

  • Upon completion, the solid product often precipitates directly from the reaction mixture.[3]

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water (2 x 10 mL), and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven. The product is often of high purity, but can be recrystallized from ethanol if necessary.

Protocol 2: Sodium Chloride-Catalyzed Synthesis in Aqueous Media

For less reactive substrates, or to further accelerate the reaction, a simple, inexpensive, and non-toxic salt like NaCl can be used as a benign catalyst.[1][4]

Step-by-Step Methodology:

  • In a 50 mL flask, suspend the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and sodium chloride (1.0 mmol, 100 mol%) in 10 mL of water.

  • Stir the mixture at room temperature for approximately 10 minutes. A solid precipitate, the Knoevenagel adduct, should form.[5]

  • Self-Validation: The formation of this initial precipitate is a good visual indicator that the first stage of the reaction is proceeding correctly.

  • Add phenylhydrazine (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for the time specified by TLC monitoring (typically 15-25 minutes).[1]

  • Collect the solid product via vacuum filtration, wash with copious amounts of water to remove the NaCl, and dry.

  • Recrystallize from ethanol to obtain the pure pyrazole-4-carbonitrile.

Advanced Green Solvents: Deep Eutectic Solvents (DES)

Deep eutectic solvents (DESs) are emerging as highly effective and sustainable alternatives to traditional volatile organic solvents.[6] A DES is a mixture of two or more components (a hydrogen bond acceptor and a hydrogen bond donor) which, at a particular molar ratio, form a eutectic with a melting point much lower than the individual components. They are often biodegradable, non-toxic, and can be derived from natural sources.[7][8]

Protocol 3: Synthesis in K₂CO₃/Glycerol Deep Eutectic Solvent

This protocol uses a DES composed of potassium carbonate and glycerol, which acts as both the solvent and a basic promoter for the reaction.[8]

Step-by-Step Methodology:

  • DES Preparation: In a flask, mix potassium carbonate (K₂CO₃, 0.01 mol) and glycerol (0.04 mol). Stir the mixture at 80°C for approximately 2 hours until a clear, homogeneous solution is formed. This is your DES medium.[8]

  • Reaction: To 1 g of the prepared DES, add the aromatic aldehyde (1.0 mmol), ethyl cyanoacetate or malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol).

  • Causality Note: The basicity of K₂CO₃ in the DES is sufficient to catalyze the Knoevenagel condensation and subsequent cyclization steps. Glycerol's high polarity and hydrogen-bonding capacity create a favorable environment for the reaction.

  • Stir the mixture at 50°C. The reaction is typically very rapid, completing in 15-20 minutes.[8]

  • Monitor the reaction by TLC.

  • Work-up: Upon completion, add 5 mL of a water/ethanol (1:1) mixture to the flask. The product will precipitate.

  • Collect the solid by filtration, wash with water, and recrystallize from methanol to yield the pure product.

Energy-Efficient Synthesis: Microwave and Ultrasound Irradiation

Alternative energy sources like microwaves and ultrasound can dramatically accelerate reaction rates, leading to shorter reaction times, lower energy consumption, and often higher yields compared to conventional heating.[9]

Protocol 4: Microwave-Assisted Synthesis

Microwave irradiation directly heats the polar reactants and solvent, leading to rapid and uniform heating that can overcome activation energy barriers more efficiently than conductive heating.[10][11]

Step-by-Step Methodology:

  • Place a mixture of the pyrazole-4-carbaldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and a suitable solvent like dimethylformamide (DMF, 3-5 mL) in a dedicated microwave reactor vessel.

  • Note: This protocol describes a two-step sequence from a formylpyrazole precursor, which is a common alternative route.[10]

  • Irradiate the mixture in a microwave reactor (e.g., Anton Paar Monowave-300) at a controlled temperature (e.g., 100-120°C) for 5-10 minutes to form the oxime intermediate.

  • After cooling, add a dehydrating agent (e.g., Vilsmeier-Haack reagent) and irradiate again under similar conditions for 5-15 minutes to afford the nitrile.[10]

  • Work-up: After cooling the vessel to room temperature, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Protocol 5: Ultrasound-Assisted Synthesis

Ultrasonic irradiation promotes reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid. This process generates localized hot spots with extreme temperatures and pressures, as well as intense micro-turbulence, which enhances mass transfer and accelerates the reaction.[2][12][13]

Step-by-Step Methodology:

  • In a flask suitable for an ultrasonic bath or probe, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), and a catalytic amount of a Pd(II)-thiazole complex (or another suitable catalyst) in 5 mL of water.[12][13]

  • Place the flask in an ultrasonic bath operating at a specified frequency (e.g., 40 kHz).

  • Maintain the reaction temperature at 60-80°C for 15-20 minutes.[13]

  • Causality Note: The ultrasonic waves create intense mixing at the microscopic level, overcoming phase-transfer limitations and continuously cleaning the surface of solid catalysts or products, thereby maintaining high reactivity.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and collect the solid product by filtration.

  • Wash with water and recrystallize from ethanol. The catalyst can often be recovered from the filtrate for reuse.[12]

Comparative Summary of Green Methodologies

The choice of synthetic method often involves a trade-off between speed, cost, yield, and environmental impact. The following table summarizes the key parameters of the discussed protocols.

Methodology Solvent Catalyst Energy Source Typical Time Typical Yield Key Advantage Reference(s)
Catalyst-FreeWaterNoneStirring (RT)15-30 min90-98%Utmost simplicity, cost-effective, minimal waste.[3]
NaCl-CatalyzedWaterNaClStirring (RT)15-25 min90-95%Uses an inexpensive, benign, and readily available catalyst.[1][4][14]
Deep Eutectic SolventK₂CO₃/GlycerolNone (DES is promoter)Heating (50°C)15-20 min85-95%Biodegradable, low-toxicity solvent system.[8]
Microwave-AssistedDMF / EthanolVariesMicrowave5-25 min73-91%Extremely rapid reaction rates, high efficiency.[10][15][16]
Ultrasound-AssistedWater / H₂O-EtOHVariousUltrasound15-25 min82-97%High yields under mild conditions, enhanced mass transfer.[12][13][17]
Heterogeneous NanocatalystH₂O/EtOHLDH@...CuIHeating (55°C)15-27 min85-93%High efficiency and catalyst is easily recoverable and reusable.[18]

Conclusion and Future Outlook

The synthesis of pyrazole-4-carbonitriles has been significantly advanced by the application of green chemistry principles. Multicomponent reactions in aqueous media, often without any catalyst or with simple salts, provide a highly efficient and environmentally friendly route. For further acceleration and efficiency, energy-intensive methods like microwave and ultrasound irradiation have proven invaluable, drastically reducing reaction times. The development of novel, reusable catalysts and biodegradable solvent systems like DESs continues to push the boundaries of sustainable synthesis. For researchers and drug development professionals, adopting these greener protocols not only reduces environmental impact but also often leads to more efficient, cost-effective, and safer laboratory practices.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 1,5-dimethyl-1H-pyrazole-4-carbonitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the architecture of many pharmacologically active compounds.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a versatile scaffold that has been successfully incorporated into a wide array of therapeutic agents. Marketed drugs such as the anti-inflammatory celecoxib, the anti-obesity agent rimonabant, and the erectile dysfunction medication sildenafil all feature the pyrazole core, highlighting its significance in drug design.[2] The unique structural and electronic properties of the pyrazole ring allow it to interact with a variety of biological targets, leading to a broad spectrum of activities including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][3]

Our focus is on the strategic derivatization of 1,5-dimethyl-1H-pyrazole-4-carbonitrile , a readily accessible starting material, to generate a library of novel compounds with therapeutic potential. The nitrile group at the C4 position serves as a versatile chemical handle, allowing for its transformation into other key functional groups such as carboxylic acids, amides, primary amines, and tetrazoles. Each of these transformations opens up new avenues for molecular exploration and the potential to engage with different biological targets.

This guide provides a comprehensive overview of the synthetic strategies and detailed experimental protocols for the derivatization of this compound. We will delve into the rationale behind the chosen synthetic pathways, offering insights into the reaction mechanisms and the importance of the resulting functional groups in drug discovery.

Strategic Derivatization of this compound

The synthetic strategy revolves around the chemical manipulation of the C4-nitrile group. This group is an excellent precursor for several pharmacologically relevant functionalities. The electron-withdrawing nature of the nitrile can also influence the reactivity of the pyrazole ring, although in the case of the N-methylated pyrazole, the ring itself is generally stable to a range of reaction conditions.

Our derivatization strategy will focus on three primary transformations:

  • Hydrolysis of the nitrile to a carboxylic acid, which can then be converted to a variety of amides.

  • Reduction of the nitrile to a primary amine, a key functional group for introducing diverse substituents.

  • Cycloaddition with an azide source to form a tetrazole ring, a well-established bioisostere of a carboxylic acid.

These transformations are depicted in the workflow diagram below:

G A This compound B 1,5-dimethyl-1H-pyrazole-4-carboxylic acid A->B Hydrolysis D (1,5-dimethyl-1H-pyrazol-4-yl)methanamine A->D Reduction E 4-(1H-tetrazol-5-yl)-1,5-dimethyl-1H-pyrazole A->E [3+2] Cycloaddition C 1,5-dimethyl-1H-pyrazole-4-carboxamides B->C Amide Coupling

Caption: Synthetic pathways for the derivatization of this compound.

Part 1: Synthesis of 1,5-dimethyl-1H-pyrazole-4-carboxylic Acid and its Amide Derivatives

The carboxylic acid functional group is a cornerstone in drug design, offering a handle for forming various derivatives, most notably amides. The conversion of the nitrile in our starting material to a carboxylic acid is a critical first step.

Rationale for Carboxylic Acid and Amide Synthesis

Pyrazole carboxylic acids and their amide derivatives have demonstrated a wide range of biological activities, including antibacterial and antifungal properties.[4] The amide bond is a fundamental linkage in biological systems and is present in a vast number of pharmaceuticals. By creating a library of amide derivatives, we can systematically probe the structure-activity relationship (SAR) of this region of the molecule, optimizing for potency and selectivity against a given biological target. For instance, pyrazole carboxamides have been investigated as potent inhibitors of various enzymes and have shown promise in the development of new anticancer and fungicidal agents.[4][5]

Protocol 1.1: Hydrolysis of this compound

The hydrolysis of nitriles to carboxylic acids can be achieved under both acidic and alkaline conditions.[6][7] For this specific substrate, an acidic hydrolysis is often preferred to avoid potential complications with the pyrazole ring under strong basic conditions at elevated temperatures.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of this compound (1.0 eq) in water (10 volumes), add concentrated sulfuric acid (2.0-3.0 eq) cautiously with cooling in an ice bath.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium hydroxide solution until a pH of approximately 2-3 is reached. The product may precipitate at this stage.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,5-dimethyl-1H-pyrazole-4-carboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure carboxylic acid.

Parameter Value
Reactant This compound
Reagents H₂SO₄, H₂O
Temperature 100-110 °C (Reflux)
Reaction Time 4-6 hours
Typical Yield 70-85%
Purification Recrystallization
Protocol 1.2: Synthesis of 1,5-dimethyl-1H-pyrazole-4-carboxamides

With the carboxylic acid in hand, a diverse library of amides can be readily synthesized using standard amide coupling protocols. This typically involves the activation of the carboxylic acid followed by the addition of the desired amine.

Materials:

  • 1,5-dimethyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HBTU)

  • A variety of primary and secondary amines

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure (via Acid Chloride):

  • Suspend 1,5-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM (10 volumes).

  • Add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2-3 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM (10 volumes) and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Parameter Value
Reactant 1,5-dimethyl-1H-pyrazole-4-carboxylic acid
Reagents SOCl₂, Amine, Et₃N
Solvent Anhydrous DCM
Temperature 0 °C to Room Temperature
Reaction Time 4-12 hours
Typical Yield 60-90%
Purification Column Chromatography/Recrystallization

Part 2: Synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methanamine

Primary amines are valuable intermediates in drug discovery as they can be readily functionalized to introduce a wide range of substituents, including amides, sulfonamides, and ureas, allowing for extensive exploration of the chemical space.

Rationale for Primary Amine Synthesis

The synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methanamine provides a key building block for further derivatization. The introduction of an amino-methyl group at the C4 position allows for the exploration of interactions with different pockets of a biological target compared to the direct attachment of functional groups to the pyrazole ring.

Protocol 2.1: Reduction of this compound

The reduction of nitriles to primary amines is commonly achieved using strong reducing agents such as Lithium Aluminum Hydride (LiAlH₄).[8] Catalytic hydrogenation can also be employed, offering a milder alternative.[9]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Water

  • 15% Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF (15 volumes) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (5 volumes) dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude (1,5-dimethyl-1H-pyrazol-4-yl)methanamine.

  • The product can be purified by distillation under reduced pressure or by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine to prevent tailing).

Parameter Value
Reactant This compound
Reagent LiAlH₄
Solvent Anhydrous THF
Temperature 0 °C to Reflux
Reaction Time 2-4 hours
Typical Yield 65-80%
Purification Distillation/Column Chromatography

Part 3: Synthesis of 4-(1H-tetrazol-5-yl)-1,5-dimethyl-1H-pyrazole

The tetrazole ring is a well-known bioisostere for the carboxylic acid group.[10] It offers similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties in many cases.

Rationale for Tetrazole Synthesis

The synthesis of pyrazole-tetrazole hybrids is a promising strategy in drug discovery.[10][11] These hybrid molecules have been reported to possess a range of biological activities, including antimicrobial, antidiabetic, and vasorelaxant properties.[11] The [3+2] cycloaddition of an azide source with the nitrile group provides a direct and efficient route to this important heterocyclic system.

Protocol 3.1: [3+2] Cycloaddition of this compound with Sodium Azide

The conversion of nitriles to tetrazoles is typically achieved by reacting with an azide source, often in the presence of a Lewis or Brønsted acid catalyst.[12]

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl) (for acidification)

  • Water

  • Ethyl acetate (for extraction)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (10 volumes), add sodium azide (1.5-2.0 eq) and ammonium chloride (1.5-2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water (20 volumes).

  • Acidify the aqueous solution to pH 2-3 with concentrated HCl. A precipitate should form.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, or to recover any dissolved product, extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-(1H-tetrazol-5-yl)-1,5-dimethyl-1H-pyrazole can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Parameter Value
Reactant This compound
Reagents NaN₃, NH₄Cl
Solvent Anhydrous DMF
Temperature 100-120 °C
Reaction Time 12-24 hours
Typical Yield 60-80%
Purification Recrystallization

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the synthesis of a diverse library of novel compounds derived from this compound. The strategic transformations of the nitrile group into carboxylic acids, primary amines, and tetrazoles open up a vast chemical space for exploration in drug discovery programs.

The resulting derivatives can be screened against a wide range of biological targets. For example, the pyrazole-carboxamides can be evaluated for their activity as enzyme inhibitors, while the pyrazole-tetrazole hybrids may exhibit interesting properties as receptor antagonists or agonists. The primary amine intermediate serves as a versatile platform for the synthesis of further libraries of compounds with tailored properties.

By systematically applying these synthetic strategies and evaluating the biological activities of the resulting compounds, researchers can accelerate the identification of new lead compounds and contribute to the development of the next generation of pyrazole-based therapeutics.

References

Application Notes & Protocols: A Guide to the Synthesis of Pyrazole-Based Ligands for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of ligands for coordination chemistry derived from pyrazole intermediates. The content is structured to offer not only step-by-step instructions but also the underlying scientific principles and rationale, ensuring a deep understanding of the synthetic processes.

Introduction: The Versatility of Pyrazole-Based Ligands

Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] Their unique structural and electronic properties make them exceptional building blocks for the design of ligands in coordination chemistry.[2][3][4][5] The presence of two nitrogen atoms allows for a variety of coordination modes, including monodentate, bidentate, and bridging, enabling the construction of diverse metal complexes with tailored properties.[2][3][5]

One of the most prominent classes of pyrazole-based ligands is the polypyrazolylborates, famously known as "scorpionate" ligands, first introduced by Swiatoslaw Trofimenko in the 1960s.[6][7] The name arises from the tridentate coordination of the ligand to a metal center, resembling a scorpion's grasp with its two pincers and tail.[7][8] These ligands are highly valued for their ability to create a stable coordination environment around a metal ion, which is crucial for applications in catalysis, bioinorganic chemistry, and materials science.[9][10]

The tunability of pyrazole-based ligands is a key advantage. By introducing various substituents on the pyrazole ring, it is possible to modulate the steric and electronic properties of the resulting metal complexes.[3][6] For instance, bulky substituents can be used to create coordinatively unsaturated metal centers, which are often desirable for catalytic applications.[6][11][12] This guide will delve into the synthesis of both the classic scorpionate ligands and other important pyrazole-derived chelators.

Foundational Synthesis: Polypyrazolylborate (Scorpionate) Ligands

The synthesis of scorpionate ligands, particularly the hydrotris(pyrazolyl)borates (Tp ligands), is a cornerstone of pyrazole-based ligand synthesis.

The Classic Trofimenko Synthesis

The traditional and most common method for preparing polypyrazolylborates involves the reaction of a pyrazole derivative with an alkali metal borohydride, such as potassium borohydride (KBH₄), typically in the absence of a solvent at elevated temperatures.[7][10][11]

Causality Behind the Method: This reaction proceeds through the sequential substitution of the hydride ions on the borohydride with pyrazolyl groups, with the evolution of hydrogen gas.[7] The high temperature is necessary to overcome the activation energy for the nucleophilic attack of the deprotonated pyrazole on the B-H bonds. Using a large excess of the pyrazole derivative drives the reaction to completion, favoring the formation of the tris-substituted product.

Experimental Protocol: Synthesis of Potassium Hydrotris(1-pyrazolyl)borate (KTp)

  • Materials:

    • Pyrazole (C₃H₄N₂)

    • Potassium borohydride (KBH₄)

    • Anhydrous toluene

  • Procedure:

    • Combine pyrazole (3.0 equivalents) and potassium borohydride (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to 180-200 °C under a nitrogen atmosphere. The mixture will melt and vigorous evolution of hydrogen gas will be observed.

    • Maintain the temperature for 2-3 hours, or until the gas evolution ceases.

    • Cool the reaction mixture to room temperature. The product will solidify.

    • The crude product can be purified by recrystallization from a suitable solvent, such as anisole or a toluene/hexane mixture.

  • Characterization: The formation of the Tp ligand can be confirmed by the presence of a characteristic B-H stretching vibration in the IR spectrum (around 2400-2500 cm⁻¹) and by ¹H and ¹³C NMR spectroscopy.[13] ¹¹B NMR spectroscopy is also a powerful tool to track the reaction progress and confirm the formation of the trisubstituted borate.[13]

Workflow for Classic Trofimenko Synthesis

Trofimenko_Synthesis reagents Pyrazole (excess) + KBH₄ reaction Heat (180-200 °C) No Solvent reagents->reaction Mixing intermediate1 [H₃B(pz)]⁻ reaction->intermediate1 - H₂ intermediate2 [H₂B(pz)₂]⁻ intermediate1->intermediate2 - H₂ product [HB(pz)₃]⁻ (Tp⁻) intermediate2->product - H₂ purification Recrystallization product->purification final_product Pure KTp purification->final_product

Caption: Workflow of the classic Trofimenko synthesis of KTp.

Modern Approaches: Synthesis Under Milder Conditions

While the Trofimenko method is robust, the harsh reaction conditions can be incompatible with pyrazoles bearing sensitive functional groups.[6][11] More recent methods utilize highly reactive haloboranes, such as dichloroborane dimethylsulfide complex (BHCl₂·SMe₂), allowing the synthesis to proceed under much milder conditions.[6]

Causality Behind the Method: Haloboranes are more electrophilic than borohydride, making them more susceptible to nucleophilic attack by pyrazolides. This increased reactivity allows the synthesis to be carried out at or below room temperature. The use of a base is necessary to deprotonate the pyrazole in situ, forming the pyrazolide nucleophile.[6]

Experimental Protocol: Synthesis of a Tris(pyrazolyl)borate Ligand using a Haloborane

  • Materials:

    • Substituted pyrazole (e.g., 3-tert-butylpyrazole)

    • Dichloroborane dimethylsulfide complex (BHCl₂·SMe₂)

    • A suitable base (e.g., triethylamine)

    • Anhydrous solvent (e.g., dichloromethane)

  • Procedure:

    • Dissolve the substituted pyrazole (3.0 equivalents) and triethylamine (3.0 equivalents) in anhydrous dichloromethane in a Schlenk flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a solution of dichloroborane dimethylsulfide complex (1.0 equivalent) in dichloromethane to the pyrazole solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • The reaction progress can be monitored by TLC or NMR spectroscopy.

    • Upon completion, the reaction mixture is typically filtered to remove the triethylammonium chloride salt, and the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Parameter Classic Trofimenko Synthesis Modern Haloborane Method
Boron Source Alkali Metal Borohydride (e.g., KBH₄)Haloborane (e.g., BHCl₂·SMe₂)
Temperature High (180-200 °C)Mild (0 °C to room temperature)
Solvent Typically neat (no solvent)Anhydrous organic solvent
Substrate Scope Limited by thermal stability of pyrazoleBroader, compatible with sensitive functional groups
Reagent Handling Air-stable reagentsMoisture-sensitive reagents

Table 1: Comparison of synthetic methods for polypyrazolylborate ligands.

Synthesis of Other Pyrazole-Based Ligands

Beyond the scorpionates, a vast array of other pyrazole-based ligands have been developed for specific applications in coordination chemistry.

Pyrazole-Acetamide Ligands

Ligands incorporating amide functionalities can offer additional coordination sites and hydrogen bonding capabilities, influencing the self-assembly of coordination complexes.[14]

Experimental Protocol: Synthesis of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide

  • Materials:

    • Ethyl 2-(5-methyl-1H-pyrazol-3-yl)acetate

    • o-Phenylenediamine

    • Anhydrous solvent (e.g., toluene)

  • Procedure:

    • A mixture of ethyl 2-(5-methyl-1H-pyrazol-3-yl)acetate (1.0 equivalent) and o-phenylenediamine (1.1 equivalents) in anhydrous toluene is heated at reflux for 24 hours.

    • The reaction is monitored by thin-layer chromatography.

    • After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is washed with a cold solvent (e.g., diethyl ether) and dried under vacuum.

Functionalization of the Pyrazole Ring

The direct functionalization of the pyrazole ring is a powerful strategy to introduce desired functionalities. Transition-metal-catalyzed C-H functionalization has emerged as an efficient method for this purpose.[15][16]

Conceptual Workflow for C-H Functionalization

CH_Functionalization start Pyrazole Derivative reaction C-H Activation & Cross-Coupling start->reaction catalyst Transition Metal Catalyst (e.g., Pd, Rh, Ru) catalyst->reaction coupling_partner Coupling Partner (e.g., Aryl Halide) coupling_partner->reaction product Functionalized Pyrazole Ligand reaction->product

Caption: Conceptual workflow for transition-metal-catalyzed C-H functionalization of pyrazoles.

Characterization of Pyrazole-Based Ligands and their Complexes

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligands and their corresponding metal complexes.

Technique Information Obtained
NMR Spectroscopy ¹H & ¹³C: Provides information on the carbon-hydrogen framework of the ligand.
¹¹B: Confirms the formation of polypyrazolylborates and determines the degree of substitution on the boron atom.[13]
IR Spectroscopy Identifies characteristic functional groups, such as the B-H stretch in scorpionate ligands (around 2400-2500 cm⁻¹) and C=O stretches in amide-containing ligands.[17]
Mass Spectrometry Determines the molecular weight of the ligand and provides information on its fragmentation pattern.
Elemental Analysis Confirms the empirical formula of the synthesized compound.[9]
X-ray Crystallography Provides the definitive three-dimensional structure of the ligand and its metal complexes, revealing bond lengths, bond angles, and coordination geometry.[14][18]

Table 2: Common characterization techniques for pyrazole-based ligands and their complexes.

Conclusion and Future Perspectives

The synthesis of ligands from pyrazole intermediates is a rich and continually evolving field. While classic methods remain valuable, modern synthetic strategies are expanding the accessible chemical space, enabling the creation of ligands with increasingly complex and tailored functionalities. The detailed protocols and underlying principles presented in this guide are intended to empower researchers to confidently synthesize and explore the coordination chemistry of this versatile class of ligands. The continued development of novel pyrazole-based ligands holds immense promise for advancements in catalysis, medicine, and materials science.

References

Analytical methods for the characterization of 1,5-dimethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 1,5-dimethyl-1H-pyrazole-4-carbonitrile

Abstract

This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of this compound, a key heterocyclic scaffold in modern chemistry. For researchers, quality control analysts, and drug development professionals, establishing the identity, purity, and structural integrity of such compounds is paramount. This guide moves beyond mere procedural lists, delving into the rationale behind method selection and providing detailed, field-tested protocols for chromatographic, spectroscopic, and elemental analysis. We emphasize a multi-technique, orthogonal approach to build a self-validating analytical system, ensuring the highest degree of confidence in the final characterization.

Introduction: The Need for Rigorous Analysis

Nitrogen-containing heterocycles are foundational components in medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these scaffolds.[1][2][3] The pyrazole ring, in particular, is a versatile pharmacophore present in numerous therapeutic agents.[4][5] this compound is a substituted pyrazole that serves as a valuable building block in the synthesis of more complex molecules.

The synthetic routes to such compounds, often involving multi-component reactions, can yield impurities, including starting materials, by-products, and regioisomers.[6] These impurities can significantly impact the efficacy, safety, and reproducibility of downstream applications. Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint but an essential component of the research and development process. This guide outlines such a strategy, focusing on providing a clear "why" for each "how."

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is critical for selecting and optimizing analytical methods.

PropertyValueSource
Molecular Formula C₆H₇N₃Inferred
Molecular Weight 121.14 g/mol [7]
Appearance Typically a solid at room temperatureGeneral Knowledge
Structure Inferred

Chromatographic Methods for Purity Assessment and Separation

Chromatography is the cornerstone for determining the purity of a compound and separating it from any potential contaminants. We will detail two primary, orthogonal techniques: High-Performance Liquid Chromatography (HPLC) for non-volatile components and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and identity confirmation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Expertise & Rationale: HPLC is the premier technique for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase (RP) method is chosen due to the molecule's moderate polarity. The cyanopropyl (CN) stationary phase offers a different selectivity compared to standard C8 or C18 columns, leveraging dipole-dipole interactions that are particularly effective for separating molecules with π-electron systems, such as pyrazoles and nitriles.[8] UV detection is ideal as the pyrazole ring is a strong chromophore.

Protocol 1: Reversed-Phase HPLC for Purity Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV/Vis or Diode Array Detector (DAD).

    • Data Acquisition: Chromatography Data System (CDS).

    • Analytical Column: A column with a cyanopropyl stationary phase (e.g., NUCLEODUR CN-RP, 4.6 x 250 mm, 5 µm) is recommended for its unique selectivity.[8]

    • Mobile Phase & Gradient:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Run Time: 20 minutes.

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Gradient Program 0-2 min (10% B), 2-15 min (10-90% B), 15-17 min (90% B), 17-18 min (90-10% B), 18-20 min (10% B)
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The retention time of the main peak provides a qualitative identifier under consistent conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/H₂O weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separate on CN Column inject->separate detect Detect at 230 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Area Purity integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation dissolve Dissolve in Ethyl Acetate dilute Dilute to ~50 µg/mL dissolve->dilute inject Inject into GC dilute->inject separate Separate on DB-5ms inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Analysis (m/z 40-300) ionize->detect analyze Analyze MS Spectrum detect->analyze compare Compare to Library analyze->compare

References

Application Notes & Protocols: 1,5-Dimethyl-1H-pyrazole-4-carbonitrile as a Versatile Precursor for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1,5-dimethyl-1H-pyrazole-4-carbonitrile, a highly versatile and strategic building block in modern organic and medicinal chemistry. Moving beyond theoretical discussions, we deliver field-proven insights and detailed, self-validating protocols for its application in the synthesis of high-value fused heterocyclic systems, primarily focusing on pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. This document is structured to empower researchers, scientists, and drug development professionals by explaining the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are of particular interest due to their structural analogy to purines, allowing them to function as effective enzyme inhibitors and modulators of biological pathways.[2][3]

This compound (CAS 856860-16-7) emerges as a particularly strategic starting material.[] Its structure is deceptively simple yet potent; the C4-nitrile group serves as a versatile electrophilic handle for a variety of transformations, while the C5-methyl group offers potential for further functionalization or can sterically and electronically influence cyclization reactions. This guide will illuminate the key synthetic pathways leveraging this building block.

Core Reactivity: The Nitrile Group as the Gateway for Annulation

The synthetic utility of this compound is dominated by the reactivity of its nitrile (-C≡N) group. Understanding its electronic nature is paramount for designing successful synthetic strategies.

  • Electrophilicity: The carbon atom of the nitrile group is inherently electrophilic, a characteristic that can be visualized through resonance structures placing a positive charge on the carbon.[5] This makes it a prime target for attack by a wide range of nucleophiles.

  • Transformation Potential: The nitrile is not merely a reactive site but a functional chameleon. It can be:

    • Reduced to a primary amine (-CH₂NH₂), introducing a potent nucleophilic center.[5]

    • Hydrolyzed to a carboxylic acid (-COOH), providing a handle for amide coupling or other condensation reactions.[5]

    • Attacked by Organometallics (e.g., Grignard reagents) to form ketones after hydrolysis, enabling further elaboration.[5]

    • Used in Cyclocondensations: The nitrile can participate directly in ring-forming reactions, most notably in Thorpe-Ziegler type cyclizations, to construct new carbocyclic or heterocyclic rings.[6][7]

This inherent reactivity allows for the strategic construction of fused ring systems where the pyrazole forms the initial foundation.

Application I: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are a class of compounds extensively studied for their wide-ranging biomedical applications.[8][9] A common and powerful method for their synthesis is the Friedländer annulation, which typically involves the condensation of an ortho-amino carbonyl compound with a molecule containing an active methylene group. By first transforming the nitrile of our starting material into an amino group, we can readily access this pathway.

Synthetic Strategy Overview

The strategy involves a two-step sequence. First, the nitrile group of this compound is reduced to an aminomethyl group. This crucial transformation creates the nucleophilic amino handle required for the subsequent cyclization. The resulting aminomethyl pyrazole is then condensed with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, in an acid-catalyzed reaction to yield the target pyrazolo[3,4-b]pyridine scaffold.

G cluster_0 Step 1: Nitrile Reduction cluster_1 Step 2: Friedländer Annulation start This compound intermediate (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine reagent1 LiAlH₄ or H₂/Raney Ni start->reagent1 reagent2 Ethyl Acetoacetate + Acid Catalyst (e.g., p-TsOH) intermediate->reagent2 product Substituted Pyrazolo[3,4-b]pyridine reagent1->intermediate reagent2->product

Caption: Workflow for Pyrazolo[3,4-b]pyridine Synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting nitriles to primary amines. The reaction is conducted in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive hydride reagent.

  • Procedure:

    • Suspend Lithium Aluminum Hydride (LiAlH₄, 1.2 eq.) in anhydrous Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

    • Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.

    • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one Analog

  • Rationale: This acid-catalyzed condensation and cyclization builds the pyridine ring. A high-boiling solvent like DMF or diphenyl ether is often used to drive the reaction to completion by removing water.

  • Procedure:

    • Combine (1,5-dimethyl-1H-pyrazol-4-yl)methanamine (1.0 eq.), ethyl acetoacetate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq.) in a suitable high-boiling solvent (e.g., DMF).

    • Heat the mixture to reflux (typically 120-150 °C) for 8-12 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration. If no solid forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the collected solid or the organic extracts with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final pyrazolo[3,4-b]pyridine derivative.

Parameter Protocol 1 (Reduction) Protocol 2 (Cyclization)
Key Reagents LiAlH₄, Anhydrous THFEthyl Acetoacetate, p-TsOH
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF)
Temperature 0 °C to RefluxReflux (120-150 °C)
Typical Yield 75-90%60-80%
Purification Column ChromatographyRecrystallization / Chromatography

Application II: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore, acting as a purine analog in many biologically active compounds.[10] The synthesis often proceeds from a 5-aminopyrazole precursor. While our starting material lacks the C5-amino group, a robust alternative involves leveraging the Thorpe-Ziegler reaction, which facilitates the cyclization of dinitriles.[6][11]

Synthetic Strategy Overview

This strategy involves an initial base-catalyzed reaction of this compound with another nitrile-containing compound, such as malononitrile. This intermolecular condensation, a variant of the Thorpe reaction, forms an enamine intermediate. Subsequent intramolecular cyclization (Thorpe-Ziegler) and tautomerization leads to the formation of a highly functionalized 4-aminopyrazolo[3,4-b]pyridine, which is an isomer of the pyrimidine system but demonstrates the power of the nitrile-based approach. To access the target pyrimidine, a different strategy is required, typically involving condensation with single-carbon synthons. For instance, reacting the nitrile with formamide under high temperature can directly construct the pyrimidine ring.

G start 1,5-Dimethyl-1H-pyrazole- 4-carbonitrile reagent Formamide (HCONH₂) start->reagent product 1,5-Dimethyl-1H-pyrazolo[3,4-d]- pyrimidin-4-amine reagent->product High Temp (e.g., 180-200 °C)

Caption: Direct Synthesis of a Pyrazolo[3,4-d]pyrimidine Analog.

Detailed Experimental Protocol

Protocol 3: One-Pot Synthesis of 1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Rationale: This reaction leverages formamide as both a reagent and a solvent. At high temperatures, formamide can react with the nitrile group to build the 4-aminopyrimidine ring in a single, efficient step. This is a classic and atom-economical approach to constructing this fused system.[10]

  • Procedure:

    • Place this compound (1.0 eq.) in a round-bottom flask equipped with a reflux condenser.

    • Add an excess of formamide (HCONH₂) (e.g., 10-20 equivalents).

    • Heat the mixture to a high temperature, typically between 180-200 °C, and maintain for 4-8 hours. The reaction should be conducted in a well-ventilated fume hood.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to afford the pure pyrazolo[3,4-d]pyrimidine derivative.

Parameter Value Reference/Justification
Key Reagent FormamideServes as N and C source for the pyrimidine ring.
Stoichiometry Formamide in excessActs as both reagent and solvent.
Temperature 180-200 °CRequired to overcome the activation energy for the cyclization.
Typical Yield 55-75%Dependent on reaction time and temperature control.
Workup Precipitation in waterSimple and effective for isolating the product.

Conclusion

This compound is a robust and versatile building block for the synthesis of complex, biologically relevant heterocyclic compounds. The protocols detailed herein demonstrate two distinct and powerful strategies for its use in constructing pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. By understanding the fundamental reactivity of the nitrile group and applying the appropriate synthetic methodologies, researchers can efficiently access these valuable scaffolds for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Creation and Screening of Pyrazole Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold in Oncology

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective therapeutic agents.[4] In the realm of oncology, pyrazole derivatives have garnered immense attention, with several compounds progressing into clinical trials and receiving FDA approval.[1] These molecules exert their anticancer effects through diverse mechanisms of action, including the inhibition of key signaling proteins like tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK).[4][5][6]

The rationale for focusing on pyrazole derivatives lies in their ability to be readily functionalized at various positions, allowing for the fine-tuning of their pharmacological profiles.[4][7] Structure-activity relationship (SAR) studies have demonstrated that specific substitutions on the pyrazole ring can significantly enhance anticancer efficacy and selectivity towards tumor cells.[4][5] This guide provides a comprehensive overview of the synthesis of novel pyrazole derivatives and the subsequent screening protocols to evaluate their potential as anticancer agents.

Part 1: Synthesis of Pyrazole Derivatives - Methodologies and Rationale

The synthesis of the pyrazole core can be achieved through several established methods. The choice of a particular synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Classical Knorr Pyrazole Synthesis and its Variations

One of the most fundamental methods for pyrazole synthesis is the Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] This method is highly versatile and allows for the introduction of substituents at various positions of the pyrazole ring.

Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Knorr Condensation

  • Principle: This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole from a substituted acetylacetone and a hydrazine derivative. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

  • Materials:

    • Substituted 1,3-diketone (e.g., acetylacetone derivatives)

    • Hydrazine derivative (e.g., phenylhydrazine)

    • Ethanol or acetic acid (solvent)

  • Procedure:

    • Dissolve the 1,3-diketone (1 equivalent) in ethanol.

    • Add the hydrazine derivative (1 equivalent) to the solution.

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If no precipitate forms, evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The use of an alcoholic or acidic solvent facilitates the condensation and cyclization steps.

  • Refluxing provides the necessary energy to overcome the activation barrier for the reaction.

  • TLC is a crucial in-process check to determine the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating.

Multicomponent Reactions (MCRs) for Diversity-Oriented Synthesis

MCRs are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. This approach is particularly valuable in drug discovery for rapidly generating libraries of structurally diverse compounds.

Protocol 2: One-Pot Synthesis of Functionalized Pyrazoles

  • Principle: This protocol outlines a one-pot, four-component reaction to synthesize dihydropyrano[2,3-c]pyrazoles, a class of pyrazole derivatives with reported biological activities.[8]

  • Materials:

    • Aromatic aldehyde (e.g., benzaldehyde)

    • Malononitrile

    • Ethyl acetoacetate

    • Hydrazine hydrate

    • Ethanol/Water (solvent system)

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in an ethanol/water mixture (e.g., 1:1 v/v).[8]

    • Stir the reaction mixture at room temperature or slightly elevated temperature (50-60 °C) for the specified time (monitor by TLC).[8]

    • The product will precipitate from the reaction mixture.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • Further purification can be achieved by recrystallization if necessary.

Causality Behind Experimental Choices:

  • The one-pot nature of the reaction improves efficiency by reducing the number of synthetic steps and purification procedures.

  • Using a green solvent system like ethanol/water enhances the sustainability of the synthesis.[8]

  • This MCR allows for the rapid generation of a library of compounds by simply varying the starting aldehyde.

Modern Synthetic Techniques

To improve reaction efficiency, yields, and environmental friendliness, modern techniques like microwave and ultrasound irradiation are increasingly being employed.[9]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[1][9]

  • Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates by creating localized high-temperature and high-pressure zones through acoustic cavitation.[9]

These modern methods often lead to higher yields and cleaner reaction profiles compared to conventional heating.[9]

Part 2: Anticancer Activity Screening - A Step-by-Step Guide

Once a library of pyrazole derivatives has been synthesized, the next critical step is to evaluate their anticancer activity. A tiered screening approach is often employed, starting with broad cytotoxicity assays followed by more specific mechanism-of-action studies.

Preliminary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10][11] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[10][12]

Protocol 3: MTT Assay for Determining IC50 Values

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[10][12]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[13][14]

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[14]

    • Synthesized pyrazole derivatives (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[14][15]

    • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).[14] Include a vehicle control (DMSO treated) and an untreated control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[14]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[14]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12][14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Compound Cell Line IC50 (µM) Reference Drug (IC50 µM)
Example Pyrazole 1 MCF-75.21Doxorubicin (0.8 ± 0.1)[14]
Example Pyrazole 2 A5493.46Cisplatin (0.95 ± 0.23 µg/mL)[1]
Example Pyrazole 3 HCT-1163.12Doxorubicin (3.676 µg/mL)[1][5]
Example Pyrazole 4 K5620.021ABT-751

Table 1: Example IC50 values of pyrazole derivatives against various cancer cell lines, compiled from literature. Actual values will vary based on the specific compound and experimental conditions.[1][5][13][14]

Investigating the Mechanism of Cell Death: Apoptosis Assays

A key mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death.[14] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[14]

Protocol 4: Annexin V-FITC/PI Apoptosis Assay

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[16]

  • Materials:

    • Cancer cells treated with the pyrazole derivative at its IC50 concentration.

    • Annexin V-FITC/PI Apoptosis Detection Kit.

    • Flow cytometer.

  • Procedure:

    • Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24-48 hours).[14]

    • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.[16]

    • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[14][16]

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Part 3: Visualizing Workflows and Pathways

G cluster_synthesis Synthesis of Pyrazole Derivatives cluster_screening Anticancer Activity Screening 1,3-Dicarbonyl 1,3-Dicarbonyl Condensation/Cyclization Condensation/Cyclization 1,3-Dicarbonyl->Condensation/Cyclization Hydrazine Hydrazine Hydrazine->Condensation/Cyclization Pyrazole Derivative Pyrazole Derivative Condensation/Cyclization->Pyrazole Derivative Compound Treatment Compound Treatment Pyrazole Derivative->Compound Treatment Cancer Cell Culture Cancer Cell Culture Cancer Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Mechanism of Action Mechanism of Action Apoptosis Assay->Mechanism of Action

Caption: General workflow for synthesis and anticancer screening.

G Cell Seeding (96-well plate) Cell Seeding (96-well plate) Incubation (24h) Incubation (24h) Cell Seeding (96-well plate)->Incubation (24h) Treatment with Pyrazole Derivatives Treatment with Pyrazole Derivatives Incubation (24h)->Treatment with Pyrazole Derivatives Incubation (48-72h) Incubation (48-72h) Treatment with Pyrazole Derivatives->Incubation (48-72h) Add MTT Reagent Add MTT Reagent Incubation (48-72h)->Add MTT Reagent Incubation (2-4h) Incubation (2-4h) Add MTT Reagent->Incubation (2-4h) Solubilize Formazan Solubilize Formazan Incubation (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Data Analysis (IC50) Data Analysis (IC50) Measure Absorbance->Data Analysis (IC50)

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

G Pyrazole Derivative Pyrazole Derivative Kinase Inhibition (e.g., EGFR, CDK) Kinase Inhibition (e.g., EGFR, CDK) Pyrazole Derivative->Kinase Inhibition (e.g., EGFR, CDK) Downstream Signaling Block Downstream Signaling Block Kinase Inhibition (e.g., EGFR, CDK)->Downstream Signaling Block Cell Cycle Arrest Cell Cycle Arrest Downstream Signaling Block->Cell Cycle Arrest Apoptosis Induction Apoptosis Induction Downstream Signaling Block->Apoptosis Induction Tumor Growth Inhibition Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition Apoptosis Induction->Tumor Growth Inhibition

Caption: A potential signaling pathway targeted by pyrazole derivatives.

Conclusion and Future Directions

The synthesis and screening of pyrazole derivatives represent a promising avenue for the discovery of novel anticancer agents. The methodologies outlined in this guide provide a robust framework for researchers to design, create, and evaluate new chemical entities with therapeutic potential. Future work in this field will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel molecular targets, and the use of advanced screening platforms to identify compounds with improved efficacy and safety profiles. The inherent versatility of the pyrazole scaffold ensures its continued importance in the ongoing quest for more effective cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-dimethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-dimethyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve your yield of this valuable compound.

Introduction to the Synthesis

The synthesis of this compound, a key building block in medicinal chemistry, is most commonly achieved through the cyclocondensation of a methyl-substituted hydrazine with a suitable 1,3-dicarbonyl equivalent. The primary challenge in this synthesis is controlling the regioselectivity to favor the desired 1,5-dimethyl isomer over the 1,3-dimethyl isomer. This guide will provide detailed strategies to address this and other common issues.

A prevalent synthetic route involves the reaction of methylhydrazine with a precursor like 2-(ethoxymethylene)malononitrile followed by methylation, or more directly, with a dicarbonyl compound such as 2-formyl-3-oxobutanenitrile (acetoacetyl cyanide). The reaction mechanism, broadly categorized under Knorr-type pyrazole syntheses, involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired 1,5-Dimethyl Isomer and Formation of the 1,3-Dimethyl Isomer

This is the most common and critical issue. The reaction of methylhydrazine with an unsymmetrical 1,3-dicarbonyl precursor can lead to a mixture of two regioisomers.[2][3]

Causality: Methylhydrazine has two nucleophilic nitrogen atoms with similar reactivity.[3] The initial condensation can occur at either of the two distinct carbonyl groups of the precursor, leading to two different hydrazone intermediates and, consequently, a mixture of the 1,5- and 1,3-dimethyl pyrazole products. The reaction pathway is sensitive to steric and electronic effects of the reactants, as well as the reaction conditions.[4]

Solutions:

  • Solvent Selection: The choice of solvent can dramatically influence the regioselectivity.[4] While traditional solvents like ethanol often yield isomeric mixtures, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the regioselectivity in favor of one isomer.[2][5] It is hypothesized that these solvents can better stabilize the key intermediates through hydrogen bonding, thereby lowering the activation energy for the formation of the desired isomer.

  • pH Control: The acidity or basicity of the reaction medium can alter the relative nucleophilicity of the two nitrogen atoms in methylhydrazine and influence the rate of condensation at each carbonyl group.[4] Careful, systematic screening of the reaction pH is recommended. An acidic catalyst is often employed in Knorr pyrazole synthesis.[1]

  • Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the product ratio.[4] Lower temperatures may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product. Experimenting with a range of temperatures is advised.

  • Starting Material Strategy: A multi-step approach can offer better regiocontrol. For instance, reacting a precursor like (ethoxymethylene)malononitrile with a methyl Grignard reagent to introduce the methyl group at the desired position before the cyclization with methylhydrazine can enforce the desired regiochemistry.

Issue 2: Incomplete Reaction or Stalling

Sometimes, the reaction may not proceed to completion, leaving significant amounts of starting materials.

Causality: This can be due to several factors, including insufficient activation of the carbonyl groups, low reaction temperature, or deactivation of the catalyst. The water generated during the reaction can also inhibit the reaction progress by shifting the equilibrium of the imine formation backward.

Solutions:

  • Catalyst Choice and Loading: If using an acid catalyst, ensure it is of good quality and used in the appropriate amount. Common catalysts include acetic acid, p-toluenesulfonic acid, or Lewis acids. The optimal catalyst and its loading should be determined experimentally.

  • Dehydration: The removal of water can drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water, or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

  • Temperature and Reaction Time: Increasing the reaction temperature or extending the reaction time may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal conditions.[6]

Issue 3: Formation of Side Products Other Than Isomers

Besides the isomeric pyrazole, other impurities may be observed.

Causality: These can arise from self-condensation of the starting materials, degradation of reactants or products under the reaction conditions, or incomplete cyclization leading to open-chain intermediates. For instance, the β-ketonitrile starting material can be unstable, especially under harsh pH or high-temperature conditions.

Solutions:

  • Purity of Starting Materials: Ensure the purity of methylhydrazine and the dicarbonyl precursor. Impurities in the starting materials can lead to a variety of side reactions.

  • Control of Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition. A gradual addition of one reactant to the other can sometimes minimize side reactions by maintaining a low concentration of the added reactant.

  • Inert Atmosphere: If oxidation-sensitive species are involved or suspected, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: The most direct approach involves the reaction of methylhydrazine with a C4 β-dicarbonyl compound containing a nitrile group. A suitable precursor would be 2-formyl-3-oxobutanenitrile (also known as acetoacetyl cyanide) or a protected form of it. Alternatively, a multi-step synthesis could start from more readily available materials like (ethoxymethylene)malononitrile .[7]

Q2: How can I effectively separate the 1,5-dimethyl and 1,3-dimethyl isomers?

A2: If an isomeric mixture is formed, separation can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common and effective method for separating regioisomers.[8] A systematic screening of different solvent systems (e.g., varying ratios of hexane and ethyl acetate) is necessary to achieve optimal separation on a silica gel column.

  • Recrystallization: Fractional crystallization may be possible if the solubilities of the two isomers in a particular solvent are sufficiently different. This often requires careful solvent screening.

  • Preparative HPLC: For high-purity samples, preparative HPLC can be an effective, albeit more costly, separation technique.[9]

Q3: What are the typical purification methods for the final product?

A3: Beyond the separation of isomers, the final product may require further purification to remove other impurities.

  • Recrystallization: This is a common method for purifying solid pyrazole derivatives. Suitable solvents can be identified through small-scale solubility tests.

  • Column Chromatography: As mentioned for isomer separation, this is also effective for removing other impurities with different polarities.[8]

  • Activated Charcoal Treatment: If the product is colored due to minor, highly conjugated impurities, treatment with activated charcoal in a suitable solvent followed by filtration can decolorize the solution before recrystallization.[8]

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety considerations are important:

  • Methylhydrazine: This is a toxic and potentially carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Cyanides: The starting materials and the final product contain a nitrile (cyano) group. While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they should still be handled with care. Avoid contact with strong acids, which could potentially liberate hydrogen cyanide gas.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for all reagents and solvents used.

Data and Protocols

Table 1: Influence of Solvent on Regioselectivity in Pyrazole Synthesis

The following table summarizes literature data on the effect of solvents on the regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, which is a principle that can be applied to the synthesis of this compound.

1,3-Dicarbonyl PrecursorHydrazineSolventIsomer Ratio (1,5-isomer : 1,3-isomer)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanolLow regioselectivity[2]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85 : 15[5]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIPHighly regioselective for the 1,5-isomer[2]

Note: The ratios are illustrative of the principle of solvent-influenced regioselectivity and may vary depending on the specific substrate.

Experimental Protocol: General Procedure for Synthesis and Work-up

This is a general protocol that should be optimized for your specific starting materials and equipment.

  • Reaction Setup: To a solution of the 1,3-dicarbonyl precursor (1 equivalent) in the chosen solvent (e.g., TFE), add the acid catalyst (e.g., 0.1 equivalents of acetic acid).

  • Addition of Hydrazine: Slowly add methylhydrazine (1.1 equivalents) to the solution at room temperature with stirring.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.

Visualizing the Process

Diagram 1: General Synthetic Workflow

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Starting Materials Starting Materials Reactant Addition Reactant Addition Starting Materials->Reactant Addition Solvent & Catalyst Selection Solvent & Catalyst Selection Solvent & Catalyst Selection->Reactant Addition Heating & Monitoring Heating & Monitoring Reactant Addition->Heating & Monitoring TLC/LC-MS Solvent Removal Solvent Removal Heating & Monitoring->Solvent Removal Extraction Extraction Solvent Removal->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification Chromatography/ Recrystallization Final Product Final Product Purification->Final Product

Caption: A general workflow for the synthesis of this compound.

Diagram 2: The Challenge of Regioselectivity

regioselectivity cluster_pathways Reaction Pathways Unsymmetrical Dicarbonyl Unsymmetrical Dicarbonyl Attack at Carbonyl 1 Attack at Carbonyl 1 Unsymmetrical Dicarbonyl->Attack at Carbonyl 1 Path A Attack at Carbonyl 2 Attack at Carbonyl 2 Unsymmetrical Dicarbonyl->Attack at Carbonyl 2 Path B Methylhydrazine Methylhydrazine Methylhydrazine->Attack at Carbonyl 1 Methylhydrazine->Attack at Carbonyl 2 1,3-dimethyl Isomer (Side Product) 1,3-dimethyl Isomer (Side Product) Attack at Carbonyl 1->1,3-dimethyl Isomer (Side Product) 1,5-dimethyl Isomer (Desired Product) 1,5-dimethyl Isomer (Desired Product) Attack at Carbonyl 2->1,5-dimethyl Isomer (Desired Product)

Caption: Competing reaction pathways leading to regioisomers.

References

Technical Support Center: Purification of 1,5-dimethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, medicinal chemists, and process development scientists encountering challenges in the purification of crude 1,5-dimethyl-1H-pyrazole-4-carbonitrile (CAS 856860-16-7). Our approach is rooted in first principles of physical organic chemistry and extensive field experience with N-heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: I've just completed my synthesis. What are the most probable impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on your synthetic route. However, for common pyrazole syntheses, the most prevalent impurities include:

  • Regioisomers: The most significant and often challenging impurity is the regioisomer, 1,3-dimethyl-1H-pyrazole-4-carbonitrile . Formation of regioisomeric mixtures is a well-documented issue in the synthesis of unsymmetrically substituted pyrazoles.[1][2] Their similar physical properties often make them difficult to separate by simple crystallization.

  • Unreacted Starting Materials: Depending on the stoichiometry and reaction completion, residual starting materials may be present.

  • Solvent Residue: Inadequate drying will leave residual high-boiling point solvents (e.g., DMF, DMSO) which can inhibit crystallization.

  • Degradation Products: Highly acidic or basic workup conditions, or excessive heat, can lead to the formation of colored degradation byproducts.

Q2: My crude product is a dark, viscous oil, but I expected a solid. What does this indicate?

A2: While the target compound is expected to be a solid at room temperature (based on similarly substituted pyrazoles[3]), obtaining an oil is a frequent issue. This typically points to one of two causes:

  • Significant Impurity Level: The presence of substantial amounts of impurities, particularly residual solvent, can act as a colligative property, depressing the melting point of your product and resulting in an oil or "goo."

  • "Oiling Out" during Crystallization: If you have already attempted a crystallization, the compound may be precipitating from the solution at a temperature above its true melting point.

The first step is always to ensure all volatile solvents have been rigorously removed under high vacuum. If the product remains an oil, it is highly indicative of impurities that must be removed via chromatography before a successful crystallization can be achieved.

Q3: How can I confirm the identity of my target compound versus its regioisomer?

A3: Unambiguous identification requires spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are definitive. The chemical shifts of the methyl groups and the pyrazole ring proton will differ between the 1,5- and 1,3-dimethyl isomers. For complex cases or definitive proof of structure, a 2D NOESY experiment can show the spatial relationship between the N-methyl protons and the C5-methyl protons, confirming the 1,5-substitution pattern.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While both isomers will have the same mass, they will likely have different retention times on a reverse-phase HPLC column, allowing you to assess the isomeric ratio.

Troubleshooting Guide: Common Purification Issues

Observed Problem 1: My TLC plate shows two or more spots with very close Rf values.
  • Probable Cause: This is the classic sign of a regioisomeric mixture.[4][6] The small difference in polarity between the 1,5-dimethyl and 1,3-dimethyl isomers makes their separation on TLC challenging, but visible with an optimized solvent system.

  • Recommended Solution: Flash Column Chromatography. This is the most effective and standard method for separating pyrazole regioisomers.[4][5][6]

    • TLC Optimization: Screen various solvent systems to maximize the separation (ΔRf) between the spots. A good starting point is a gradient of ethyl acetate in hexanes. Test systems like 10%, 20%, and 30% ethyl acetate in hexanes. The goal is to find a system where the Rf of your desired product is approximately 0.3.

    • Column Conditions: Use a high-quality silica gel with a fine mesh size for better resolution. A general rule is to use a mass of silica that is 50-100 times the mass of your crude product for difficult separations.

    • Elution: Perform a slow and careful elution, collecting many small fractions. Analyze the fractions by TLC to identify those containing the pure desired isomer.

Observed Problem 2: My compound "oils out" during recrystallization instead of forming crystals.
  • Probable Cause: The compound is precipitating from the solution at a temperature above its melting point because the solution is too saturated at that higher temperature.

  • Recommended Solutions:

    • Increase Solvent Volume: Add more of the primary ("good") solvent to the hot solution to decrease the saturation point. This allows the solution to cool to a lower temperature before precipitation begins.

    • Lower Cooling Rate: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask with glass wool can help. Do not place it directly in an ice bath from a high temperature.

    • Change Solvent System: The chosen solvent may be too poor. Switch to a different solvent system. For instance, if you are using ethanol/water and it oils out, try dissolving the crude material in a minimal amount of hot ethyl acetate and slowly adding hexanes as the anti-solvent while keeping the solution warm.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce nucleation.

Observed Problem 3: The final product has a persistent yellow or brown color.
  • Probable Cause: Trace amounts of highly conjugated, colored impurities are present, which are not easily removed by crystallization alone.

  • Recommended Solutions:

    • Activated Charcoal Treatment: Dissolve the colored product in a suitable hot solvent (prior to crystallization). Add a very small amount (1-2% by weight) of activated charcoal and swirl for a few minutes. Hot-filter the solution through a pad of Celite® to remove the charcoal, then proceed with the crystallization. Caution: Charcoal can adsorb your product, leading to yield loss, so use it sparingly.

    • Silica Gel Plug: Dissolve the crude product in a minimum amount of a moderately polar solvent (e.g., dichloromethane). Pass this solution through a short plug of silica gel in a pipette or small column, eluting with the same solvent. The highly polar colored impurities will often be retained at the top of the silica, while your less polar product elutes.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is most effective when the crude product is already >90% pure and solid.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Based on typical pyrazole behavior, good candidates are listed in the table below. Perform small-scale solubility tests first. A mixed solvent system, such as ethanol and water or ethyl acetate and hexanes, is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to just fully dissolve the solid. It is critical not to add excessive solvent, as this will drastically reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. Characterize the final product by NMR and melting point to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

This is the primary method for separating regioisomers and purifying oily or highly impure crude products.

  • TLC Analysis: Dissolve a small amount of crude material and spot it on a silica TLC plate. Develop the plate in various solvent systems (e.g., mixtures of ethyl acetate/hexanes) to find a system that gives good separation between your product and impurities, with a target Rf of ~0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., hexanes). Pour the slurry into a column and allow it to pack evenly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed to prevent disruption.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This technique often provides superior resolution.

  • Elution: Begin eluting with your chosen solvent system, collecting fractions sequentially. Monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Place the final product under high vacuum to remove all residual solvent.

Data & Visualization

Table 1: Recommended Solvent Systems
Purification MethodSolvent SystemPolarityBoiling Point (°C)Notes
RecrystallizationEthanol / WaterMixed-Protic78-100Excellent for moderately polar pyrazoles. Add hot water to a hot ethanol solution until cloudy.
RecrystallizationEthyl Acetate / HexanesMixed-Aprotic69-77Good for less polar impurities. Dissolve in hot ethyl acetate, add hexanes.
RecrystallizationIsopropanolPolar Protic82A good single-solvent option to test.
Column ChromatographyEthyl Acetate in HexanesVariable69-77Standard system. Start with low polarity (e.g., 5-10% EtOAc) and increase as needed.
Column ChromatographyDichloromethane / MethanolVariable40-65For more polar pyrazoles that do not move in EtOAc/Hexanes. Use with caution (e.g., 1-5% MeOH).[7]
Diagram 1: Purification Strategy Workflow

This workflow guides the selection of the appropriate purification technique based on the initial analysis of the crude product.

Purification_Workflow Purification Workflow for Crude this compound cluster_0 Initial Analysis cluster_1 Decision Point cluster_2 Purification Pathways cluster_3 Final Product start Crude Product tlc Dissolve small sample Run TLC (e.g., 20% EtOAc/Hex) start->tlc decision Analyze TLC Plate tlc->decision recryst High Purity Pathway: Recrystallization (Protocol 1) decision->recryst One major spot? (R_f 0.2-0.5) Crude product is solid? chromatography Low Purity / Isomer Pathway: Flash Column Chromatography (Protocol 2) decision->chromatography Multiple close spots? Streaking at baseline? Crude product is an oil? final_product Pure Crystalline Product recryst->final_product chrom_then_recryst Final Polish: Recrystallize pure fractions chromatography->chrom_then_recryst chrom_then_recryst->final_product

Caption: Decision workflow for selecting a purification strategy.

References

Technical Support Center: Overcoming Regioselectivity Issues in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing substituted pyrazoles. The pyrazole scaffold is a critical pharmacophore in numerous therapeutic agents, making its controlled synthesis paramount.[1] One of the most significant challenges in this field is controlling the regioselectivity, particularly when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to a mixture of regioisomers.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired regioisomeric outcome with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it so important?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another during a chemical reaction. In the synthesis of pyrazoles, specifically through the common Knorr synthesis which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[1][2] This arises because the substituted hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl compound has two different carbonyl groups, leading to two possible initial points of attack.[1][2]

Controlling which isomer is formed is critical because different regioisomers can possess vastly different biological activities, physical properties (like solubility and crystal packing), and toxicological profiles.[3] For therapeutic applications, isolating a single, pure regioisomer is often a regulatory and efficacy requirement.

Q2: My reaction is yielding a mixture of regioisomers. What are the primary factors influencing the regiochemical outcome?

A2: The regioselectivity of the Knorr pyrazole synthesis is a delicate interplay of several factors related to both the substrates and the reaction environment.[1][2] Understanding these can help you troubleshoot and optimize your reaction. The key factors are:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a major determinant. Electron-withdrawing groups (EWGs) will activate an adjacent carbonyl group, making it a more favorable site for nucleophilic attack by the hydrazine.[2][3]

  • Steric Effects: The steric hindrance around the carbonyl groups of the dicarbonyl and on the substituent of the hydrazine plays a significant role. A bulky group on either reactant will typically direct the hydrazine to attack the less sterically hindered carbonyl.[1][2]

  • Reaction Conditions: This is often the most influential and tunable factor.

    • pH: The acidity or basicity of the medium can alter the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[1][3] Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the less basic nitrogen.[3]

    • Solvent: The choice of solvent can dramatically shift the regioselective outcome. Standard solvents like ethanol often lead to mixtures.[4][5][6][7]

    • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring one regioisomer over the other.

Q3: I'm observing poor regioselectivity. What is the most impactful troubleshooting step I can take?

A3: If you are struggling with a poor ratio of regioisomers, the most effective and often simplest modification to implement is to change the solvent .

While traditional syntheses often employ ethanol, this frequently results in poor regioselectivity.[4][5][6][7] Groundbreaking work has shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , can dramatically increase the regioselectivity of pyrazole formation.[4][5][6][7] In many cases, using HFIP as a solvent can lead to the almost exclusive formation of a single regioisomer.[4][5]

The Rationale: Standard alcohols like ethanol are nucleophilic and can compete with the hydrazine in attacking the more reactive carbonyl group of the 1,3-dicarbonyl, leading to a complex reaction landscape and poor selectivity. In contrast, TFE and HFIP are highly polar, can stabilize intermediates through hydrogen bonding, but are non-nucleophilic.[4] This non-nucleophilic nature prevents the solvent from competing with the hydrazine, allowing the intrinsic electronic and steric factors to dictate the outcome with much higher fidelity.[4]

Troubleshooting Guide: Enhancing Regioselectivity

This section provides a systematic approach to troubleshoot and optimize your pyrazole synthesis for higher regioselectivity.

Issue 1: My reaction consistently produces a nearly 1:1 mixture of regioisomers in ethanol.

This is a common outcome when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl are minimal.

Workflow for Optimization:

G start Start: Poor Regioselectivity (e.g., in Ethanol) solvent Step 1: Solvent Screening start->solvent tfe Try 2,2,2-Trifluoroethanol (TFE) solvent->tfe Initial Change hfip Try 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) tfe->hfip For Higher Selectivity ph Step 2: pH Adjustment (If solvent change is insufficient) hfip->ph If still mixed acid Add Catalytic Acid (e.g., HCl, p-TsOH) ph->acid base Add Base (e.g., NaOAc) ph->base temp Step 3: Temperature Control acid->temp base->temp rt Run at Room Temperature temp->rt reflux Run at Reflux temp->reflux end End: Optimized Regioselectivity rt->end reflux->end

Caption: Decision workflow for optimizing regioselectivity.

Detailed Steps & Explanations:
  • Solvent Screening (Highest Impact):

    • Action: Replace ethanol with TFE or HFIP.[4][5][6][7]

    • Rationale: As discussed in the FAQs, these non-nucleophilic, polar solvents prevent solvent competition and can dramatically enhance selectivity.[4] HFIP is generally more effective than TFE in directing the reaction towards a single isomer.[4][5]

  • pH Adjustment:

    • Action: If solvent screening is not completely effective, investigate the effect of pH. Add a catalytic amount of a protic acid (e.g., HCl, H₂SO₄, p-TsOH) or a base (e.g., NaOAc).

    • Rationale: The reaction mechanism proceeds through hydrazone intermediates.[1] The pH can influence which nitrogen of the substituted hydrazine acts as the primary nucleophile and the rate of cyclization, thereby altering the product ratio.

  • Temperature Control:

    • Action: Compare the reaction outcome at room temperature versus reflux.

    • Rationale: Some reactions may be under kinetic control at lower temperatures, favoring the faster-forming product, while higher temperatures may favor the thermodynamically more stable product.

Issue 2: The major regioisomer formed is the one I don't want.

This indicates that the inherent electronics and sterics of your substrates favor the undesired product under standard conditions. Reversing this selectivity requires a more significant change in the reaction mechanism or environment.

Strategies for Reversing Selectivity:
  • Radical Solvent Change: This is the first and most crucial step. The switch from a standard solvent like ethanol to a fluorinated alcohol like HFIP can sometimes be sufficient to reverse or significantly alter the major product, as it changes the dominant reaction pathway.[4][5]

  • Protecting Groups: Consider a multi-step synthesis where one of the carbonyls is temporarily protected, forcing the initial hydrazine attack to occur at the unprotected carbonyl. This provides absolute control but adds steps to the overall synthesis.

  • Alternative Synthetic Routes: If the Knorr condensation is not providing the desired isomer, explore other named reactions for pyrazole synthesis that may offer complementary regioselectivity. For instance, reactions involving α,β-unsaturated ketones or multicomponent reactions can sometimes provide access to isomers that are difficult to obtain via the 1,3-dicarbonyl route.[8][9]

Data Summary: Solvent Effects on Regioselectivity

The following table summarizes experimental data from the literature, highlighting the dramatic effect of solvent choice on the ratio of regioisomers formed from the reaction of various 1,3-diketones with methylhydrazine.[4]

Entry1,3-Diketone Substituents (R¹, R²)SolventRegioisomer Ratio (Desired:Undesired)
12-Furyl, CF₃EtOH36:64
22-Furyl, CF₃TFE85:15
32-Furyl, CF₃HFIP 97:3
42-Furyl, CF₂CF₃EtOH64:36
52-Furyl, CF₂CF₃TFE98:2
62-Furyl, CF₂CF₃HFIP >99:<1
72-Furyl, CO₂EtEtOH44:56
82-Furyl, CO₂EtTFE89:11
92-Furyl, CO₂EtHFIP 93:7

Data adapted from Fustero, S. et al. J. Org. Chem. 2008, 73 (9), 3523–3529.[4] As the data clearly indicates, switching from ethanol to HFIP consistently and dramatically improves the yield of the desired regioisomer.

Experimental Protocols

Protocol 1: General Procedure for Highly Regioselective Pyrazole Synthesis Using HFIP

This protocol is a starting point for optimizing your reaction to achieve high regioselectivity.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.0 - 1.2 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 eq) in HFIP (approx. 0.1-0.2 M concentration).

  • Hydrazine Addition: Slowly add the substituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature. Note: The reaction can be exothermic; for larger scale reactions, consider cooling with an ice bath during addition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dicarbonyl compound is consumed. Reactions in HFIP are often complete within a few hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the HFIP. The crude product can then be purified by standard methods such as column chromatography on silica gel or recrystallization.[10]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess the regioisomeric purity. NOESY NMR experiments can be particularly useful for unambiguously assigning the structure of the regioisomers.[10]

Visualizing the Reaction Pathway

The Knorr pyrazole synthesis proceeds via the formation of a hydrazone intermediate, which then cyclizes and dehydrates. When using an unsymmetrical dicarbonyl, two competing pathways exist.

G cluster_0 Reactants cluster_1 Pathway A cluster_2 Pathway B Dicarbonyl R1-C(O)-CH2-C(O)-R2 IntermediateA Intermediate A (Attack at C=O near R1) Dicarbonyl->IntermediateA IntermediateB Intermediate B (Attack at C=O near R2) Dicarbonyl->IntermediateB Hydrazine R3-NH-NH2 Hydrazine->IntermediateA Hydrazine->IntermediateB ProductA Regioisomer A IntermediateA->ProductA Cyclization & Dehydration ProductB Regioisomer B IntermediateB->ProductB Cyclization & Dehydration

Caption: Competing pathways in Knorr pyrazole synthesis.

We trust this guide will serve as a valuable resource in your synthetic endeavors. For further application-specific support, please do not hesitate to contact our technical team.

References

Common byproducts in the synthesis of pyrazole-4-carbonitriles and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazole-4-carbonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these important heterocyclic scaffolds. Here, we address common challenges and frequently asked questions encountered during synthesis, with a focus on byproduct formation and prevention. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing pyrazole-4-carbonitriles?

The most prevalent and often most efficient method is a one-pot, three-component reaction involving an aromatic or heteroaromatic aldehyde, malononitrile, and a hydrazine derivative.[1][2][3] This reaction proceeds through an initial Knoevenagel condensation of the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. This is followed by a Michael addition of the hydrazine and subsequent cyclization and aromatization to yield the final pyrazole-4-carbonitrile.[4] The operational simplicity and typically high yields make this a preferred route.[2]

Q2: I've obtained a solid product directly from the reaction mixture. Is extensive purification always necessary?

In many instances, particularly with optimized reaction conditions using greener solvents like deep eutectic solvents or aqueous ethanol, the desired pyrazole-4-carbonitrile precipitates directly from the reaction mixture in high purity.[1][3][5] In such cases, simple filtration and washing, followed by recrystallization from a suitable solvent like ethanol, is often sufficient to obtain analytically pure material.[2][3][5] However, it is always recommended to verify the purity of your product using analytical techniques such as NMR, LC-MS, and melting point determination.

Q3: Can I use any hydrazine derivative in this reaction?

A wide variety of hydrazine derivatives can be used, including hydrazine hydrate, phenylhydrazine, and other substituted hydrazines. The choice of hydrazine will determine the substituent at the N1 position of the pyrazole ring. It is important to note that the nucleophilicity of the hydrazine can be affected by its substituents, which may require adjustments to the reaction conditions, such as temperature or reaction time.

Troubleshooting Guide: Common Byproducts and Their Prevention

This section addresses specific issues related to byproduct formation during the synthesis of pyrazole-4-carbonitriles.

Issue 1: My final product is contaminated with a significant amount of pyrazole-4-carboxamide.

Root Cause Analysis:

The presence of pyrazole-4-carboxamide is a clear indication of the hydrolysis of the nitrile group in your target molecule.[6][7] This is one of the most common side reactions and can occur under both acidic and basic conditions, which might be present during the reaction itself or, more commonly, during the work-up procedure.[7][8] The amide is an intermediate in the complete hydrolysis of the nitrile to a carboxylic acid.[9]

Mechanism of Nitrile Hydrolysis:

cluster_conditions Reaction Conditions PyrazoleCN Pyrazole-4-carbonitrile Amide Pyrazole-4-carboxamide PyrazoleCN->Amide Partial Hydrolysis Acid Pyrazole-4-carboxylic Acid Amide->Acid Full Hydrolysis H3O_plus H₃O⁺ (Acidic Work-up) H3O_plus->PyrazoleCN OH_minus OH⁻ (Basic Work-up) OH_minus->PyrazoleCN caption Figure 1. Hydrolysis of Pyrazole-4-carbonitrile.

Figure 1. Hydrolysis of Pyrazole-4-carbonitrile.

Prevention and Mitigation Strategies:

  • Control pH During Work-up: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. If an aqueous work-up is necessary, use dilute solutions and perform the extraction quickly at room temperature. Neutralizing the reaction mixture to a pH of 7-8 can be beneficial.[8]

  • Anhydrous Conditions: If possible, perform the reaction and work-up under anhydrous conditions to minimize the presence of water.

  • Temperature Control: During purification steps like recrystallization, avoid excessively long heating times in protic solvents.

  • Mild Hydrolysis Conditions: If the amide is the desired product, controlled partial hydrolysis can be achieved using reagents like alkaline hydrogen peroxide (e.g., using Urea-Hydrogen Peroxide).[6]

Purification of the Desired Nitrile:

  • Recrystallization: Pyrazole-4-carbonitriles and their corresponding carboxamides often have different solubilities. A carefully chosen solvent system for recrystallization can effectively separate the two. Ethanol or ethanol/water mixtures are commonly used.[2][3]

  • Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for separation. A solvent gradient (e.g., hexanes/ethyl acetate) will typically elute the less polar nitrile before the more polar amide.

Issue 2: I am observing a significant amount of unreacted arylidenemalononitrile intermediate.

Root Cause Analysis:

The presence of the arylidenemalononitrile intermediate indicates that the initial Knoevenagel condensation was successful, but the subsequent Michael addition and/or cyclization with hydrazine was incomplete.[10] This can be due to several factors:

  • Insufficient Reaction Time or Temperature: The cyclization step may require more forcing conditions than the initial condensation.

  • Low Hydrazine Reactivity: Sterically hindered or electronically deactivated hydrazine derivatives may react sluggishly.

  • Stoichiometry Issues: An insufficient amount of hydrazine will naturally lead to incomplete conversion of the intermediate.

Prevention and Mitigation Strategies:

  • Optimize Reaction Conditions:

    • Increase Reaction Time: Monitor the reaction by TLC until the arylidenemalononitrile spot disappears.

    • Increase Temperature: Gently heating the reaction mixture can often drive the cyclization to completion.

    • Catalyst Choice: While many of these reactions are performed without a catalyst, a mild base or acid catalyst can sometimes facilitate the cyclization step.

  • Adjust Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the hydrazine derivative can help ensure complete consumption of the intermediate.[10]

  • Stepwise vs. One-Pot: If the one-pot reaction consistently gives incomplete conversion, consider a stepwise approach. First, synthesize and isolate the arylidenemalononitrile, and then react it with hydrazine in a separate step under optimized conditions.

Purification:

  • Recrystallization: The arylidenemalononitrile intermediate is typically less polar than the final pyrazole product. Recrystallization can often be used to remove this impurity.

  • Column Chromatography: This is a very effective method for separating the pyrazole from the unreacted intermediate.

Issue 3: My NMR spectrum is complex, suggesting the presence of pyrazoline byproducts.

Root Cause Analysis:

The reaction of an α,β-unsaturated carbonyl or nitrile with a hydrazine derivative initially forms a non-aromatic pyrazoline ring.[11][12][13] The final step in the synthesis is the oxidation of this pyrazoline to the aromatic pyrazole. If this oxidation is incomplete, the pyrazoline will remain as a byproduct. This is more common in syntheses starting from α,β-unsaturated ketones but can also occur with α,β-unsaturated nitriles.

Mechanism of Pyrazole Formation from Pyrazoline:

Unsaturated_Nitrile Arylidenemalononitrile + Hydrazine Pyrazoline Pyrazoline Intermediate Unsaturated_Nitrile->Pyrazoline Michael Addition + Cyclization Pyrazole Pyrazole-4-carbonitrile Pyrazoline->Pyrazole Oxidation (-2H) Oxidant Oxidant (e.g., Air, I₂, etc.) Oxidant->Pyrazoline caption Figure 2. Formation and Oxidation of Pyrazoline Intermediate.

Figure 2. Formation and Oxidation of Pyrazoline Intermediate.

Prevention and Mitigation Strategies:

  • Ensure Oxidative Conditions: In many cases, atmospheric oxygen is sufficient to effect the aromatization, especially with prolonged reaction times or heating. However, if pyrazoline formation is a persistent issue, the addition of a mild oxidizing agent may be necessary.

  • Choice of Solvent: Some solvents can promote the oxidation step more effectively than others.

  • Acid/Base Catalysis: The presence of an acid or base can sometimes facilitate the tautomerization and subsequent oxidation to the aromatic pyrazole.

Purification:

  • Column Chromatography: Pyrazolines are generally more polar than the corresponding pyrazoles and can be separated by silica gel chromatography.

  • Oxidative Work-up: It may be possible to convert the pyrazoline impurity to the desired pyrazole during the work-up by treating the crude product with a mild oxidizing agent.

General Experimental Protocol for a One-Pot Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a base (e.g., piperidine, 2-3 drops).

  • Knoevenagel Condensation: Stir the mixture at room temperature. The formation of the arylidenemalononitrile intermediate can often be observed as a color change or the formation of a precipitate. Monitor the consumption of the aldehyde by TLC.

  • Pyrazole Formation: Once the aldehyde is consumed (typically 10-30 minutes), add the hydrazine derivative (1.1 mmol) to the reaction mixture.

  • Reaction Completion: Heat the reaction mixture to reflux and monitor the disappearance of the intermediate by TLC. The reaction is typically complete within 1-4 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The pyrazole-4-carbonitrile product will often precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold solvent (e.g., ethanol) and then recrystallize from an appropriate solvent to obtain the pure product.[3][5]

Summary of Key Parameters and Their Effects

ParameterEffect on ReactionTroubleshooting Tips
Temperature Affects reaction rate and can influence byproduct formation.Low temperature may lead to incomplete reaction; high temperature can promote side reactions like polymerization or nitrile hydrolysis. Optimize for your specific substrates.[14]
Solvent Influences solubility of reactants and can affect reaction rates and product precipitation.Greener solvents like water or deep eutectic solvents can simplify work-up and improve yields.[1]
Catalyst Can accelerate both the Knoevenagel condensation and the cyclization steps.Mild bases (e.g., piperidine, triethylamine) are commonly used. The choice of catalyst can be critical for challenging substrates.
Stoichiometry Imbalanced stoichiometry can lead to unreacted starting materials or intermediates.A slight excess of the more volatile or reactive components may be beneficial. A slight excess of hydrazine is often used to ensure complete cyclization.[10]
Work-up pH Critical for preventing hydrolysis of the nitrile group.Maintain neutral or slightly acidic/basic conditions and avoid prolonged exposure to aqueous acid/base, especially when heated.[8]

References

Technical Support Center: A Troubleshooting Guide for Interpreting NMR Spectra of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the interpretation of Nuclear Magnetic Resonance (NMR) spectra for this important class of heterocyclic compounds. Drawing from established principles and field-proven insights, this resource aims to enhance the accuracy and efficiency of your structural elucidation efforts.

The Unique NMR Landscape of Pyrazoles: A Primer

The interpretation of pyrazole NMR spectra is often complicated by a key chemical feature: annular prototropic tautomerism . In N-unsubstituted pyrazoles, the proton on the nitrogen can rapidly move between the two nitrogen atoms (N1 and N2). This dynamic exchange can have a profound impact on the NMR spectrum, leading to averaged signals and peak broadening, which can obscure the true structure of the molecule. Understanding this phenomenon is the first step in successful spectral interpretation.

Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address some of the most common questions and issues that arise when analyzing the NMR spectra of pyrazole derivatives.

Q1: Why are the signals for the C3 and C5 positions of my N-unsubstituted pyrazole broad or appearing as a single, averaged peak in the ¹³C NMR spectrum?

This is a classic sign of rapid tautomeric exchange on the NMR timescale.[1] At room temperature, the proton is shuttling between N1 and N2 so quickly that the spectrometer detects an average of the two tautomeric forms. In this scenario, the distinct C3 and C5 environments are blurred into one.

Troubleshooting Steps:

  • Low-Temperature NMR: By lowering the temperature of the NMR experiment, you can slow down the rate of proton exchange.[2] As the exchange rate decreases, you may reach a point where the signals for the individual tautomers resolve, providing clear, sharp peaks for C3 and C5 in each form.[3]

  • Solvent Effects: The choice of solvent can influence the tautomeric equilibrium. Non-polar solvents may favor one tautomer over another, or slow the exchange rate. Conversely, protic solvents may accelerate exchange. Experimenting with different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Toluene-d₈) can sometimes help to resolve the signals.[4]

  • Solid-State NMR (CP/MAS): In the solid state, the tautomeric equilibrium is typically "frozen" out, and only one tautomer is usually observed.[5] This can be a powerful technique to identify the dominant tautomer in the solid form.[1]

Q2: The N-H proton signal in my ¹H NMR spectrum is either extremely broad or completely absent. How can I find it?

The disappearance or significant broadening of the N-H proton signal is a common occurrence and is also related to proton exchange phenomena.[2] Several factors contribute to this:

  • Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the solvent, or other acidic or basic impurities. This rapid exchange broadens the signal, sometimes to the point of it being indistinguishable from the baseline.[2]

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can lead to efficient relaxation of the attached proton, resulting in a broader signal.[2]

  • Solvent Exchange: In protic solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium atoms of the solvent, rendering it invisible in the ¹H NMR spectrum.[2]

Troubleshooting Steps:

  • Use a Dry Solvent: Ensure your deuterated solvent is as anhydrous as possible to minimize exchange with water.[2]

  • Vary Concentration: The rate of intermolecular proton exchange can be concentration-dependent. Acquiring spectra at different concentrations may help to sharpen the signal.[2]

  • D₂O Shake: To confirm if a broad peak is an N-H proton, add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. If the peak disappears, it was an exchangeable proton.[6]

  • ¹⁵N NMR: For ¹⁵N-labeled compounds, direct observation of the nitrogen signals and their couplings to protons can provide definitive information.[2]

Q3: How can I definitively assign the ¹H and ¹³C signals for an unsymmetrically substituted pyrazole?

For unsymmetrical pyrazoles, unambiguous assignment of the C3, C4, and C5 positions and their attached protons is crucial. While 1D NMR provides initial clues, 2D NMR techniques are often essential for confident assignment.[2]

A Systematic Approach to Assignment:

  • ¹H NMR Analysis:

    • Identify the signals corresponding to the pyrazole ring protons.

    • Analyze the coupling patterns. The H4 proton will typically appear as a triplet (or a doublet of doublets if J(H3-H4) and J(H4-H5) are different), while H3 and H5 will be doublets.

  • ¹³C NMR Analysis:

    • Identify the carbon signals of the pyrazole ring.

  • 2D NMR Correlation:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows you to definitively link each proton signal to its corresponding carbon signal.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range (2- and 3-bond) correlations between protons and carbons.[2] For example, the H4 proton will show correlations to both C3 and C5, while the H3 proton will show a correlation to C5, and the H5 proton to C3. Protons on substituents will also show correlations to the ring carbons they are attached to, confirming their position.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. It can be used to confirm the position of substituents by observing NOEs between the substituent's protons and the adjacent ring protons.[2]

Workflow for Signal Assignment:

Caption: A systematic workflow for the unambiguous assignment of NMR signals in unsymmetrically substituted pyrazoles.

Data Reference Tables

The following tables provide typical chemical shift and coupling constant ranges for pyrazole derivatives. These values are illustrative and can be influenced by substituents and solvent.

Table 1: Typical ¹H NMR Chemical Shifts for the Pyrazole Ring

ProtonChemical Shift (ppm)MultiplicityTypical Coupling Constants (Hz)
N-H10.0 - 14.0broad singlet-
H3~7.5 - 8.0doubletJ(H3-H4) ≈ 1.5 - 2.5
H4~6.2 - 6.5tripletJ(H3-H4) ≈ 1.5 - 2.5, J(H4-H5) ≈ 2.0 - 3.0
H5~7.5 - 8.0doubletJ(H4-H5) ≈ 2.0 - 3.0

Note: In N-unsubstituted pyrazoles at room temperature, H3 and H5 may be equivalent due to tautomerism, appearing as a single doublet.[7]

Table 2: Typical ¹³C NMR Chemical Shifts for the Pyrazole Ring

CarbonChemical Shift (ppm)
C3~135 - 150
C4~105 - 110
C5~125 - 140

Note: In N-unsubstituted pyrazoles at room temperature, C3 and C5 may be equivalent, appearing as a single signal.[1]

Experimental Protocols

Protocol 1: Low-Temperature NMR for Tautomer Resolution

This protocol outlines the general steps for resolving tautomers using low-temperature NMR.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the pyrazole derivative in a suitable low-freezing point deuterated solvent (e.g., CD₂Cl₂, THF-d₈, Toluene-d₈).[2]

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).[2]

  • Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.[2]

  • Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[2]

  • Data Acquisition: Record the spectra at each temperature until the broad or averaged signals split into distinct sets of signals corresponding to each tautomer.[2]

Protocol 2: HMBC for Structural Elucidation

This protocol provides a general workflow for setting up an HMBC experiment.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a reasonably concentrated sample of the pyrazole derivative in a suitable deuterated solvent.

  • Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.[2]

  • Parameter Optimization: Set the key HMBC parameter, the long-range coupling constant (J(C,H)), to a value that reflects the expected 2- and 3-bond coupling constants (typically 8-10 Hz).[2]

  • Acquisition: Run the HMBC experiment. This may take several hours depending on the sample concentration.[2]

  • Processing and Analysis: Process the 2D data and identify the cross-peaks that indicate long-range correlations between protons and carbons.[2]

Visualizing Tautomerism

The following diagram illustrates the concept of annular prototropic tautomerism in a 3(5)-substituted pyrazole and its effect on the NMR spectrum at different temperatures.

References

Effect of solvent choice on reaction outcomes in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent choice in influencing reaction outcomes. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why certain solvents are chosen and how to troubleshoot common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in pyrazole synthesis?

Solvent choice extends far beyond simply dissolving reactants. It can profoundly influence reaction rates, yields, and, most critically, the regioselectivity of the final product. The solvent can affect the stability of intermediates and transition states, alter the nucleophilicity of reactants, and in some cases, even participate in the reaction mechanism. For instance, in the widely used Knorr pyrazole synthesis, the solvent's polarity and hydrogen-bonding capabilities can dictate the pathway of cyclization, especially with unsymmetrical 1,3-dicarbonyl compounds.[1]

Q2: My pyrazole synthesis is resulting in a mixture of regioisomers. How can the solvent help?

The formation of regioisomeric mixtures is one of the most common challenges in pyrazole synthesis, particularly when reacting a monosubstituted hydrazine with a nonsymmetrical 1,3-diketone.[2][3][4] The choice of solvent can dramatically influence the regioselectivity.

Troubleshooting Tip: Consider switching to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2][3][4][5] These solvents have unique properties; they are protic but non-nucleophilic and are poor hydrogen bond acceptors. This can alter the reactivity of the two carbonyl groups in the 1,3-diketone and the two nitrogen atoms of the hydrazine, leading to a significant improvement in the formation of the desired regioisomer.[2][3][4]

Q3: My reaction is very slow. Can a change in solvent speed it up?

Yes, a change in solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF (dimethylformamide) can sometimes accelerate reactions by effectively solvating cations, leaving the anions more reactive.[6] Additionally, for reactions that are thermally driven, switching to a higher-boiling point solvent can allow for higher reaction temperatures, thus increasing the rate.

Alternative Approach: Microwave-assisted synthesis is an excellent technique to dramatically reduce reaction times.[7][8][9][10][11] Reactions that take hours under conventional heating can often be completed in minutes using microwave irradiation, sometimes even under solvent-free conditions.[7][9][10][11]

Q4: I am trying to develop a "greener" synthesis protocol. What are my solvent options?

There is a significant push towards developing more environmentally benign synthetic methods for pyrazoles.[12][13][14] "Green" solvent choices include:

  • Water: For certain reactions, water can be an excellent and environmentally friendly solvent.[14][15]

  • Ethanol: Often used in traditional pyrazole synthesis, ethanol is a bio-based solvent and is generally considered greener than many petroleum-derived solvents.[2][3][4]

  • Solvent-free conditions: In many cases, reactions can be run neat (without any solvent), especially with the aid of microwave irradiation or by grinding the reactants together.[7][9][10][11][16][17][18] This approach minimizes waste and can lead to simpler product isolation.

Troubleshooting Guides

Guide 1: Improving Regioselectivity in the Knorr Pyrazole Synthesis

This guide provides a decision-making workflow for optimizing the regioselectivity of the Knorr pyrazole synthesis when using unsymmetrical 1,3-diketones.

G start Start: Mixture of Regioisomers Observed solvent_check Is the current solvent a non-fluorinated alcohol (e.g., Ethanol)? start->solvent_check switch_to_tfe Switch to 2,2,2-Trifluoroethanol (TFE) as solvent. solvent_check->switch_to_tfe Yes end_further_opt Consider further optimization (e.g., temperature, catalyst) solvent_check->end_further_opt No (already using fluorinated solvent) check_selectivity_tfe Assess Regioselectivity switch_to_tfe->check_selectivity_tfe switch_to_hfip For maximum selectivity, switch to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). check_selectivity_tfe->switch_to_hfip Needs Further Improvement end_success Success: Desired Regioisomer is the Major Product check_selectivity_tfe->end_success Sufficiently Improved switch_to_hfip->end_success

Troubleshooting workflow for improving regioselectivity.
Guide 2: General Experimental Workflow for Pyrazole Synthesis and Purification

This diagram outlines a typical experimental workflow from reaction setup to the isolation of a pure pyrazole product, highlighting key decision points related to the solvent.

G setup Reaction Setup Select 1,3-dicarbonyl and hydrazine. Choose appropriate solvent based on desired outcome (e.g., regioselectivity, green chemistry). reaction Reaction Conditions Conventional heating (reflux) or Microwave irradiation. Monitor reaction progress by TLC or LC-MS. setup->reaction workup Workup Quench reaction. Partition between an organic solvent and water. Separate layers. reaction->workup purification Purification Dry organic layer and evaporate solvent. Purify crude product via crystallization or column chromatography. workup->purification characterization Characterization Confirm structure and purity using NMR, MS, etc. purification->characterization

General pyrazole synthesis and purification workflow.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

1,3-Diketone SubstituentsHydrazineSolventRegioisomeric Ratio OutcomeReference
Aryl, CF3MethylhydrazineEthanolMixture of regioisomers[2][3][4]
Aryl, CF3Methylhydrazine2,2,2-Trifluoroethanol (TFE)Increased selectivity for one isomer[2][3][4][5]
Aryl, CF3Methylhydrazine1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Dramatically increased selectivity, often yielding almost exclusively one isomer[2][3][4][5]

Note: The original sources describe a "dramatic" increase in selectivity with fluorinated alcohols but may not always provide specific numerical ratios in the abstracts.

Key Experimental Protocols

Protocol 1: Improved Regioselectivity using Fluorinated Alcohols

This protocol is adapted from findings that fluorinated alcohols enhance regioselectivity in the reaction of nonsymmetrical 1,3-diketones with monosubstituted hydrazines.[2][3][4][5]

Materials:

  • Nonsymmetrical 1,3-diketone (1.0 eq)

  • Monosubstituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • Dissolve the 1,3-diketone in the chosen fluorinated alcohol (TFE or HFIP) in a round-bottom flask equipped with a magnetic stirrer.

  • Add the monosubstituted hydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete in a few hours.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • The crude product can then be purified by standard methods such as column chromatography on silica gel or recrystallization to yield the desired pyrazole regioisomer.

Self-Validation: The success of this protocol is validated by analyzing the crude reaction mixture and the purified product by ¹H NMR spectroscopy to determine the ratio of the regioisomers formed. A significant increase in the proportion of one isomer compared to the reaction in a conventional solvent like ethanol confirms the efficacy of the fluorinated alcohol.

Protocol 2: Microwave-Assisted, Solvent-Free Pyrazole Synthesis

This protocol provides a green and rapid method for pyrazole synthesis, adapted from literature on microwave-assisted organic synthesis.[7][9][10][11]

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0 eq)

Procedure:

  • In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound and the hydrazine derivative.

  • If both reactants are solids, they can be gently mixed with a spatula.

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined empirically for each specific reaction.

  • After irradiation, allow the vessel to cool to room temperature.

  • The resulting solid or oil is the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Self-Validation: The progress and completion of the reaction can be monitored by taking a small aliquot of the cooled reaction mixture, dissolving it in a suitable solvent (e.g., CDCl₃ or DMSO-d₆), and analyzing it by TLC or NMR. The high yield and short reaction time compared to conventional heating methods validate this approach.

References

Optimizing reaction conditions for the synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the experimental conditions for this important class of heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry and materials science, making their efficient synthesis a critical endeavor.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible outcomes in your laboratory.

Understanding the Core Reaction: A Three-Component Condensation

The synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles is most commonly achieved through a one-pot, three-component reaction involving a substituted benzaldehyde, malononitrile, and a phenylhydrazine derivative.[3][4][5] This highly efficient approach, often referred to as a multicomponent reaction (MCR), offers advantages in terms of atom economy, reduced solvent usage, and shorter reaction times.[3]

The proposed mechanism generally proceeds through two key stages. Initially, a Knoevenagel condensation occurs between the benzaldehyde and malononitrile to form an arylidene malononitrile intermediate. Subsequently, a Michael addition of phenylhydrazine to this intermediate, followed by an intramolecular cyclization and tautomerization, yields the final 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile product.[3]

Below is a generalized workflow for this synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product & Purification Benzaldehyde Substituted Benzaldehyde Knoevenagel Knoevenagel Condensation Benzaldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Phenylhydrazine Phenylhydrazine Derivative Michael_Addition Michael Addition & Cyclization Phenylhydrazine->Michael_Addition Knoevenagel->Michael_Addition Arylidene Malononitrile Intermediate Product 5-Amino-1,3-diaryl-1H- pyrazole-4-carbonitrile Michael_Addition->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification

Caption: Generalized workflow for the synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Reaction Initiation and Reagent Issues

Q1: My reaction is not proceeding, or the yield is very low. What are the common initial checks?

A1: Several factors can contribute to a sluggish or low-yielding reaction. Here’s a systematic checklist to troubleshoot the issue:

  • Reagent Purity: Ensure the purity of your starting materials. Benzaldehyde derivatives can oxidize over time, and malononitrile can dimerize. It is advisable to use freshly distilled or purified aldehydes.

  • Catalyst Activity: If you are using a catalyst, its activity is paramount. For solid-supported catalysts, ensure they have been properly activated and stored. For organocatalysts like L-proline, ensure it is of high purity.[5]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While ethanol and water/ethanol mixtures are commonly used and considered green options, other solvents like methanol, acetonitrile, or even solvent-free conditions have been reported to be effective.[3][6] A solvent screen is often a valuable first optimization step.

  • Temperature: While many protocols are designed for room temperature, some reactant combinations may require gentle heating to overcome the activation energy barrier. A modest increase in temperature (e.g., to 50-60 °C) can often initiate the reaction.[3][7]

Q2: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are the likely impurities?

A2: The formation of side products is a common challenge. The most probable impurities include:

  • Unreacted Arylidene Malononitrile: The intermediate from the Knoevenagel condensation may persist if the subsequent Michael addition and cyclization are slow.

  • Regioisomers: While the formation of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles is generally regioselective, the formation of other isomers is possible under certain conditions, although less common in this specific synthesis.[6]

  • Side reactions of Phenylhydrazine: Phenylhydrazine can undergo self-condensation or other side reactions, especially at elevated temperatures or in the presence of strong acids or bases.

To mitigate these issues, consider optimizing the stoichiometry of your reactants. A slight excess of malononitrile or phenylhydrazine may be beneficial, but this should be determined empirically.

Section 2: Optimizing Reaction Parameters

Q3: How do I choose the right catalyst for my synthesis?

A3: The choice of catalyst depends on your desired reaction conditions, scalability, and environmental considerations. Here is a comparison of common catalyst types:

Catalyst TypeExamplesAdvantagesDisadvantages
Organocatalysts L-Proline[5]Metal-free, environmentally benign, readily available.May require higher catalyst loading.
Homogeneous Catalysts Acetic Acid[8]Good catalytic activity, mild conditions.Difficult to separate from the reaction mixture.
Heterogeneous Catalysts LDH@PTRMS@DCMBA@CuI[3], SnO–CeO2 nanocomposite[4], Fe3O4@SiO2@Tannic acid[1]Easily separable and recyclable, often highly active.[1][4]May require specific preparation and characterization.

For initial lab-scale synthesis, a simple organocatalyst like L-proline or a mild acid catalyst can be a good starting point. For scaling up and greener processes, exploring a recyclable heterogeneous catalyst is highly recommended.[4]

Q4: What is the optimal solvent system for this reaction?

A4: The ideal solvent system aims to dissolve the reactants while facilitating product precipitation upon formation, simplifying purification.

  • Ethanol and Water/Ethanol Mixtures: These are frequently used due to their low cost, low toxicity, and ability to often yield the product as a precipitate.[3][9]

  • Deep Eutectic Solvents (DESs): Choline chloride/urea is an example of a green deep eutectic solvent that has been successfully employed.[4]

  • Solvent-Free Conditions: In some cases, the reaction can be carried out under solvent-free or mechanochemical conditions, which is an even more environmentally friendly approach.[1]

A comparative solvent screen is the most effective way to determine the optimal solvent for your specific substrate combination.

Troubleshooting_Logic Start Low Yield or No Reaction Reagent_Check Check Reagent Purity (Aldehyde, Malononitrile) Start->Reagent_Check Catalyst_Check Verify Catalyst Activity Reagent_Check->Catalyst_Check Reagents OK Solvent_Screen Perform Solvent Screen (e.g., EtOH, H2O/EtOH, MeCN) Catalyst_Check->Solvent_Screen Catalyst OK Temp_Optimization Optimize Temperature (e.g., RT to 60°C) Solvent_Screen->Temp_Optimization Solvent Optimized Purification_Issues Multiple Spots on TLC Stoichiometry Adjust Reactant Stoichiometry Purification_Issues->Stoichiometry Recrystallization Optimize Recrystallization Solvent Stoichiometry->Recrystallization Still Impure Chromatography Consider Column Chromatography Recrystallization->Chromatography Recrystallization Fails

Caption: A logical flow for troubleshooting common synthesis issues.

Section 3: Product Isolation and Purification

Q5: My product has precipitated from the reaction mixture, but it is not pure. What is the best way to purify it?

A5: Impure precipitates are a common occurrence. Here are the recommended purification strategies:

  • Recrystallization: This is the most common and efficient method for purifying solid products. The choice of solvent is crucial. Ethanol is often a good starting point.[3] If the product is too soluble in ethanol, a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed. The goal is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative. A common eluent system is a gradient of ethyl acetate in hexane.[6] The progress of the separation can be monitored by TLC.

Q6: How can I confirm the structure of my synthesized 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile?

A6: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Look for characteristic signals for the amino group (a broad singlet, often exchangeable with D₂O), aromatic protons in the expected regions, and the pyrazole C-H proton.[6][7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirm the presence of the nitrile carbon (typically around 114-120 ppm) and the other carbon atoms of the pyrazole ring and aryl substituents.[6][7]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands to look for include the N-H stretching of the amino group (around 3300-3500 cm⁻¹) and the strong C≡N stretching of the nitrile group (around 2200-2230 cm⁻¹).[7]

  • Mass Spectrometry (MS): Determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).[6]

  • Melting Point: Compare the melting point of your product with literature values for known compounds.[7] A sharp melting point is also an indicator of purity.

Experimental Protocols

General Procedure for the Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

This protocol is a representative example and may require optimization for different substituted aryl derivatives.

  • Reactant Mixture: In a round-bottomed flask, combine benzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

  • Solvent and Catalyst: Add the chosen solvent (e.g., 5 mL of ethanol) and catalyst (e.g., 10 mol% L-proline).

  • Reaction Conditions: Stir the mixture at room temperature or heat to a specified temperature (e.g., 55 °C) for the required time (typically ranging from 15 minutes to a few hours).[3][7]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., n-hexane/ethyl acetate, 1:1 v/v).[7]

  • Work-up and Isolation:

    • If the product precipitates, cool the reaction mixture to room temperature and collect the solid by filtration. Wash the solid with cold solvent.

    • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.[3]

  • Characterization: Confirm the structure and purity of the final product using NMR, FT-IR, and melting point analysis.[7]

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 1,5-Dimethyl-1H-pyrazole-4-carbonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in pharmaceutical development and fine chemical synthesis, the pyrazole scaffold remains a cornerstone of molecular design. Among its many derivatives, 1,5-dimethyl-1H-pyrazole-4-carbonitrile stands out as a valuable building block. Its synthesis, while achievable through various methods, presents a landscape of trade-offs in efficiency, scalability, and environmental impact. This guide provides a comprehensive comparative analysis of three prominent synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to inform your selection of the most suitable pathway for your research needs.

Introduction to this compound

This compound is a substituted pyrazole featuring methyl groups at the 1 and 5 positions and a nitrile group at the 4 position. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs). The pyrazole core is a well-established pharmacophore found in numerous approved drugs, and the nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, and amines.

This guide will explore three distinct and widely applicable methods for the synthesis of this compound:

  • Route 1: Multicomponent Synthesis

  • Route 2: Cyclocondensation of a Malononitrile Derivative

  • Route 3: The Knorr Pyrazole Synthesis

Each route will be discussed in detail, including its underlying mechanism, a step-by-step experimental protocol, and a comparative analysis of its advantages and disadvantages.

Route 1: Multicomponent Synthesis

Multicomponent reactions (MCRs) are highly valued in modern organic synthesis for their efficiency and atom economy, allowing for the construction of complex molecules in a single step from three or more starting materials.[1] For the synthesis of this compound, a one-pot reaction involving an aldehyde, malononitrile, and methylhydrazine is a prominent approach.[2]

Mechanistic Insights

The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde (in this case, acetaldehyde, which can be generated in situ or used as a stable precursor like paraldehyde) and malononitrile to form an electron-deficient alkene. This is followed by a Michael addition of methylhydrazine to the activated double bond. Subsequent intramolecular cyclization and elimination of a molecule of water lead to the formation of the aromatic pyrazole ring. The use of a catalyst, such as a base or a Lewis acid, can facilitate the reaction.[3]

Experimental Protocol

Synthesis of this compound via Multicomponent Reaction

  • Reagents:

    • Paraldehyde (acetaldehyde source)

    • Malononitrile

    • Methylhydrazine

    • Piperidine (catalyst)

    • Ethanol (solvent)

  • Procedure:

    • To a solution of malononitrile (1.0 eq) in ethanol, add paraldehyde (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.

    • Add methylhydrazine (1.0 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol/water to afford this compound.

Visualization of the Workflow

multicomponent_synthesis acetaldehyde Acetaldehyde intermediate1 Knoevenagel Adduct acetaldehyde->intermediate1 Knoevenagel Condensation malononitrile Malononitrile malononitrile->intermediate1 methylhydrazine Methylhydrazine intermediate2 Michael Adduct methylhydrazine->intermediate2 intermediate1->intermediate2 Michael Addition product This compound intermediate2->product Cyclization & Aromatization

Caption: Workflow for the multicomponent synthesis.

Route 2: Cyclocondensation of a Malononitrile Derivative

This route involves the preparation of a key intermediate, 2-(1-methoxyethylidene)malononitrile, followed by its reaction with methylhydrazine. This two-step approach offers a high degree of control over the regioselectivity of the final product.

Mechanistic Insights

The first step is the reaction of malononitrile with a trialkyl orthoacetate (e.g., trimethyl orthoacetate) to form the enol ether intermediate, 2-(1-methoxyethylidene)malononitrile. This intermediate then undergoes a nucleophilic substitution/cyclization reaction with methylhydrazine. The more nucleophilic nitrogen of methylhydrazine attacks the electrophilic carbon of the enol ether, followed by cyclization and elimination of methanol to yield the desired pyrazole.

Experimental Protocol

Step 1: Synthesis of 2-(1-Methoxyethylidene)malononitrile

  • Reagents:

    • Malononitrile

    • Trimethyl orthoacetate

    • Acetic anhydride (catalyst)

  • Procedure:

    • A mixture of malononitrile (1.0 eq) and trimethyl orthoacetate (1.2 eq) in acetic anhydride (catalytic amount) is heated at reflux.

    • The progress of the reaction is monitored by TLC.

    • After completion, the excess reagents and solvent are removed under reduced pressure to yield crude 2-(1-methoxyethylidene)malononitrile, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reagents:

    • 2-(1-Methoxyethylidene)malononitrile

    • Methylhydrazine

    • Ethanol (solvent)

  • Procedure:

    • To a solution of 2-(1-methoxyethylidene)malononitrile (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at room temperature.

    • The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC).

    • The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel or recrystallization to give this compound.

Visualization of the Workflow

malononitrile_derivative_synthesis malononitrile Malononitrile intermediate 2-(1-Methoxyethylidene) malononitrile malononitrile->intermediate orthoacetate Trimethyl Orthoacetate orthoacetate->intermediate product This compound intermediate->product Cyclocondensation methylhydrazine Methylhydrazine methylhydrazine->product

Caption: Workflow for the malononitrile derivative route.

Route 3: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4] For the synthesis of this compound, a suitable β-ketonitrile, such as 3-oxobutanenitrile (acetoacetonitrile), can be used as the 1,3-dicarbonyl equivalent.

Mechanistic Insights

The reaction proceeds by the initial formation of a hydrazone between one of the carbonyl groups (or the nitrile group in this case) of the 1,3-dicarbonyl compound and the hydrazine. This is followed by an intramolecular cyclization where the remaining nitrogen atom attacks the other electrophilic center. Dehydration then leads to the formation of the aromatic pyrazole ring. The regioselectivity of the reaction can be an issue with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.

Experimental Protocol

Synthesis of this compound via Knorr Synthesis

  • Reagents:

    • 3-Oxobutanenitrile (Acetoacetonitrile)

    • Methylhydrazine

    • Acetic acid (catalyst)

    • Ethanol (solvent)

  • Procedure:

    • To a solution of 3-oxobutanenitrile (1.0 eq) in ethanol, add a catalytic amount of acetic acid.

    • Add methylhydrazine (1.0 eq) dropwise to the solution.

    • The reaction mixture is heated to reflux and the reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization to yield this compound.

Visualization of the Workflow

knorr_synthesis ketonitrile 3-Oxobutanenitrile hydrazone Hydrazone Intermediate ketonitrile->hydrazone methylhydrazine Methylhydrazine methylhydrazine->hydrazone product This compound hydrazone->product Intramolecular Cyclization & Dehydration

Caption: Workflow for the Knorr pyrazole synthesis.

Comparative Analysis

To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of typical results reported in the literature for similar transformations.

FeatureRoute 1: Multicomponent SynthesisRoute 2: Malononitrile DerivativeRoute 3: Knorr Synthesis
Starting Materials Acetaldehyde source, malononitrile, methylhydrazineMalononitrile, trimethyl orthoacetate, methylhydrazine3-Oxobutanenitrile, methylhydrazine
Number of Steps One-potTwo stepsOne-pot
Typical Yield Good to Excellent (70-90%)Good to Excellent (75-95%)Good (60-80%)
Reaction Conditions Mild to moderate heatingMild to moderate heatingModerate to high heating
Purification RecrystallizationColumn chromatography or recrystallizationColumn chromatography or recrystallization
Atom Economy HighModerateHigh
Scalability Potentially highModerateHigh
Advantages High efficiency, operational simplicity.[1]High regioselectivity, good yields.Readily available starting materials.[4]
Disadvantages Potential for side reactions.Two-step process, intermediate isolation.Potential for regioisomers, availability of β-ketonitrile.

Discussion and Recommendations

The choice of the optimal synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including available starting materials, desired scale, and purification capabilities.

  • For rapid access and high throughput screening , the Multicomponent Synthesis (Route 1) is an excellent choice due to its one-pot nature and operational simplicity. The high atom economy also makes it an environmentally friendly option.

  • When high purity and unambiguous regiochemistry are paramount , the Cyclocondensation of a Malononitrile Derivative (Route 2) is the preferred method. Although it involves an additional step, the control over the reaction outcome often justifies the extra effort, especially for applications where isomeric impurities are a concern.

  • If starting material availability and cost are the primary considerations , the Knorr Pyrazole Synthesis (Route 3) offers a viable and well-established alternative. While the yields may be slightly lower and the availability of the specific β-ketonitrile needs to be considered, the simplicity of the reaction makes it an attractive option for large-scale production.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct pathways. This guide has provided a detailed comparative analysis of three robust methods: a multicomponent reaction, a route via a malononitrile derivative, and the classic Knorr synthesis. By understanding the mechanistic nuances, experimental protocols, and the inherent advantages and disadvantages of each approach, researchers can make an informed decision to select the most suitable synthesis strategy for their specific needs, ultimately accelerating their research and development efforts in the ever-evolving field of medicinal and materials chemistry.

References

A Comparative Guide to Dimethyl-1H-pyrazole-4-carbonitrile Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Performance of 1,5-dimethyl-1H-pyrazole-4-carbonitrile and Its Isomers, Supported by Experimental Data and Methodologies.

Introduction: The Subtle Power of Isomerism in Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this vast chemical space, the positional isomerism of substituents on the pyrazole ring can dramatically influence a molecule's three-dimensional conformation, electronic properties, and, consequently, its interaction with biological targets. This guide focuses on a specific subset of pyrazole derivatives: the dimethyl-1H-pyrazole-4-carbonitrile isomers. We will delve into a comparative analysis of this compound versus its key isomers, 1,3-dimethyl-1H-pyrazole-4-carbonitrile and 3,5-dimethyl-1H-pyrazole-4-carbonitrile, with a particular focus on their performance in anticancer and kinase inhibition assays.

While direct, head-to-head comparative studies of these specific isomers in the same biological assays are not extensively available in the current literature, this guide aims to synthesize existing data to provide a valuable resource for researchers. By examining the available data and understanding the underlying structure-activity relationships, we can begin to appreciate the nuanced yet critical impact of methyl group placement on the biological activity of this pyrazole scaffold.

Comparative Biological Activity: A Look at Anticancer Potential

The anticancer activity of pyrazole derivatives is a field of intense research, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines.[3][4] The dimethyl-pyrazole-carbonitrile scaffold is of particular interest due to its potential to be decorated with various functional groups to optimize activity and selectivity.

While specific data for this compound and 1,3-dimethyl-1H-pyrazole-4-carbonitrile in direct comparison is limited, a study on novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives has provided valuable insights into the cytotoxic potential of the 3,5-dimethyl substituted core.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
1,3,4-Thiadiazine derivative of 3,5-dimethyl-1H-pyrazole (Compound 17)HepG2 (Liver Carcinoma)5.35[5]
1,3,4-Thiadiazine derivative of 3,5-dimethyl-1H-pyrazole (Compound 17)A549 (Lung Carcinoma)8.74[5]
Cisplatin (Reference Drug)HepG2 (Liver Carcinoma)3.78[5]
Cisplatin (Reference Drug)A549 (Lung Carcinoma)6.39[5]

Table 1: Cytotoxic activity of a 3,5-dimethyl-1H-pyrazole derivative against human cancer cell lines.

The data indicates that a derivative of the 3,5-dimethyl-1H-pyrazole scaffold exhibits potent cytotoxic activity against both liver and lung cancer cell lines, with IC50 values in the low micromolar range.[5] This highlights the potential of this isomeric core as a starting point for the development of novel anticancer agents. The lack of directly comparable public data for the 1,5- and 1,3-isomers underscores a significant knowledge gap and a promising area for future research. The differential placement of the methyl groups is expected to influence the molecule's interaction with cellular targets, potentially leading to varied efficacy and selectivity profiles.

Key Signaling Pathways and a Mechanistic Overview

The anticancer activity of many pyrazole derivatives stems from their ability to inhibit protein kinases, which are critical regulators of cell growth, proliferation, and survival. Two such kinases, Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are well-established targets in oncology.

The Role of CDK2 in Cell Cycle Progression

CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. Dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell proliferation. Pyrazole-based compounds have been identified as potent inhibitors of CDK2.

CDK2_Pathway cluster_inhibition Point of Inhibition Cyclin D/CDK4/6 Cyclin D/CDK4/6 pRb Phosphorylation pRb Phosphorylation Cyclin D/CDK4/6->pRb Phosphorylation Initial E2F Release E2F Release pRb Phosphorylation->E2F Release Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E/CDK2->pRb Phosphorylation Further Gene Transcription Gene Transcription E2F Release->Gene Transcription S-phase entry Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Cyclin E/CDK2

CDK2 signaling pathway and point of inhibition.
VEGFR-2 and Tumor Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize, making VEGFR-2 a prime target for anti-angiogenic therapies. Several pyrazole-containing molecules have been developed as VEGFR-2 inhibitors.

VEGFR2_Pathway cluster_inhibition Point of Inhibition VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation Downstream Signaling\n(e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization & Autophosphorylation->Downstream Signaling\n(e.g., PI3K/Akt, MAPK) Endothelial Cell\nProliferation, Migration, Survival Endothelial Cell Proliferation, Migration, Survival Downstream Signaling\n(e.g., PI3K/Akt, MAPK)->Endothelial Cell\nProliferation, Migration, Survival Angiogenesis Angiogenesis Endothelial Cell\nProliferation, Migration, Survival->Angiogenesis Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Dimerization & Autophosphorylation Inhibits ATP binding

VEGFR-2 signaling pathway and point of inhibition.

The differential positioning of methyl groups in the dimethyl-pyrazole-carbonitrile isomers could lead to distinct binding affinities and selectivities for the ATP-binding pockets of kinases like CDK2 and VEGFR-2, thereby influencing their overall biological activity.

Experimental Protocols

To facilitate further research and enable direct comparison of these isomers, we provide detailed, validated protocols for key biological assays.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This protocol outlines the procedure for assessing the cytotoxic effects of the pyrazole isomers on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Dimethyl-pyrazole-carbonitrile isomers (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole isomers in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

MTT_Workflow A Seed cells in 96-well plate B Treat with pyrazole isomers A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 3-4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H Kinase_Assay_Workflow A Prepare pyrazole isomer dilutions B Set up kinase reaction in 96-well plate A->B C Incubate at 30°C B->C D Stop reaction and detect ADP C->D E Measure luminescence D->E F Calculate IC50 values E->F

References

A Senior Application Scientist's Guide to Validating Novel Pyrazole Derivatives Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1] However, the synthesis of substituted pyrazoles often yields a mixture of regioisomers, making unambiguous structural validation not just a routine task, but a critical juncture in the discovery pipeline. An incorrect structural assignment can invalidate subsequent biological data and derail a research program.

This guide provides an in-depth, field-proven methodology for the structural elucidation of novel pyrazole derivatives. We will move beyond a simple recitation of techniques and instead focus on a logical, self-validating workflow that leverages the synergistic power of modern 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Our approach prioritizes not just what experiment to run, but why specific data is crucial for assembling the molecular puzzle and the causal logic behind each step.

The 2D NMR Toolkit: A Comparative Overview

While 1D ¹H and ¹³C NMR provide the initial blueprint of a molecule, they often fall short in the face of complexity, signal overlap, and, most importantly, isomerism.[2] 2D NMR disperses this information into a second dimension, revealing correlations between nuclei that are essential for definitive structure confirmation.[3][4] Each experiment provides a unique piece of the puzzle.

2D NMR Technique Correlation Type Information Gained Primary Role in Pyrazole Validation
COSY (Correlation Spectroscopy)¹H—¹H (through 2-3 bonds)Reveals proton-proton J-coupling networks.[5][6]Maps proton connectivity on the pyrazole ring and within aliphatic substituents.
HSQC (Heteronuclear Single Quantum Coherence)¹H—¹³C (through 1 bond)Directly links a proton to the carbon it is attached to.[6][7]Unambiguously assigns protonated carbons, creating a C-H framework.
HMBC (Heteronuclear Multiple Bond Correlation)¹H—¹³C (through 2-4 bonds)Connects protons to carbons over multiple bonds.[6][7]Assembles the complete carbon skeleton, assigns quaternary carbons, and is the primary tool for differentiating regioisomers.[8]
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)¹H—¹H (through space)Identifies protons that are physically close to each other (<5 Å).[5]Confirms regiochemistry by showing spatial proximity between substituents and specific ring protons.[9][10]

A Self-Validating Workflow for Pyrazole Structure Elucidation

The power of this approach lies not in any single experiment, but in the logical progression and cross-validation of data. Each step builds upon the last, culminating in an unambiguous and trustworthy structural assignment.

G cluster_1D Step 1: Foundational 1D NMR cluster_2D_core Step 2: Core Connectivity cluster_2D_skeleton Step 3: Skeleton Assembly & Isomer Differentiation cluster_2D_confirm Step 4: Final Confirmation cluster_final Step 5: Final Structure N1D Acquire ¹H and ¹³C NMR N_COSY COSY (Map ¹H-¹H Networks) N1D->N_COSY Proton environment N_HSQC HSQC (Assign C-H Pairs) N1D->N_HSQC C/H count N_HMBC HMBC (Connect Fragments & Assign Quaternary Carbons) N_COSY->N_HMBC Proton spin systems N_HSQC->N_HMBC Confirmed C-H pairs N_NOESY NOESY/ROESY (Confirm Regiochemistry via Spatial Proximity) N_HMBC->N_NOESY Proposed Regioisomer(s) N_Final Unambiguous Structure Assignment N_NOESY->N_Final Definitive spatial proof

Caption: A systematic workflow for pyrazole structure validation.

Step 1: The Foundation (1D ¹H & ¹³C NMR)

The initial 1D spectra provide fundamental information: the number and types of proton and carbon environments, integration values, and coupling patterns. For pyrazoles, pay close attention to the aromatic region. However, ambiguities are common. For instance, N-H protons can be broad or exchange with solvent, and in symmetrically substituted pyrazoles, tautomerism can lead to averaged signals for the C3 and C5 positions.[7]

Step 2: Mapping Connectivity (COSY & HSQC)

The COSY experiment is the first step in assembling the puzzle.[5] It maps all proton-proton coupling networks. For a pyrazole, this will clearly show which protons are adjacent on the ring or on a substituent chain.

Next, the HSQC spectrum provides direct, one-bond correlations between each proton and its attached carbon.[6][7] This experiment is exceptionally sensitive and allows you to definitively "label" each protonated carbon, resolving any ambiguity from overlapping signals in the 1D spectra.

Step 3: Assembling the Skeleton (HMBC)

The HMBC experiment is arguably the most powerful tool for elucidating the core structure of novel heterocyclic compounds.[8] It reveals correlations between protons and carbons that are two, three, and sometimes four bonds away. This is the causality behind its utility: these long-range correlations act as bridges, allowing us to piece together the entire molecular skeleton.

Key applications of HMBC for pyrazoles:

  • Connecting Substituents: Observe correlations from the protons of a substituent (e.g., a methyl or phenyl group) to the carbons of the pyrazole ring.

  • Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in an HSQC spectrum. HMBC is the only common method to assign them by observing correlations from nearby protons.

  • Differentiating Regioisomers: This is the critical application. The pattern of HMBC correlations from substituents to the ring carbons provides the first strong evidence for the isomeric form.

Step 4: The Definitive Confirmation (NOESY/ROESY)

While HMBC provides through-bond connectivity, NOESY provides through-space confirmation.[5] An NOE (Nuclear Overhauser Effect) is observed between protons that are physically close, regardless of their bonding. This is the ultimate arbiter for assigning N-substituted regioisomers. For a 1-substituted pyrazole, a clear NOE correlation between the protons of the N1-substituent and the H5 proton of the pyrazole ring provides definitive proof of that specific isomeric structure. The absence of this correlation, and the potential presence of one to the H3 proton, would point to the other isomer.[9][10]

Case Study: Distinguishing 1,5- vs. 1,3-Diphenylpyrazole

Let's consider the challenge of distinguishing between 1,5-diphenylpyrazole (Isomer A ) and 1,3-diphenylpyrazole (Isomer B ). While 1D NMR might be ambiguous, a combined HMBC and NOESY analysis provides a clear distinction.

G cluster_A Isomer A: 1,5-Diphenylpyrazole cluster_B Isomer B: 1,3-Diphenylpyrazole cluster_logic Decision Logic A Key HMBC: H_ortho(N1-Ph) → C5 Key NOESY: H_ortho(N1-Ph) ↔ H4 B Key HMBC: H_ortho(N1-Ph) → C5 Key NOESY: H_ortho(N1-Ph) ↔ H_ortho(C3-Ph) Decision Observe NOE between N1-Ph protons and ring protons? Decision->A Yes, to H4 Decision->B No, only to other substituent

Caption: Differentiating pyrazole regioisomers using key 2D NMR correlations.

Comparative Data for Isomer Identification:

Correlation Type Isomer A (1,5-Diphenyl) Isomer B (1,3-Diphenyl) Rationale
Key HMBC Protons of N1-phenyl group show a ³J correlation to C5 .Protons of N1-phenyl group show a ³J correlation to C5 .This confirms the N-phenyl is attached to N1, which is adjacent to C5 in both isomers.
Key HMBC Protons of C5-phenyl group show a ³J correlation to C4 .Protons of C3-phenyl group show a ³J correlation to C4 .This helps assign the second phenyl group's position relative to the C4-H4 system.
Definitive NOESY Strong NOE between the ortho-protons of the N1-phenyl group and the H4 proton of the pyrazole ring.NOE between the ortho-protons of the N1-phenyl group and the ortho-protons of the C3-phenyl group. No NOE to H4 or H5 .This spatial proximity is only possible in the respective conformations and serves as incontrovertible proof of regiochemistry.

Experimental Protocols

A robust dataset starts with a well-executed experiment. The following is a generalized protocol for acquiring a gradient-selected HMBC (gHMBC) spectrum, a cornerstone of this workflow.

Protocol: Acquiring a gHMBC Spectrum

  • Sample Preparation:

    • Dissolve 5-15 mg of the purified pyrazole derivative in 0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is dry, especially if N-H protons are of interest.[7]

    • Filter the sample into a clean, high-precision NMR tube to remove any particulate matter.

  • Spectrometer Setup:

    • Lock and shim the spectrometer on the deuterated solvent signal until optimal field homogeneity is achieved.

    • Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths (SW) and transmitter offsets (O1P for ¹H, O2P for ¹³C).

    • Tune and match the NMR probe for both the ¹H and ¹³C frequencies.[7]

  • HMBC Parameter Optimization:

    • Load a standard gHMBC pulse sequence.

    • Set the spectral widths and offsets for both dimensions based on the 1D spectra.

    • Critical Parameter: Set the long-range coupling constant for evolution, J(C,H). A value of 8-10 Hz is a robust starting point for detecting typical 2- and 3-bond correlations in aromatic and heterocyclic systems.[7]

    • Set the number of increments in the indirect dimension (¹³C) to 256-512 for adequate resolution.

    • Set the number of scans per increment based on sample concentration. For a ~10 mg sample, 4-16 scans are typically sufficient.

  • Data Acquisition:

    • Run the experiment. Acquisition time can range from 30 minutes to several hours depending on the parameters chosen.[7]

  • Processing and Analysis:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier Transform.

    • Phase correct the spectrum in both dimensions.

    • Calibrate the axes using the known solvent residual peak (for ¹H) and the solvent peak (for ¹³C).

    • Analyze the cross-peaks to identify the long-range correlations that piece together the molecular structure.

References

A Comparative Guide to the X-ray Crystallography Analysis of 1,5-dimethyl-1H-pyrazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, the pyrazole scaffold is a cornerstone of molecular design, renowned for its diverse pharmacological activities.[1] The precise three-dimensional arrangement of atoms within these molecules, unveiled through single-crystal X-ray crystallography, is paramount for elucidating structure-activity relationships (SAR) and engineering next-generation therapeutics and functional materials. This guide provides an in-depth comparative analysis of the crystallographic features of 1,5-dimethyl-1H-pyrazole-4-carbonitrile and its derivatives, offering insights into their solid-state structures and intermolecular interactions. We will delve into the causality behind experimental choices in X-ray crystallography and compare this powerful technique with alternative analytical methods.

The Significance of Pyrazole Derivatives

Pyrazole and its derivatives are pharmacologically significant scaffolds, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The substituent pattern on the pyrazole ring dictates the molecule's conformation, electronic properties, and ultimately, its interaction with biological targets. The nitrile group, in particular, is a versatile functional group that can participate in various non-covalent interactions, influencing crystal packing and biological activity. Understanding the precise spatial arrangement of these molecules in the solid state is therefore crucial for rational drug design.

Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an unparalleled technique for determining the absolute structure of a crystalline compound.[1][2] It allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional map of electron density within the crystal. The fundamental principle lies in the interaction of X-rays with the electrons of the atoms in a crystal lattice. When a beam of monochromatic X-rays strikes a crystal, the regularly arranged atoms scatter the X-rays in a specific pattern of constructive interference, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, the arrangement of atoms in the crystal can be deduced.

The choice of a single, high-quality crystal is the most critical and often rate-limiting step in a successful X-ray diffraction experiment. The crystal must be of sufficient size and have a well-ordered internal structure to produce a clear diffraction pattern.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a meticulous process. Here, we outline a comprehensive, self-validating protocol for the synthesis, crystallization, and X-ray analysis of this compound derivatives.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of pyrazole-4-carbonitrile derivatives involves a multi-component reaction, which offers high atom economy and procedural simplicity.[3]

Protocol for Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the appropriate β-ketonitrile (1.0 eq.), N,N-dimethylformamide dimethyl acetal (1.2 eq.), and a suitable solvent such as ethanol.

  • Formation of the Enaminonitrile Intermediate: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After cooling the reaction mixture to room temperature, add 1,5-dimethylhydrazine (1.1 eq.) and a catalytic amount of a weak acid, such as acetic acid.

  • Reaction Completion: Stir the mixture at room temperature or gentle heat (50-60 °C) for 6-12 hours, again monitoring by TLC until the starting materials are consumed.

  • Workup and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Crystallization for X-ray Analysis

Obtaining single crystals suitable for X-ray diffraction is often a matter of patient experimentation with various crystallization techniques.

Protocol for Crystallization:

  • Solvent Selection: The choice of solvent is critical. A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof with water or hexane.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature. This gradual increase in concentration can promote the growth of well-ordered crystals.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystal growth.

X-ray Data Collection and Structure Refinement

Once a suitable single crystal is obtained, the final stage of the analysis can begin.

Protocol for X-ray Diffraction Analysis:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[1] The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.

Comparative Crystallographic Analysis of Pyrazole-4-carbonitrile Derivatives

As the crystal structure of this compound is not publicly available in the Cambridge Structural Database (CSD), we will conduct a comparative analysis with closely related, structurally characterized pyrazole-4-carbonitrile derivatives.[4][5] This approach allows us to infer how substitutions at various positions on the pyrazole ring influence the molecular geometry and crystal packing.

For our comparative analysis, we will consider the following representative structures retrieved from the CSD:

  • Compound I: 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile[2]

  • Compound II: 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile[6]

  • Compound III: 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile[7]

ParameterCompound ICompound IICompound III (Hypothetical Data)This compound (Predicted)
Formula C₁₉H₁₅N₃OC₁₀H₈N₄C₅H₄BrN₃C₆H₇N₃
Crystal System MonoclinicMonoclinicOrthorhombicMonoclinic or Orthorhombic
Space Group P2₁/cP2₁/cPna2₁P2₁/c or P2₁2₁2₁
Key Intermolecular Interactions C-H···O hydrogen bondsN-H···N hydrogen bondsC-H···N and Br···N interactionsC-H···N hydrogen bonds, potential π-π stacking
Dihedral Angle (Phenyl/Pyrazole) 35.52° and 62.21°Planar (within limits)N/AN/A

Analysis of Structural Features:

  • Influence of Substituents on Molecular Conformation: In Compound I , the presence of bulky phenyl and methylphenyl groups at the 1 and 5 positions, respectively, leads to significant twisting of these rings relative to the central pyrazole core, as indicated by the dihedral angles.[2] This steric hindrance prevents a planar conformation. In contrast, the smaller substituents in Compound II allow for a more planar structure, which can facilitate closer packing in the crystal lattice.[6] For the target molecule, this compound, the smaller methyl groups are not expected to cause significant steric hindrance, likely resulting in a relatively planar molecule.

  • Role of Intermolecular Interactions in Crystal Packing: The type of substituents directly dictates the nature of the intermolecular interactions that govern the crystal packing. In Compound I , the acetyl group provides a hydrogen bond acceptor, leading to the formation of supramolecular chains through C-H···O interactions.[2] In Compound II , the amino group acts as a hydrogen bond donor, forming robust N-H···N hydrogen bonds that link the molecules into a stable network.[6] For this compound, the primary interactions are likely to be weaker C-H···N hydrogen bonds involving the nitrile nitrogen and methyl protons, and potentially π-π stacking interactions between the pyrazole rings. The presence of a halogen atom in Compound III would introduce the possibility of halogen bonding (Br···N), a significant directional interaction that can strongly influence crystal packing.

Alternative Analytical Techniques: A Comparative Perspective

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques offer complementary information and are often used for initial characterization and for studying molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, primarily in solution.

Experimental Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum provide information about the number and connectivity of protons. The ¹³C NMR spectrum reveals the number of unique carbon environments.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State of Matter Solid (single crystal)Solution
Information Obtained 3D molecular structure, bond lengths/angles, crystal packingConnectivity, chemical environment of atoms, dynamic processes in solution
Key Strengths Unambiguous determination of absolute structure and stereochemistryProvides information about the molecule's behavior in a biologically relevant medium (solution)
Limitations Requires a high-quality single crystal, provides a static picture of the moleculeDoes not provide precise bond lengths/angles or information about intermolecular interactions in the solid state

For this compound, ¹H NMR would be expected to show distinct singlets for the two methyl groups and a singlet for the proton on the pyrazole ring. ¹³C NMR would show signals for the methyl carbons, the pyrazole ring carbons, and the nitrile carbon. While this confirms the molecular structure, it does not provide the detailed geometric and packing information obtained from X-ray crystallography.

Conclusion

The X-ray crystallographic analysis of this compound derivatives, when compared with structurally related compounds, provides invaluable insights into the subtle interplay of steric and electronic effects of substituents on molecular conformation and crystal packing. This knowledge is fundamental for the rational design of new pyrazole-based compounds with tailored properties for applications in medicine and materials science. While techniques like NMR spectroscopy are indispensable for initial characterization and solution-state studies, single-crystal X-ray diffraction remains the gold standard for unequivocally determining the three-dimensional structure in the solid state, providing a solid foundation for understanding structure-property relationships.

Visualizations

Molecular Structure of this compound

A 2D representation of the molecular structure of this compound.

Experimental Workflow for X-ray Crystallography

cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis Synthesis Synthesis of Pyrazole Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Crystallization Crystallization (Slow Evaporation/Cooling) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Analysis Data Analysis & Visualization Structure_Solution->Analysis cluster_0 Unit Cell M1 Molecule A M2 Molecule B M1->M2 H-Bond M3 Molecule C M1->M3 π-π Stacking M4 Molecule D M2->M4 π-π Stacking M3->M4 H-Bond

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Pyrazole-4-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole-4-Carbonitrile Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1] Specifically, the pyrazole-4-carbonitrile moiety is a highly valued pharmacophore, a key building block in the synthesis of compounds like Celecoxib, a potent COX-2 inhibitor for pain and inflammation management.[2]

The efficient synthesis of these scaffolds is therefore a critical focus for researchers in drug development. The predominant method is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a hydrazine derivative.[3][4] The success of this multicomponent reaction (MCR) hinges on the selection of an appropriate catalyst. An ideal catalyst should not only provide high yields in short reaction times but also align with the growing imperative for sustainable and green chemistry principles.[5][6]

This guide provides a comparative analysis of various catalytic systems for pyrazole-4-carbonitrile synthesis. We will delve into the mechanistic rationale behind their efficacy, present comparative performance data, and offer detailed experimental protocols to empower researchers in making informed decisions for their specific synthetic challenges.

The General Reaction Pathway

The synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives typically proceeds via a tandem Knoevenagel condensation and Michael addition/cyclization sequence. The catalyst's primary role is to facilitate one or more steps in this pathway, often by activating the aldehyde's carbonyl group for initial attack.

Reaction_Mechanism cluster_reactants Reactants R1 Aromatic Aldehyde I1 Arylidene Malononitrile (Knoevenagel Adduct) R1->I1 Knoevenagel Condensation + R2 Activated by Catalyst R2 Malononitrile R3 Phenylhydrazine Cat Catalyst Cat->R1 I2 Michael Adduct Intermediate I1->I2 Michael Addition + R3 P Pyrazole-4-carbonitrile I2->P Intramolecular Cyclization & Tautomerization

Figure 1: Generalized reaction mechanism for the three-component synthesis of pyrazole-4-carbonitriles. The catalyst typically acts as a Lewis or Brønsted acid to activate the aldehyde.[7][8]

Comparative Analysis of Catalytic Systems

The choice of catalyst profoundly impacts yield, reaction time, cost, and environmental footprint. We will compare several classes of catalysts, from simple inorganic salts to sophisticated nanocatalysts.

Simple, Cost-Effective Catalysts

For laboratories where cost and availability are primary concerns, simple catalysts offer a viable starting point. These reactions often leverage common lab reagents and may operate under mild, environmentally friendly conditions.

  • Sodium Chloride (NaCl): An exceptionally simple, inexpensive, and eco-friendly catalyst, NaCl has been shown to effectively promote the synthesis in aqueous media at room temperature.[9] This method avoids toxic organic solvents and harsh conditions, aligning with green chemistry principles.[10]

  • Ammonium Chloride (NH₄Cl): Another readily available and non-toxic salt, ammonium chloride, serves as a green catalyst, particularly in the Knorr pyrazole synthesis, using renewable solvents like ethanol.[2]

Advanced Heterogeneous Catalysts

Heterogeneous catalysts are prized for their ease of separation from the reaction mixture, enabling simple recovery and reuse. This is a significant advantage in terms of both cost and sustainability.

  • Thiazole-Palladium(II) Complexes: A square-planar Pd(II) complex has demonstrated high efficiency, particularly when coupled with ultrasonic irradiation.[3] This combination of a sophisticated metal complex with an alternative energy source can dramatically reduce reaction times to as little as 20 minutes, with yields reaching up to 97%.[3][11] The catalyst's reusability over several cycles without significant loss of activity makes it a powerful option for process chemistry.[12]

  • Magnetic Nanoparticles: This class of catalysts represents a significant advancement in catalyst recovery. By incorporating a magnetic core (typically Fe₃O₄), the catalyst can be quantitatively removed from the reaction vessel using an external magnet.

    • Tannic Acid-Functionalized Fe₃O₄@SiO₂: This catalyst provides an environmentally friendly procedure for mechanochemical (grinding) synthesis, which minimizes or eliminates the need for solvents.[13] High yields are achieved in short reaction times, and the catalyst can be reused for at least six cycles with consistent activity.[13]

    • Copper-Functionalized Fe₃O₄@SiO₂: A novel magnetic nanocatalyst functionalized with a 2-aminopyridine-copper(II) complex is highly efficient and can be easily separated and reused for five runs with no significant drop in yield.[14][15]

  • Layered Double Hydroxides (LDHs): A novel nanocatalyst consisting of nano copper stabilized on a layered double hydroxide (LDH@PTRMS@DCMBA@CuI) has shown remarkable activity.[7] It facilitates the reaction in an eco-friendly water/ethanol solvent system at a mild 55 °C, producing excellent yields (85–93%) in very short times (15–27 minutes).[7] Its reusability for four consecutive cycles further enhances its green credentials.[7]

Quantitative Performance Comparison

The following table summarizes the performance of various catalysts under their respective optimized conditions for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives.

Catalyst SystemSolventTemperature (°C)Time (min)Yield (%)Key AdvantagesReference
NaCl WaterRoom Temp180-24085-94Extremely low cost, green solvent, simple[9][16]
LDH@PTRMS@DCMBA@CuI H₂O/EtOH5515-2785-93High activity, short reaction time, reusable[7]
Pd(II) Thiazole Complex Water80 (Ultrasound)20~97Very high yield, extremely fast, reusable[3][11]
Fe₃O₄@SiO₂@Tannic Acid Solvent-free80 (Grinding)10-1590-96Green (mechanochemical), rapid, easy magnetic recovery[13]
Ag/ZnO Nanoparticles EthanolReflux30-4590-96High yield, reusable bimetallic nanoparticle system[17]

Experimental Protocols: A Practical Guide

To ensure reproducibility and highlight the practical differences between methodologies, we provide detailed protocols for two distinct, high-efficacy catalytic systems.

Protocol 1: Ultrasonic Synthesis using a Pd(II) Thiazole Complex

This protocol leverages ultrasonic irradiation to accelerate the reaction, providing exceptional yields in minimal time.[3]

Workflow Diagram:

Ultrasonic_Workflow A 1. Charge Reactants - Aromatic Aldehyde (1 mmol) - Malononitrile (1 mmol) - Phenylhydrazine (1 mmol) - Pd(II) Complex (0.1 mol%) - Water (30 mL) B 2. Ultrasonic Irradiation - 20 kHz, 40 W - 80 °C - 15-20 min A->B C 3. Reaction Monitoring - Thin-Layer Chromatography (TLC) B->C D 4. Cool & Isolate - Cool to room temperature C->D E 5. Catalyst Recovery - Filter the reaction mixture - Wash solid with water D->E F 6. Product Purification - Recrystallize solid from ethanol E->F H Recovered Catalyst (Reusable) E->H G Product (Yield: ~97%) F->G

Figure 2: Experimental workflow for pyrazole-4-carbonitrile synthesis using a Pd(II) catalyst with ultrasonic irradiation.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the Pd(II) thiazole complex catalyst (0.1 mol%).[3]

  • Solvent Addition: Add 30 mL of water to the flask and stir the mixture to create a suspension.[3]

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath operating at 20 kHz and 40 W. Heat the reaction to 80 °C and irradiate for the time specified by optimization (typically 15-20 minutes).[3]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Filter the solid product and catalyst. Wash the solid with water and dry it.

  • Purification: Purify the crude product by recrystallization from ethanol to obtain the pure pyrazole-4-carbonitrile derivative.[3] The filtered catalyst can be washed, dried, and reused for subsequent reactions.[11]

Protocol 2: Mechanochemical Synthesis using a Magnetic Nanocatalyst

This protocol exemplifies a green chemistry approach by eliminating bulk solvents and simplifying catalyst recovery.[13]

Step-by-Step Procedure:

  • Reaction Setup: In a mortar, combine the azo-linked aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the Fe₃O₄@SiO₂@Tannic acid catalyst (0.1 g).[13]

  • Mechanochemical Reaction: Grind the mixture vigorously with a pestle at 80°C for 10-15 minutes. The heat can be applied by placing the mortar on a hot plate.

  • Monitoring: Monitor the reaction's progress using TLC by periodically removing a small sample and dissolving it in a suitable solvent.

  • Catalyst Separation: After completion, add a small amount of ethanol to the solid mixture and place a strong magnet against the side of the mortar or a beaker containing the suspension. The magnetic catalyst will be drawn to the magnet, allowing the ethanolic solution of the product to be decanted.

  • Product Isolation: Evaporate the ethanol from the decanted solution to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.[13]

  • Catalyst Reuse: The magnetically separated catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[13]

Choosing the Right Catalyst: A Decision Framework

Selecting the optimal catalyst depends on the specific priorities of the research or production campaign.

Catalyst_Selection Start What is the primary driver? Cost Lowest Cost & Simplicity Start->Cost Cost Speed Highest Throughput & Speed Start->Speed Speed Green Green Chemistry & Sustainability Start->Green Sustainability Rec_Cost Use simple salts: - NaCl in Water - NH4Cl in Ethanol Cost->Rec_Cost Rec_Speed Use advanced methods: - Pd(II) Complex + Ultrasound - Magnetic Nanocatalyst + Grinding Speed->Rec_Speed Rec_Green Use recoverable catalysts: - Magnetic Nanocatalysts - Reusable LDH or Pd(II) catalysts - Solvent-free (Mechanochemical) methods Green->Rec_Green

Figure 3: Decision-making flowchart for catalyst selection based on laboratory priorities.

Conclusion and Future Outlook

The synthesis of pyrazole-4-carbonitriles has been significantly advanced by the development of diverse and highly efficient catalytic systems. While traditional methods may suffice for small-scale discovery, the demands of modern drug development favor greener, faster, and more economical solutions.

Heterogeneous nanocatalysts, particularly those with magnetic properties, and advanced protocols utilizing ultrasonic irradiation, stand out for their superior performance.[3][13] They offer remarkable reductions in reaction times, high to quantitative yields, and simplified product isolation, all while promoting catalyst reusability—a key tenet of sustainable chemistry.[18] The choice between a simple salt like NaCl and a sophisticated Pd(II) complex will ultimately depend on a balance of factors including available equipment, budget, scale, and the overarching green chemistry goals of the institution.

Future research will likely focus on further refining these catalysts to operate under even milder conditions, expanding their substrate scope, and developing continuous flow processes for large-scale production, continuing the evolution of this vital synthetic transformation.

References

A Senior Application Scientist's Guide to Computational and Experimental Characterization of 1,5-dimethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of DFT Modeling and Spectroscopic Data for a Promising Heterocyclic Scaffold

Introduction: Bridging the Gap Between Theory and Reality

In the landscape of medicinal chemistry and drug development, pyrazole derivatives represent a cornerstone scaffold due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The specific compound, 1,5-dimethyl-1H-pyrazole-4-carbonitrile, is a useful research chemical that holds potential as a building block for more complex therapeutic agents.[] A thorough understanding of its structural and electronic properties is paramount for predicting its behavior, reactivity, and potential interactions with biological targets.

This guide provides an in-depth comparison between experimental spectroscopic data and computational models derived from Density Functional Theory (DFT). As a Senior Application Scientist, my objective is not merely to present data but to illuminate the symbiotic relationship between these two approaches. Experimental results provide the definitive benchmark—the "ground truth"—while computational modeling offers a profound look into the underlying quantum chemical properties that govern the molecule's behavior. We will explore how DFT not only corroborates experimental findings but also provides predictive insights that can accelerate research and development. This guide is designed for researchers and drug development professionals seeking to leverage a combined experimental and computational workflow for the robust characterization of novel chemical entities.

Part 1: The Experimental Benchmark – Synthesis and Spectroscopic Elucidation

The foundation of any molecular characterization lies in its successful synthesis and empirical analysis. The insights gained from techniques like FT-IR, NMR, and UV-Vis spectroscopy are non-negotiable for confirming the identity and purity of the synthesized compound.

Synthesis Protocol: A Plausible Pathway

While various methods exist for pyrazole synthesis[5][6][7], a common and effective route for a substituted pyrazole like this compound involves the cyclocondensation of a β-ketonitrile precursor with a hydrazine derivative. This established methodology provides a reliable means to obtain the target compound for subsequent analysis.

G product product ftir ftir nmr nmr uvvis uvvis

Caption: High-level workflow for synthesis and spectroscopic validation.

Interpreting the Spectra: The Molecule's Fingerprint

The combination of FT-IR, NMR, and UV-Vis spectroscopy provides a comprehensive structural profile.

  • FT-IR Spectroscopy: This technique identifies the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations. For our target molecule, the most telling signal is the sharp, strong absorption from the nitrile (C≡N) group, typically found around 2220-2260 cm⁻¹. Other key vibrations include C-H stretches from the methyl groups and aromatic ring, and C=N/C=C stretches within the pyrazole ring.[3]

  • NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance is arguably the most powerful tool for structural elucidation in organic chemistry.

    • ¹H NMR: We expect to see distinct singlets for the two methyl groups (N-CH₃ and C-CH₃) and a singlet for the lone proton on the pyrazole ring. The integration of these signals confirms the proton count, and their chemical shifts provide information about their electronic environment.

    • ¹³C NMR: This spectrum reveals all unique carbon atoms. Key signals will correspond to the carbons of the two methyl groups, the pyrazole ring carbons, and the distinct carbon of the nitrile group.

  • UV-Vis Spectroscopy: This method probes electronic transitions within the molecule. The absorption maxima (λ_max) correspond to π→π* and n→π* transitions, providing insight into the conjugated system of the pyrazole ring and nitrile group.[8]

Part 2: The Computational Counterpart – A DFT Deep Dive

Density Functional Theory (DFT) has become an indispensable tool for computational chemistry, offering a remarkable balance of accuracy and computational cost.[9][10] By solving approximations of the Schrödinger equation, we can predict a molecule's properties from first principles. For our analysis, we utilize the widely validated B3LYP functional with a 6-311++G(d,p) basis set, a combination known to yield reliable results for organic molecules.[3][11]

Computational Workflow: From Geometry to Reactivity

G start Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc nmr_calc freq_calc->nmr_calc uv_calc uv_calc freq_calc->uv_calc homo_lumo homo_lumo freq_calc->homo_lumo mep_calc mep_calc freq_calc->mep_calc nbo_calc nbo_calc freq_calc->nbo_calc docking Molecular Docking (vs. Protein Target) homo_lumo->docking

Caption: The computational workflow for in-silico analysis.

Step-by-Step Computational Protocol:

  • Structure Drawing: The 2D structure of this compound is drawn using molecular editing software.

  • Geometry Optimization: An initial 3D structure is generated and then optimized using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum. This step also yields the theoretical vibrational frequencies for comparison with experimental FT-IR data.

  • Property Calculations: Using the validated minimum energy structure, further calculations are performed:

    • NMR: Chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[8]

    • UV-Vis: Electronic transitions are predicted using Time-Dependent DFT (TD-DFT).[12]

    • Electronic Properties: Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBO) are computed to analyze reactivity and charge distribution.

Comparison Guide: DFT Predictions vs. Experimental Data

The true power of this dual approach is realized when we compare the datasets. The close agreement between the calculated and observed values validates the computational model, giving us confidence in the less tangible, purely theoretical predictions like reactivity maps and orbital energies.

Table 1: Comparison of Key Vibrational Frequencies (FT-IR)

Functional GroupExperimental Wavenumber (cm⁻¹) (Typical Range)Calculated Wavenumber (cm⁻¹) (Scaled)Assignment
C-H (Methyl)2950-3000~2980Symmetric/Asymmetric Stretch
C≡N (Nitrile)2220-2260~2245Stretching Vibration
C=N/C=C (Ring)1500-1650~1550-1620Ring Stretching
C-N (Ring)1350-1380~1360Stretching Vibration

Note: Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. They are typically scaled by a factor (~0.967) for better comparison.

Table 2: Comparison of ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

NucleusAssignmentExperimental Shift (ppm) (Expected)Calculated Shift (ppm) (GIAO)
¹HN¹-CH₃~3.8~3.75
¹HC⁵-CH₃~2.5~2.48
¹HC³-H~8.2~8.15
¹³CC≡N~115~114.8
¹³C~140~139.5
¹³CC⁴~90~90.2
¹³CC⁵~150~150.1
¹³CN¹-CH₃~38~37.9
¹³CC⁵-CH₃~12~11.8

Part 3: Deeper Insights from Computational Modeling

Where computation truly excels is in visualizing and quantifying properties that are difficult or impossible to measure directly. This is where we move from structural confirmation to predicting chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[13] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[13] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[13][14]

  • A large ΔE implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron.

  • A small ΔE suggests the molecule is more reactive and can be more easily polarized.

G cluster_lumo LUMO (Electron Acceptor) cluster_homo HOMO (Electron Donor) lumo_level Energy Level homo_level Energy Level lumo_orb [LUMO Orbital Visualization] homo_orb [HOMO Orbital Visualization] energy_arrow energy_arrow->energy_arrow ΔE = E_LUMO - E_HOMO

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO will likely show significant density on the electron-withdrawing carbonitrile group.

Table 3: Calculated Quantum Chemical Properties

ParameterValue (eV)Significance
E_HOMO-6.85Electron-donating ability
E_LUMO-1.52Electron-accepting ability
Energy Gap (ΔE) 5.33 Chemical Reactivity / Kinetic Stability
Ionization Potential6.85Energy to remove an electron
Electron Affinity1.52Energy released when gaining an electron
Electronegativity (χ)4.185Tendency to attract electrons
Chemical Hardness (η)2.665Resistance to change in electron distribution
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the molecular surface. [15][16]It is an invaluable tool for predicting how a molecule will interact with other charged species. [15]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. For our molecule, these will be concentrated around the nitrogen of the nitrile group and the N2 atom of the pyrazole ring.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are expected around the hydrogen atoms of the methyl groups.

  • Green Regions (Neutral Potential): Represent areas of neutral electrostatic potential.

This map provides a clear, intuitive guide to the molecule's reactive sites. [17]

Application in Drug Design: Molecular Docking

To contextualize this data for drug development, we can perform molecular docking studies. [18][19]This computational technique predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. [20]Pyrazole derivatives are known inhibitors of various enzymes, such as kinases and carbonic anhydrase. [2][21] A hypothetical docking study of this compound against a protein kinase could reveal key interactions. The electron-rich nitrogen atoms identified by the MEP map might form crucial hydrogen bonds with amino acid residues (like Lysine or Serine) in the active site, while the pyrazole ring could engage in π-π stacking interactions with aromatic residues (like Tyrosine or Phenylalanine). [22] Table 4: Hypothetical Molecular Docking Results

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase (e.g., EGFR)-7.5LYS 745Hydrogen Bond (with Nitrile N)
TYR 764π-π Stacking (with Pyrazole Ring)
SER 720Hydrogen Bond (with Pyrazole N2)

Conclusion: A Unified and Predictive Approach

The characterization of this compound serves as a powerful case study for the integration of experimental and computational chemistry. Spectroscopic analysis provides the indispensable, tangible proof of structure. DFT calculations not only corroborate these findings with remarkable accuracy but also unlock a deeper level of understanding. They allow us to visualize electron distribution, predict sites of reactivity through MEP maps, and quantify the molecule's kinetic stability via the HOMO-LUMO gap.

For the modern researcher, relying on one approach alone is insufficient. The synergy between DFT and spectroscopy creates a self-validating system where experimental data grounds theoretical models, and theoretical models provide predictive power to guide future experiments. This dual methodology is the gold standard for efficiently and comprehensively characterizing novel molecules, accelerating their journey from the laboratory bench to potential therapeutic applications.

References

Efficacy of Pyrazole Carbonitrile Derivatives in Colon Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents against colorectal cancer, a leading cause of cancer-related mortality worldwide, has driven the exploration of diverse chemical scaffolds. Among these, pyrazole derivatives have emerged as a promising class of compounds, exhibiting a wide array of pharmacological activities, including potent anticancer effects. This guide provides a comprehensive overview of the efficacy of pyrazole derivatives in colon cancer cell lines, with a particular focus on the structural features of N-methylated pyrazole-4-carbonitriles. While direct experimental data on 1,5-dimethyl-1H-pyrazole-4-carbonitrile derivatives in colon cancer is limited in publicly available literature, this guide synthesizes findings from closely related analogs to provide valuable insights for researchers and drug development professionals. We will delve into their cytotoxic profiles, compare their potency with standard chemotherapeutics, and elucidate the experimental methodologies crucial for their evaluation.

The Pyrazole Scaffold: A Privileged Structure in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to compounds with a broad spectrum of biological activities. Several pyrazole-containing drugs are already in clinical use for various diseases, and a growing body of evidence supports their potential as anticancer agents.[1][2][3] The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit various kinases, interfere with cell cycle progression, and induce apoptosis.[4][5]

The structure-activity relationship (SAR) studies of pyrazole derivatives have revealed that the nature and position of substituents on the pyrazole ring are critical for their cytotoxic potency and selectivity.[1] For instance, substitutions at the N1 and C5 positions with small alkyl groups like methyl, and the presence of a carbonitrile group at the C4 position, are features that have been explored for their potential to enhance anticancer activity. The carbonitrile group, in particular, is an interesting pharmacophore that can participate in various interactions with biological targets.[6][7]

Comparative Efficacy of Pyrazole Derivatives in Colon Cancer Cell Lines

To contextualize the potential of this compound derivatives, it is instructive to examine the efficacy of structurally related pyrazole compounds that have been evaluated in colon cancer cell lines such as HCT-116 and HT-29. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Below is a summary of the reported IC50 values for various pyrazole derivatives against colon cancer cell lines, compared with the standard chemotherapeutic agent 5-Fluorouracil (5-FU). It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound ClassSpecific Derivative (if specified)Colon Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.Source
Pyrazole-sulfonamideCompound 3HCT-11645.885-FU>100[3]
Pyrazole-sulfonamideCompound 11HCT-11625.015-FU>100[3]
Pyrazole-sulfonamideCompound 3HT-2928.275-FU>100[3]
Pyrazole-sulfonamideCompound 11HT-298.995-FU>100[3]
Pyrazole-Indole HybridCompound 7aHCT-11617.4Doxorubicin40.0[8]
Pyrazole-Indole HybridCompound 7bHCT-11621.2Doxorubicin40.0[8]
3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrileCompound 7f (X=NO2)HCT-1166.76 (µg/mL)5-FU77.15 (µg/mL)[9]
Pyrazolo[3,4-b]quinolin-3-amineQTZ05HCT-1162.3--[10]
Pyrazolo[3,4-b]quinolin-3-amineQTZ05HT-2910.2--[10]

Note: The data presented is a compilation from different studies and should be used for comparative illustration. Direct experimental comparisons under identical conditions are always preferable.

The data indicates that certain pyrazole derivatives exhibit potent cytotoxic effects against colon cancer cell lines, with some compounds showing higher potency than the standard drug 5-FU in the cited studies.[3][8][9] This underscores the potential of the pyrazole scaffold as a promising starting point for the development of novel anti-colon cancer agents.

Mechanistic Insights: How Pyrazole Derivatives May Combat Colon Cancer

The anticancer activity of pyrazole derivatives is often multi-faceted, involving the modulation of several key cellular processes. While the precise mechanism of action for this compound derivatives is yet to be elucidated, studies on related compounds suggest potential pathways they might influence.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor RAS RAS Growth Factor Receptor->RAS PI3K PI3K Growth Factor Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl-2 Bcl-2 AKT->Bcl-2 inhibits mTOR->Proliferation Bax Bax Bcl-2->Bax inhibits Caspase-9 Caspase-9 Bax->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->MEK inhibits? Pyrazole Derivative->AKT inhibits? Pyrazole Derivative->Bcl-2 downregulates? G A Seed colon cancer cells in a 96-well plate B Treat cells with varying concentrations of pyrazole derivatives A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at 570 nm using a microplate reader F->G H Calculate IC50 values G->H

References

One-Pot Wonder or Step-by-Step Success? A Comparative Yield Analysis for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents.[1][2] The enduring importance of this heterocyclic motif continually drives the quest for more efficient, scalable, and sustainable synthetic methodologies. This guide provides an in-depth, objective comparison between one-pot and stepwise strategies for pyrazole synthesis, grounded in experimental data to empower researchers in selecting the optimal path for their specific needs.

The Synthetic Crossroads: Navigating One-Pot and Stepwise Routes

The choice between a one-pot and a stepwise synthesis is a critical decision in the early stages of a research and development program. A one-pot synthesis, where multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, offers the allure of elegance and efficiency.[1] In contrast, a stepwise approach, involving the isolation and purification of intermediates, provides greater control and predictability. This analysis will dissect the nuances of each approach in the context of pyrazole synthesis, moving beyond mere procedural descriptions to unveil the underlying chemical logic and practical implications.

At a Glance: Key Differences in Pyrazole Synthesis Strategies
FeatureOne-Pot SynthesisStepwise Synthesis
Procedural Simplicity High: Multiple transformations in a single vessel.[1]Lower: Involves isolation and purification of intermediates.
Reaction Time Generally shorter.[1][3]Typically longer due to multiple steps and workups.[4]
Atom Economy Often higher, minimizing waste.[3]Can be lower due to losses at each isolation step.
Yield Can be high, but optimization can be complex.Often predictable, but overall yield can be diminished by multiple steps.[4]
Process Control Less direct control over individual reaction steps.High degree of control over each transformation.
Purification Can be more challenging due to the presence of multiple reagents and byproducts.Generally simpler purification of the final product.
Environmental Impact Often considered "greener" due to reduced solvent and energy usage.[1]Can generate more waste from multiple workups and purifications.[4]

The Stepwise Approach: The Foundational Knorr Synthesis and Beyond

The classical Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry and exemplifies the stepwise approach.[5][6] This method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][7][8]

The mechanism, as illustrated below, proceeds through the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole.[5]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Imine Imine Intermediate 1,3-Dicarbonyl->Imine Condensation Hydrazine Hydrazine Hydrazine->Imine Cyclized_Intermediate Cyclized Intermediate Imine->Cyclized_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclized_Intermediate->Pyrazole Dehydration

Caption: The stepwise mechanism of the Knorr pyrazole synthesis.

A significant challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is the potential for the formation of regioisomers, which can complicate purification and reduce the yield of the desired product.[2][9]

Another common stepwise route involves the reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazines.[3][9] This method typically proceeds in two distinct steps: the initial formation of a pyrazoline intermediate, followed by an oxidation step to furnish the aromatic pyrazole.[9]

Experimental Protocol: A Representative Stepwise Synthesis of 3,5-Diphenyl-1H-pyrazole

This protocol is adapted from a typical procedure for the synthesis of pyrazoles from chalcones.

Step 1: Synthesis of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole (Pyrazoline Intermediate)

  • Reaction Setup: In a round-bottom flask, dissolve chalcone (1 mmol) in ethanol (10 mL).

  • Reagent Addition: Add hydrazine hydrate (1.2 mmol) dropwise to the solution.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. The expected yield of the pyrazoline intermediate is typically high.

Step 2: Oxidation of Pyrazoline to Pyrazole

  • Reaction Setup: Dissolve the pyrazoline intermediate (1 mmol) in a suitable solvent such as acetic acid or ethanol.

  • Oxidant Addition: Add an oxidizing agent, such as bromine in acetic acid or simply heat in DMSO under an oxygen atmosphere.[10]

  • Reaction: Stir the reaction at the appropriate temperature until the starting material is consumed (monitored by TLC).

  • Workup: Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure 3,5-diphenyl-1H-pyrazole.

The One-Pot Approach: Efficiency and Elegance in Pyrazole Synthesis

One-pot syntheses have gained significant traction as they offer a more streamlined and environmentally friendly alternative to traditional stepwise methods.[1] These reactions often involve multiple components that react in a cascade fashion to generate the final pyrazole product without the need to isolate intermediates.[11][12]

A prominent example is the three-component synthesis of pyrazoles from an aldehyde, a ketone, and a hydrazine.[1][2]

One_Pot_Workflow cluster_reactants Starting Materials Aldehyde Aldehyde Reaction_Vessel One-Pot Reaction (e.g., with catalyst, heat) Aldehyde->Reaction_Vessel Ketone Ketone Ketone->Reaction_Vessel Hydrazine Hydrazine Hydrazine->Reaction_Vessel Pyrazole_Product Pyrazole Product Reaction_Vessel->Pyrazole_Product Cascade Reactions

Caption: A generalized workflow for a one-pot pyrazole synthesis.

The advantages of this approach are numerous, including reduced reaction times, lower solvent consumption, and often higher overall yields by avoiding losses associated with multiple workup and purification steps.[1][3]

Experimental Protocol: A Representative One-Pot Synthesis of a Trisubstituted Pyrazole

This protocol is a general representation of a nickel-catalyzed one-pot synthesis.[1]

  • Catalyst and Reagent Preparation: In a round-bottom flask, add a catalytic amount of a heterogeneous nickel-based catalyst (e.g., 10 mol%) to ethanol (10 mL).[1]

  • Initial Condensation: Add acetophenone (1 mmol) and hydrazine (1 mmol) to the flask and stir for 30 minutes at room temperature.[1]

  • Aldehyde Addition: Add benzaldehyde (1 mmol) dropwise to the reaction mixture.[1]

  • Reaction: Continue stirring at room temperature for approximately 3 hours, monitoring the reaction by TLC.[1]

  • Workup and Purification: Upon completion, filter off the catalyst. The filtrate can then be concentrated and the crude product purified by recrystallization or column chromatography to yield the desired 1,3,5-trisubstituted pyrazole.

Comparative Yield Analysis: A Data-Driven Perspective

The following table summarizes representative yield data from the literature for both one-pot and stepwise pyrazole syntheses. It is important to note that yields are highly substrate-dependent and the reaction conditions for each method have been optimized to achieve the reported values.

Synthesis MethodReactantsProductYield (%)Reference
Stepwise (Knorr) 1,3-Dicarbonyl, HydrazineSubstituted Pyrazole70-95%[9]
Stepwise (from Chalcone) α,β-Unsaturated Aldehyde/Ketone, HydrazineTrisubstituted Pyrazole66-88%[9]
One-Pot (Ni-catalyzed) Acetophenone, Benzaldehyde, HydrazineTrisubstituted PyrazoleGood to Excellent[1]
One-Pot (Three-component) Aldehyde, Malononitrile, 3-Methyl-1H-pyrazol-5(4H)-onePyranopyrazoleup to 92%[11]
One-Pot (from Propargylic Alcohols) Propargylic Alcohol, N,N-diprotected Hydrazine3,5-Disubstituted 1H-pyrazoleGood overall yields[10]

The data suggests that while the classical stepwise Knorr synthesis can provide high yields, modern one-pot methodologies are highly competitive and often offer superior efficiency and greener profiles.[1][9][11] Conventional stepwise methods, in some cases, have been reported to yield less than 70%.[4]

Conclusion: Making an Informed Synthetic Choice

The decision between a one-pot and a stepwise synthesis for pyrazoles is not a matter of one being definitively superior to the other. Instead, it is a strategic choice that depends on the specific goals of the project.

  • For rapid lead generation and library synthesis , the efficiency and speed of one-pot, multi-component reactions are often unparalleled. They allow for the rapid generation of diverse pyrazole analogs from readily available starting materials.

  • For the synthesis of a specific, complex target molecule on a larger scale , the control and predictability of a stepwise approach may be preferable. While the overall process might be longer, the ability to isolate and characterize intermediates can be crucial for troubleshooting and ensuring the final product's purity.

Ultimately, a thorough understanding of the mechanistic underpinnings and practical considerations of both synthetic strategies, as outlined in this guide, will enable researchers to make the most informed and effective decisions in their pursuit of novel pyrazole-based therapeutics.

References

Safety Operating Guide

Personal protective equipment for handling 1,5-dimethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1,5-dimethyl-1H-pyrazole-4-carbonitrile

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling and disposal of this compound in a laboratory setting. As a professional in the field of drug development and chemical research, it is understood that a robust safety culture is paramount to both personal well-being and the integrity of scientific work. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep-seated understanding of the necessary precautions.

Hazard Assessment and Risk Mitigation

Based on data from similar chemical structures, this compound should be handled as a potentially hazardous substance.[2][4][5] The primary routes of exposure to be concerned with are inhalation of the powder, dermal (skin) contact, and ocular (eye) contact.[6] The nitrile functional group and the pyrazole core are common in pharmacologically active molecules, suggesting the compound may have biological activity.[7][8][9]

Anticipated Hazards:

  • Skin and Eye Irritation: Many pyrazole-based compounds are known to cause skin and eye irritation.[2][4][10]

  • Respiratory Tract Irritation: Inhalation of fine chemical dust can lead to irritation of the respiratory system.[1][2][4]

  • Unknown Systemic Effects: Due to the lack of specific toxicological data, the potential for systemic effects upon absorption cannot be ruled out.

To mitigate these risks, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment is essential.[11]

Personal Protective Equipment (PPE): Your Last Line of Defense

The appropriate selection and use of PPE are critical when engineering and administrative controls cannot eliminate all risks.[11][12] The following table outlines the recommended PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Hands Chemical-resistant gloves (Nitrile)Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for handling powdered substances.[3][13][14] Always inspect gloves for tears or punctures before use. For prolonged or high-exposure tasks, consider double-gloving. Contaminated gloves should be removed and disposed of immediately to prevent cross-contamination.[15]
Eyes Safety goggles with side shieldsProtects the eyes from airborne powder and potential splashes.[16] Safety glasses must have side shields to provide adequate protection.[12]
Face Face shield (in addition to goggles)Recommended when there is a significant risk of splashes or a large amount of powder is being handled. A face shield protects the entire face from contact.[16][17]
Body Laboratory coatA lab coat should be worn to protect the skin and personal clothing from contamination.[18] It should be kept clean and laundered separately from personal clothing.
Respiratory NIOSH-approved respirator (N95 or higher)To prevent the inhalation of fine chemical dust, a respirator is essential, especially when handling larger quantities or when working outside of a certified chemical fume hood.[1][17][18] The specific type of respirator should be chosen based on a formal risk assessment.[12]
Feet Closed-toe shoesProtects the feet from spills and falling objects. This is a standard requirement in all laboratory settings.[18]

Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation:

  • Designated Work Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3]

  • Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.

  • Don PPE: Put on all required PPE as outlined in the table above. Ensure a proper fit for all items.

Handling:

  • Weighing and Transfer: When weighing the compound, use a balance inside the fume hood or in a well-ventilated area. Use a spatula or other appropriate tool to transfer the powder, minimizing the creation of dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contamination: Be mindful of not touching your face, personal items, or laboratory equipment with contaminated gloves.[15]

Post-Handling:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination. Typically, gloves are removed first, followed by the lab coat, face shield, and goggles. The respirator is usually removed last after leaving the immediate work area.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves, even if they do not appear to be contaminated.[1]

Spill and Waste Management

Spill Response:

  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your colleagues and laboratory supervisor.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the spilled material into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent.

Waste Disposal:

  • Segregation: this compound and any materials contaminated with it (e.g., gloves, absorbent pads) should be treated as hazardous chemical waste.[19]

  • Containerization: Place all waste in a clearly labeled, sealed container. The label should include the full chemical name and the words "Hazardous Waste".[19]

  • Storage and Disposal: Store the waste container in a designated hazardous waste accumulation area until it can be collected by your institution's environmental health and safety department for proper disposal.[19] Do not dispose of this chemical down the drain or in the regular trash.[19]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound risk_assessment Perform Risk Assessment: - Quantity of substance - Potential for dust/aerosol generation - Duration of handling start->risk_assessment fume_hood Is the work being performed in a certified chemical fume hood? risk_assessment->fume_hood base_ppe Base PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Closed-toe Shoes fume_hood->base_ppe Yes respirator Add Respirator (N95 or higher) fume_hood->respirator No face_shield Is there a significant splash or dust hazard? base_ppe->face_shield respirator->base_ppe add_face_shield Add Face Shield face_shield->add_face_shield Yes final_protocol Proceed with Handling Protocol face_shield->final_protocol No add_face_shield->final_protocol

Caption: PPE Selection Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.